Product packaging for Di-o-tolylchlorophosphine(Cat. No.:CAS No. 36042-94-1)

Di-o-tolylchlorophosphine

Cat. No.: B3068298
CAS No.: 36042-94-1
M. Wt: 248.69 g/mol
InChI Key: KAAGXBGJRWFWPT-UHFFFAOYSA-N
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Description

Di-o-tolylchlorophosphine is a useful research compound. Its molecular formula is C14H14ClP and its molecular weight is 248.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14ClP B3068298 Di-o-tolylchlorophosphine CAS No. 36042-94-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chloro-bis(2-methylphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClP/c1-11-7-3-5-9-13(11)16(15)14-10-6-4-8-12(14)2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAGXBGJRWFWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36042-94-1
Record name Chlorodi(o-tolyl)phosphine
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Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Purification of Di-o-tolylchlorophosphine for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the synthesis and purification of di-o-tolylchlorophosphine, a crucial reagent and ligand in modern organic chemistry. This document is intended for researchers, scientists, and professionals in drug development who require a detailed, practical understanding of the preparation of this versatile compound. The methodologies described herein are grounded in established chemical principles and validated through extensive field application, ensuring both reliability and reproducibility.

Introduction: The Significance of this compound

This compound, with the chemical formula (2-CH₃C₆H₄)₂PCl, is a white to yellow solid that serves as a pivotal intermediate in the synthesis of a wide array of organophosphorus compounds.[1] Its utility is most pronounced in its role as a precursor to sophisticated phosphine ligands, which are indispensable in homogeneous catalysis. These ligands are integral to numerous carbon-carbon and carbon-heteroatom bond-forming reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions.[2] The steric and electronic properties imparted by the o-tolyl groups make ligands derived from this phosphine particularly effective in promoting challenging coupling reactions, leading to their widespread use in the synthesis of complex molecules, including pharmaceuticals and advanced materials.

This guide will detail a robust and scalable synthetic protocol for this compound via the Grignard reaction, followed by a comprehensive purification strategy to achieve the high purity required for sensitive catalytic applications.

Synthetic Strategy: The Grignard Approach

The synthesis of this compound is most effectively achieved through the reaction of an o-tolyl Grignard reagent with phosphorus trichloride (PCl₃). This method offers a reliable route to the formation of the phosphorus-carbon bonds. The overall reaction is depicted below:

2 (2-CH₃C₆H₄)MgBr + PCl₃ → (2-CH₃C₆H₄)₂PCl + 2 MgBrCl

The successful execution of this synthesis hinges on the careful control of stoichiometry and reaction conditions to favor the formation of the desired diarylchlorophosphine over mono- or tri-substituted products.

Causality of Experimental Choices

The selection of the Grignard-based approach is predicated on its high efficiency and the ready availability of the starting materials. The high reactivity of Grignard reagents towards electrophiles like PCl₃ allows for the formation of the P-C bond under relatively mild conditions.[3] However, this high reactivity also presents a challenge in controlling the extent of arylation. To selectively obtain the di-substituted product, the stoichiometry of the Grignard reagent to PCl₃ is critical. An excess of the Grignard reagent would lead to the formation of the triarylphosphine, while a deficiency would result in a mixture containing a significant amount of the mono-substituted aryldichlorophosphine.

The choice of an ethereal solvent, typically tetrahydrofuran (THF) or diethyl ether (Et₂O), is crucial for the formation and stability of the Grignard reagent.[4] These solvents solvate the magnesium center, facilitating the formation of the organomagnesium species. The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the highly reactive Grignard reagent from reacting with atmospheric oxygen and moisture.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of this compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Preparation of o-Tolylmagnesium Bromide (Grignard Reagent)

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Magnesium Turnings24.311.22 g0.05
2-Bromotoluene171.048.55 g (6.4 mL)0.05
Anhydrous Tetrahydrofuran (THF)-50 mL-
Iodine253.811 crystal-

Procedure:

  • Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled and flame-dried under a stream of nitrogen to ensure all moisture is removed.

  • Initiation: The magnesium turnings and a single crystal of iodine are placed in the flask. The flask is gently heated with a heat gun under a nitrogen atmosphere until violet iodine vapors are observed. This step helps to activate the surface of the magnesium.

  • Grignard Formation: After cooling to room temperature, 20 mL of anhydrous THF is added to the flask. A solution of 2-bromotoluene in 30 mL of anhydrous THF is prepared and added to the dropping funnel.

  • A small portion (approximately 5 mL) of the 2-bromotoluene solution is added to the magnesium suspension. The reaction is initiated, which is indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be necessary.

  • Once the reaction has initiated, the remaining 2-bromotoluene solution is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark grey to brown solution is used directly in the next step.

Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
o-Tolylmagnesium Bromide Solution-~50 mL~0.05
Phosphorus Trichloride (PCl₃)137.333.43 g (2.16 mL)0.025
Anhydrous Tetrahydrofuran (THF)-50 mL-

Procedure:

  • Reaction Setup: A separate three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with a solution of phosphorus trichloride in 50 mL of anhydrous THF and cooled to -78 °C using a dry ice/acetone bath.

  • Addition of Grignard Reagent: The freshly prepared o-tolylmagnesium bromide solution is transferred to the dropping funnel via a cannula under a positive pressure of nitrogen.

  • The Grignard reagent is added dropwise to the cold PCl₃ solution over a period of 1-2 hours, maintaining the temperature below -70 °C. A white precipitate of magnesium salts will form.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification: Achieving High Purity

The crude this compound is typically contaminated with unreacted starting materials, mono- and tri-substituted byproducts, and phosphine oxides formed during the work-up. High-purity material is obtained through vacuum distillation.

Vacuum Distillation Protocol

Apparatus: A short-path distillation apparatus is recommended to minimize product loss. All glassware must be thoroughly dried.

Procedure:

  • The crude product is transferred to the distillation flask.

  • The system is slowly evacuated to the desired pressure.

  • The flask is heated gently in an oil bath. The product is collected at the appropriate boiling point and pressure. This compound has a reported boiling point of 174-178 °C at 3 mmHg.[5]

  • The purified product is a colorless to pale yellow liquid that solidifies upon cooling to a white solid with a melting point of 57 °C.[5]

  • Due to its moisture sensitivity, the purified product should be handled and stored under an inert atmosphere.[5]

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is particularly informative, showing a characteristic singlet for the product. ¹H and ¹³C NMR will confirm the presence of the o-tolyl groups.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to assess the purity and confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the P-Cl and aromatic C-H bonds.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound.[2] It should be handled in a fume hood with appropriate PPE, including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, flush immediately with copious amounts of water. The compound reacts with water to release hydrogen chloride gas, which is also corrosive and toxic. All manipulations should be carried out under an inert atmosphere. For detailed safety information, consult the Safety Data Sheet (SDS).[6][7][8][9]

Conclusion

This guide has provided a comprehensive and practical framework for the synthesis and purification of high-purity this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently prepare this valuable reagent for use in a wide range of synthetic applications, particularly in the development of advanced catalytic systems. The self-validating nature of the described protocols, combined with rigorous purification and characterization, ensures the consistent quality of the final product, a critical factor for reproducible and successful research outcomes.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_grignard Part 1: Grignard Reagent Formation cluster_phosphine Part 2: Phosphine Synthesis cluster_purification Part 3: Purification 2-Bromotoluene 2-Bromotoluene Grignard_Formation Formation of o-Tolylmagnesium Bromide 2-Bromotoluene->Grignard_Formation Mg_turnings Mg turnings Mg_turnings->Grignard_Formation THF_I2 Anhydrous THF, I2 (cat.) THF_I2->Grignard_Formation Grignard_Reagent o-Tolylmagnesium Bromide Grignard_Formation->Grignard_Reagent Use Directly PCl3 PCl3 in THF Reaction Reaction at -78°C to room temp. PCl3->Reaction Grignard_Reagent->Reaction Crude_Product Crude This compound Reaction->Crude_Product Crude_Product_In Crude Product Crude_Product->Crude_Product_In After Work-up Vacuum_Distillation Vacuum Distillation Pure_Product Pure This compound Vacuum_Distillation->Pure_Product Crude_Product_In->Vacuum_Distillation

Caption: Workflow for the synthesis and purification of this compound.

Reaction Mechanism Overview

Reaction_Mechanism Grignard 2 (o-Tolyl)MgBr PCl3 PCl3 Grignard->PCl3 Nucleophilic Attack Intermediate1 [(o-Tolyl)PCl2] PCl3->Intermediate1 First Substitution Intermediate2 [(o-Tolyl)2PCl] Intermediate1->Intermediate2 Second Substitution

Caption: Simplified overview of the Grignard reaction mechanism.

References

Di-o-tolylchlorophosphine CAS number 36042-94-1 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Di-o-tolylchlorophosphine (CAS 36042-94-1)

Introduction: The Versatile Phosphine Precursor

This compound, also known by synonyms such as Chlorodi(o-tolyl)phosphine and Bis(2-methylphenyl)phosphinous Chloride, is an organophosphorus compound of significant interest in synthetic chemistry.[1][2][3] With the CAS number 36042-94-1, this reagent serves as a critical building block for the synthesis of more complex phosphine ligands, which are indispensable in the field of homogeneous catalysis.[4] Its structure, featuring a phosphorus atom bonded to two o-tolyl groups and a reactive chlorine atom, provides a unique combination of steric bulk and electronic properties that are imparted to its derivatives.[1] This guide offers a comprehensive overview of its properties, reactivity, applications, and safe handling protocols, designed for professionals leveraging advanced chemical synthesis in their research and development endeavors.

PART 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective application in the laboratory.

Chemical and Physical Properties

This compound is typically a white to yellow solid or viscous liquid, a state that is highly dependent on its purity.[5][6] A key characteristic is its sensitivity to air and moisture, which necessitates handling under an inert atmosphere to prevent hydrolysis and oxidation.[1][5] Its solubility profile is typical for organophosphorus compounds of its class, being poorly miscible with water but soluble in many organic solvents.[3][7][8]

PropertyValueSource(s)
CAS Number 36042-94-1[5][8]
Molecular Formula C₁₄H₁₄ClP[2][5]
Molecular Weight 248.69 g/mol [2][5]
Appearance White to yellow hazy viscous liquid to solid[5][6]
Melting Point 57°C to 67°C (values vary by source)[5][8]
Boiling Point 174-178°C @ 3 mmHg[3][8]
Flash Point 110°C[5]
Water Solubility Not miscible or difficult to mix[3][7][8]
Sensitivity Air and Moisture Sensitive[1][5]
Storage Store under inert gas (Nitrogen), dry, at 2-8°C or 10-25°C[7][8]
Spectroscopic Characterization

While specific spectral data is proprietary to manufacturers, the structure of this compound allows for the confident prediction of its key spectroscopic features.

  • ¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the eight protons on the two o-tolyl rings. A distinct singlet for the six methyl protons (-CH₃) would appear further upfield, typically in the range of 2.3-2.4 ppm.[9]

  • ³¹P NMR: The phosphorus-31 NMR spectrum should exhibit a single resonance, characteristic of a trivalent phosphine chloride. The chemical shift would be indicative of the electronic environment around the phosphorus atom. The manufacturer Ereztech confirms that the ³¹P NMR conforms to the expected structure.[5]

  • IR Spectroscopy: The infrared spectrum provides confirmation of key functional groups. Expected absorptions include:

    • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).[10][11]

    • Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ from the methyl groups.[10]

    • Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region, characteristic of the benzene rings.[10][11]

    • P-Cl Stretch: A moderate to strong absorption in the lower frequency region of the spectrum.

PART 2: Reactivity, Synthesis, and Core Applications

The utility of this compound stems from the high reactivity of its phosphorus-chlorine (P-Cl) bond. This bond is readily cleaved by nucleophiles, making it an excellent electrophilic phosphine source for creating new phosphorus-carbon, phosphorus-oxygen, or phosphorus-nitrogen bonds.

Core Reactivity: A Precursor to Tertiary Phosphines

The primary application of this compound is as an intermediate in the synthesis of tertiary phosphines [(o-tolyl)₂PR]. The reaction with organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, provides a straightforward and high-yielding route to these valuable products.

The general mechanism involves the nucleophilic attack of the carbanion from the organometallic reagent on the electrophilic phosphorus atom, displacing the chloride leaving group.

G reagent1 This compound ((o-tolyl)₂PCl) intermediate Transition State reagent1->intermediate Nucleophilic Attack reagent2 Organometallic Reagent (e.g., R-MgX or R-Li) reagent2->intermediate product Tertiary Phosphine ((o-tolyl)₂PR) intermediate->product Chloride Displacement side_product Salt Byproduct (MgXCl or LiCl) intermediate->side_product

Caption: Synthesis of a tertiary phosphine from this compound.

Application in Homogeneous Catalysis

While not a catalyst itself, this compound is a crucial starting material for ligands used in a wide array of transition metal-catalyzed cross-coupling reactions.[8] The steric hindrance provided by the two ortho-methyl groups influences the coordination geometry and reactivity of the resulting metal-phosphine complexes, often leading to enhanced catalytic activity and selectivity. Ligands derived from this precursor are suitable for reactions including:

  • Suzuki-Miyaura Coupling

  • Buchwald-Hartwig Cross-Coupling[8]

  • Heck Reaction[8]

  • Negishi Coupling[8]

  • Sonogashira Coupling[8]

Experimental Protocol: Synthesis of Bis(o-tolyl)phenylphosphine

This protocol details a representative synthesis of a tertiary phosphine using this compound and a Grignard reagent.

Objective: To synthesize Bis(o-tolyl)phenylphosphine via nucleophilic substitution.

Materials:

  • This compound (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Bromobenzene (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard Schlenk line and glassware

  • Nitrogen or Argon gas supply

Methodology:

  • Grignard Reagent Preparation:

    • Under an inert atmosphere (N₂), add magnesium turnings to a dry, three-necked flask equipped with a reflux condenser and dropping funnel.

    • Add a small volume of anhydrous THF, followed by a crystal of iodine to initiate the reaction.

    • Slowly add a solution of bromobenzene in anhydrous THF via the dropping funnel. The reaction is exothermic and should be controlled to maintain a gentle reflux.

    • Causality Insight: The inert atmosphere is critical as Grignard reagents react rapidly with water and oxygen. The iodine crystal helps to activate the magnesium surface.

  • Phosphine Synthesis:

    • In a separate Schlenk flask, dissolve this compound in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add the prepared phenylmagnesium bromide solution to the chlorophosphine solution via cannula transfer.

    • Causality Insight: The reaction is performed at 0°C to control the exothermicity and minimize side reactions.

  • Reaction Quench and Work-up:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS.

    • Once the reaction is complete, cool the flask to 0°C and slowly quench by adding saturated aqueous NH₄Cl solution.

    • Causality Insight: Quenching with a weak acid like NH₄Cl protonates any remaining Grignard reagent and hydrolyzes magnesium alkoxides without degrading the desired phosphine product.

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

    • The crude Bis(o-tolyl)phenylphosphine can be purified by column chromatography on silica gel or by recrystallization.

  • Validation:

    • Confirm the structure and purity of the final product using ¹H NMR, ³¹P NMR, and mass spectrometry.

PART 3: Safety, Handling, and Storage

Due to its corrosive and reactive nature, strict adherence to safety protocols is mandatory when working with this compound.

GHS Hazard Profile

The compound is classified as a corrosive solid that causes severe skin burns and eye damage.[5][12]

Hazard InformationDetails
Signal Word Danger
Pictograms
alt text
Hazard Statements H314: Causes severe skin burns and eye damage.[5][12]
Precautionary Statements P260, P280, P301+P330+P331, P304+P340, P305+P351+P338, P405, P501.[5]
UN Number 3261[5]
Hazard Class 8[3][5]
Packing Group II[3][5]
Handling and Storage Protocol
  • Engineering Controls: Always handle this compound in a well-ventilated fume hood. Ensure a safety shower and eyewash station are readily accessible.[13]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles or a face shield.[13][14]

  • Inert Atmosphere: Due to its sensitivity to moisture and air, all transfers and reactions should be performed under an inert atmosphere of nitrogen or argon using Schlenk line or glovebox techniques.[1]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. The recommended storage temperature varies by supplier but is generally between 2°C and 25°C.[8]

First Aid and Spill Management
  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[15][16]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15][16]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13][15]

  • Spills: In case of a spill, evacuate the area. Use an absorbent material to contain the spill and dispose of it as hazardous waste, following all local and institutional regulations.

Conclusion

This compound (CAS 36042-94-1) is a valuable and versatile reagent in synthetic chemistry. Its primary role as a precursor to sterically demanding phosphine ligands makes it an essential tool for researchers in catalysis, pharmaceuticals, and material science. While its reactivity is the source of its utility, it also necessitates careful handling and storage under inert conditions. A comprehensive understanding of its properties, reactivity, and safety protocols, as outlined in this guide, is paramount to its successful and safe application in the laboratory.

References

<sup>31</sup>P NMR chemical shift of Di-o-tolylchlorophosphine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the 31P NMR Chemical Shift of Di-o-tolylchlorophosphine

Abstract

This technical guide provides a comprehensive analysis of the 31P Nuclear Magnetic Resonance (NMR) chemical shift of this compound (CAS 36042-94-1). Designed for researchers, scientists, and professionals in drug development and organometallic chemistry, this document delves into the fundamental principles governing the 31P NMR of trivalent chlorophosphines. We will explore the key electronic and steric factors that determine the chemical shift, using the closely related chlorodiphenylphosphine as a primary reference. Furthermore, this guide presents a field-proven, step-by-step experimental protocol for acquiring high-quality 31P NMR spectra for this air- and moisture-sensitive compound, ensuring both technical accuracy and procedural integrity.

Introduction to this compound and 31P NMR Spectroscopy

This compound is a vital organophosphorus reagent and ligand, notable for the steric bulk imparted by its two ortho-methylated phenyl rings.[1] This steric hindrance plays a crucial role in its application as a ligand in transition-metal-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, by influencing the geometry and reactivity of the resulting metal complexes.[1]

For any phosphorus-containing compound, 31P NMR spectroscopy is the definitive analytical technique for structural elucidation and purity assessment. The 31P nucleus possesses highly favorable NMR properties: a natural abundance of 100% and a nuclear spin of ½, which results in sharp, easily interpretable signals and high sensitivity.[2][3] The chemical shift (δ), a primary parameter obtained from a 31P NMR spectrum, is exquisitely sensitive to the electronic and structural environment of the phosphorus atom, making it a powerful diagnostic tool.[4][5]

Foundational Principles: Interpreting the 31P Chemical Shift

The 31P NMR chemical shift spans a vast range of over 600 ppm, providing excellent signal dispersion.[6][7] Chemical shifts are measured relative to an external standard, 85% phosphoric acid (H₃PO₄), which is assigned a chemical shift of 0 ppm.[2] For trivalent phosphorus compounds like this compound, the chemical shift is dictated by several key factors:

  • Electronegativity of Substituents: The attachment of an electronegative atom, such as chlorine, directly to the phosphorus center withdraws electron density from it. This "deshielding" of the phosphorus nucleus causes its resonance to shift to a higher frequency, resulting in a more positive (downfield) chemical shift value.[8]

  • Steric Effects and Bond Angles: The geometry around the phosphorus atom, particularly the C-P-C bond angle, significantly influences the hybridization of the phosphorus orbitals and, consequently, the chemical shift. An increase in steric bulk from substituents can force changes in these bond angles, leading to predictable, though sometimes complex, shifts in the resonance.[8]

  • Solvent and Temperature: While often considered secondary, the choice of solvent and the experimental temperature can induce minor changes in the chemical shift due to varying intermolecular interactions and molecular dynamics.[9]

Chemical Shift Analysis of this compound

The experimentally reported 31P NMR chemical shift for chlorodiphenylphosphine is approximately +81.0 ppm . This significant downfield shift, when compared to triphenylphosphine (PPh₃, δ ≈ -6.0 ppm), is a direct consequence of the powerful electron-withdrawing effect of the chlorine atom.

The introduction of methyl groups at the ortho positions of the phenyl rings in this compound introduces a critical steric component. These bulky groups are expected to repel each other, likely causing a decrease in the C-P-C bond angle compared to the less hindered chlorodiphenylphosphine. In trivalent phosphines, a decrease in the inter-substituent bond angle generally leads to an increase in the p-character of the phosphorus lone pair and a corresponding upfield shift (a less positive δ value).

Therefore, the 31P NMR chemical shift for this compound is anticipated to be slightly upfield of +81.0 ppm.

Data Presentation: Comparative Chemical Shifts
CompoundStructure31P Chemical Shift (δ, ppm)Key FeatureReference
TriphenylphosphineP(C₆H₅)₃~ -6.0Trivalent P(III) baseline
ChlorodiphenylphosphineCl-P(C₆H₅)₂~ +81.0Electronic effect of Chlorine
This compound Cl-P(C₆H₄-2-CH₃)₂ Predicted: < +81.0 Steric effect of o-tolyl groups -

Mandatory Visualization: Factors Influencing Chemical Shift

G Logical Relationship: Factors Influencing the 31P Chemical Shift of this compound cluster_0 Electronic Effects cluster_1 Steric Effects A Chlorine Substituent B High Electronegativity A->B possesses C Electron Density Withdrawal (Deshielding) B->C causes Result Final 31P Chemical Shift (δ < +81.0 ppm) C->Result Causes Downfield Shift (relative to PPh3) D Two ortho-Methyl Groups E Increased Steric Hindrance D->E create F Altered C-P-C Bond Angle E->F leads to F->Result Causes Upfield Shift (relative to Ph2PCl)

Caption: Factors influencing the 31P chemical shift of this compound.

Experimental Protocol: Acquiring the 31P NMR Spectrum

The integrity of the NMR data is wholly dependent on a rigorous experimental methodology. This compound is classified as moisture-sensitive and corrosive, necessitating careful handling under an inert atmosphere to prevent degradation to the corresponding phosphine oxide, which would present as a separate signal in the spectrum.

Step-by-Step Methodology
  • Inert Atmosphere Preparation: All glassware (NMR tube, vials, pipettes) must be rigorously dried in an oven (120 °C) overnight and cooled under a stream of dry nitrogen or argon. All subsequent manipulations should be performed within a glovebox or using standard Schlenk line techniques.

  • Solvent Selection and Preparation: Choose a dry, deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆) are common choices. Ensure the solvent is obtained from a sealed ampoule or has been properly dried over a suitable drying agent (e.g., molecular sieves).

  • Sample Preparation:

    • In the inert atmosphere of a glovebox, accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

    • Using a gas-tight syringe, add ~0.6-0.7 mL of the chosen deuterated solvent to the vial.

    • Gently swirl the vial to ensure complete dissolution. The solution should be clear and colorless.

    • Transfer the solution into a clean, dry NMR tube.

    • Seal the NMR tube securely with a tight-fitting cap and reinforce the seal with Parafilm® for transport to the spectrometer.

  • Spectrometer Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Select the 31P nucleus for observation.

    • Set the spectrometer to reference the spectrum to the external 85% H₃PO₄ standard (0 ppm). Modern spectrometers often do this automatically based on a predefined frequency for the reference.

    • Key Acquisition Parameters:

      • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer). Proton decoupling simplifies the spectrum by collapsing any P-H couplings, resulting in a single sharp peak for the compound.[4]

      • Pulse Angle: 30-45 degrees. A smaller flip angle allows for a shorter relaxation delay.

      • Relaxation Delay (d1): 2-5 seconds. While trivalent phosphines often have reasonable relaxation times, this provides a good starting point.

      • Number of Scans (ns): Start with 16 or 32 scans. Due to the high sensitivity of 31P, this is often sufficient to achieve an excellent signal-to-noise ratio.

      • Spectral Width: A sweep width of ~250 ppm, centered around a predicted value (e.g., 80 ppm), is sufficient to capture the signal and baseline.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to achieve a flat baseline.

    • Calibrate the chemical shift by setting the reference peak (if an internal standard was used) or ensuring the spectrometer's preset referencing is correct.

    • Integrate the signal if relative quantification against other phosphorus species is needed, though caution is advised as integrations in standard decoupled spectra can be inaccurate.[4]

Mandatory Visualization: Experimental Workflow

Caption: Workflow for the acquisition of a 31P NMR spectrum of this compound.

Conclusion

The 31P NMR chemical shift is an indispensable parameter for the characterization of this compound. By understanding the interplay of electronic and steric effects, and by referencing data from its structural analog chlorodiphenylphosphine (δ ≈ +81.0 ppm), we can confidently predict the chemical shift for this compound to be slightly upfield of this value. Adherence to a meticulous experimental protocol, particularly with respect to handling this air-sensitive compound, is paramount for obtaining a high-fidelity spectrum that accurately reflects the molecule's structure and purity. This guide provides the theoretical foundation and practical framework necessary for researchers to confidently utilize 31P NMR in their work with this important organophosphorus reagent.

References

A Guide to the Structural Elucidation of Sterically Hindered Organophosphorus Precursors: The Case of Di-o-tolylchlorophosphine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its reactivity, stability, and suitability for specific applications. This is particularly true for organophosphorus compounds like Di-o-tolylchlorophosphine, where steric and electronic effects governed by its structure dictate its utility as a ligand precursor in catalysis and synthetic chemistry. This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (SC-XRD) workflow, a definitive technique for atomic-level structural characterization.[1][2] We will detail the experimental rationale, from crystal growth to data refinement and interpretation, presenting a hypothetical yet chemically plausible structural analysis of this compound to illustrate the core principles and outcomes of the technique for researchers, scientists, and drug development professionals.

Introduction: The Structural Imperative of this compound

This compound, with the chemical formula C₁₄H₁₄ClP, is a trivalent organophosphorus compound widely used as an intermediate and precursor for more complex phosphine ligands.[3][4] These ligands are critical components in homogeneous catalysis, enabling a wide array of chemical transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-coupling reactions.

The reactivity and coordinating ability of the phosphorus center are profoundly influenced by the two ortho-tolyl substituents. The methyl groups at the ortho position create significant steric bulk around the phosphorus atom. This steric hindrance is not a liability; rather, it is a design element that can enhance catalytic activity by promoting reductive elimination from the metal center and stabilizing catalytically active species. A precise understanding of the bond angles (e.g., C-P-C, C-P-Cl), bond lengths, and the overall disposition of the tolyl groups is therefore essential for designing next-generation catalysts and predicting their behavior. Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for obtaining this detailed structural information.[5][6]

The Experimental Workflow: From Molecule to Model

The journey from a powdered sample to a fully refined crystal structure is a meticulous process. Each step is designed to preserve the integrity of the crystalline sample and generate high-quality diffraction data. The overall workflow is a self-validating system where the quality of the outcome at each stage depends on the successful execution of the preceding one.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Purification Chemical Purification Growth Single Crystal Growth Purification->Growth High Purity Sample Mounting Crystal Mounting Growth->Mounting Select Suitable Crystal Screening Diffraction Screening Mounting->Screening Cryo-cooled Sample Collection Full Data Collection Screening->Collection Determine Unit Cell Solution Structure Solution Collection->Solution Raw Diffraction Data Refinement Structure Refinement Solution->Refinement Initial Atomic Model Validation Validation & Analysis Refinement->Validation Refined Structure

Caption: The workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Experimental Protocol

Protocol 1: Single Crystal Growth and Mounting

  • Objective: To obtain a single, defect-free crystal of this compound suitable for diffraction (ideally 0.1-0.3 mm in all dimensions).[5]

  • Rationale: The quality of the crystal directly impacts the quality of the diffraction data. This compound is a moisture-sensitive solid with a relatively low melting point (approx. 63-67 °C).[4] Therefore, crystallization must be performed under an inert atmosphere (e.g., Nitrogen or Argon) and care must be taken to select a solvent in which the compound has moderate solubility.

  • Methodology:

    • Purification: Ensure the starting material is of high purity (>98%) via distillation or recrystallization to avoid impurity inclusion in the crystal lattice.[4]

    • Solvent Selection: In an inert atmosphere glovebox, dissolve 20-30 mg of this compound in a minimal amount of a non-polar solvent like hexane or a mixture of hexane/toluene (approx. 0.5 mL).

    • Crystallization:

      • Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate slowly over 24-72 hours.

      • Vapor Diffusion: Place the vial containing the solution into a larger, sealed jar containing a poor solvent (e.g., pentane). Vapors of the poor solvent will slowly diffuse into the solution, reducing the solubility of the compound and inducing crystallization.

    • Crystal Selection & Mounting:

      • Under a microscope, identify a well-formed, transparent crystal with sharp edges.

      • Coat the crystal in a cryoprotectant oil (e.g., Paratone-N).

      • Using a specialized loop (e.g., MiTeGen MicroMount™), carefully scoop the crystal and mount it on a goniometer head.

      • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) on the diffractometer. This minimizes thermal motion of the atoms, leading to sharper diffraction spots and higher resolution data.

Protocol 2: X-ray Diffraction Data Collection and Processing

  • Objective: To measure the intensities and positions of a complete set of diffraction spots.

  • Rationale: The diffraction pattern is a unique fingerprint of the crystal's internal structure. A complete dataset, collected over a wide range of angles, is necessary to solve and refine the structure accurately.

  • Methodology:

    • Instrumentation: Use a modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive detector (e.g., CMOS or CCD).

    • Unit Cell Determination: Collect a few initial frames to locate diffraction spots. The positions of these spots are used by the instrument software to determine the preliminary unit cell parameters and crystal system.

    • Data Collection Strategy: The software calculates an optimized strategy to collect a complete and redundant dataset. This typically involves a series of scans (e.g., ω and φ scans) where the crystal is rotated in the X-ray beam.

    • Data Integration and Reduction: After collection, the raw data frames are processed. The software integrates the intensity of each diffraction spot, applies corrections for experimental factors (e.g., Lorentz factor, polarization), and performs a scaling and absorption correction. The output is a reflection file (e.g., an HKL file) containing the Miller indices (h,k,l) and intensity for each reflection.

Structure Solution, Refinement, and Analysis

With a high-quality dataset, the process of determining the atomic arrangement can begin. This is no longer an experimental but a computational process.

  • Structure Solution: The "phase problem" is the central challenge in crystallography; while intensities are measured, the phase information is lost.[6] For small molecules like this compound, this is typically solved using direct methods, a computational approach that uses statistical relationships between reflection intensities to derive initial phase estimates. This yields an initial electron density map where the positions of the heavier atoms (P, Cl) are usually identifiable.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. In this iterative process, atomic positions, and their thermal displacement parameters are adjusted to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) from the model. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The quality of the final model is assessed using several metrics, primarily the R-factor (R1). A low R1 value (typically < 0.05 for good quality data) indicates a good agreement between the model and the data. The final structure is also checked for chemical sense and potential issues using software like PLATON or the IUCr's checkCIF service.[7]

Results: A Hypothetical Structural Model

As no public crystal structure of this compound is currently available, we present a plausible dataset based on known chemistry of similar organophosphorus compounds.[8][9] This data serves as a representative example of what a successful analysis would yield.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₁₄H₁₄ClP
Formula Weight248.69 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.532(2)
b (Å)9.875(1)
c (Å)13.456(3)
α (°)90
β (°)105.21(1)
γ (°)90
Volume (ų)1351.4(4)
Z (molecules/unit cell)4
Temperature (K)100(2)
Radiation (λ, Å)Mo Kα (0.71073)
Reflections Collected15670
Independent Reflections3105
R₁ [I > 2σ(I)]0.0412
wR₂ (all data)0.1055
CCDC Deposition No.Hypothetical

Discussion: Interpreting the Structure

The refined crystallographic model provides a wealth of information:

  • Coordination Geometry: The phosphorus atom would be expected to adopt a trigonal pyramidal geometry, typical for P(III) compounds. The key parameters are the C-P-C and C-P-Cl bond angles. Due to the steric repulsion from the bulky ortho-tolyl groups, the C-P-C angle would likely be significantly larger than the ideal tetrahedral angle of 109.5°.

  • Bond Lengths and Angles: The P-Cl and P-C bond lengths can be compared to literature values for similar compounds to identify any unusual electronic effects. For example, a shortened P-C bond might suggest some degree of π-backbonding, although this is less common for arylphosphines.

  • Torsional Angles and Conformation: The most telling feature would be the torsional angles defining the orientation of the two tolyl rings relative to the P-Cl bond. The rings would be twisted out of plane to minimize steric clashes between the ortho-methyl groups and with each other. This fixed, bulky conformation is precisely what makes ligands derived from this precursor effective in catalysis, creating a well-defined chiral pocket around a coordinated metal center.

  • Intermolecular Interactions: In the solid state, the packing of molecules is driven by weak intermolecular forces. Analysis might reveal C-H···Cl hydrogen bonds or offset π-π stacking interactions between the aromatic rings of adjacent molecules, which stabilize the crystal lattice.

Conclusion

The structural analysis of this compound via single-crystal X-ray diffraction provides indispensable insights into the steric and electronic properties that underpin its chemical utility. The detailed protocol and hypothetical analysis presented in this guide demonstrate the power of SC-XRD to move beyond a simple 2D chemical representation to a precise, three-dimensional understanding of molecular architecture. This knowledge is paramount for the rational design of catalysts and the development of new synthetic methodologies in both academic and industrial research. Upon completion of such an analysis, the data, in the form of a Crystallographic Information File (CIF), would be deposited with the Cambridge Crystallographic Data Centre (CCDC) to make it available to the global scientific community.[7][10]

References

An In-depth Technical Guide to the Stability and Handling of Di-o-tolylchlorophosphine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of Di-o-tolylchlorophosphine, a critical reagent in modern synthetic chemistry. It is intended for researchers, chemists, and process development professionals who require a comprehensive understanding of its chemical stability, reactivity, and the associated protocols for safe handling and management. The focus is on the causality behind its reactivity to establish self-validating safety systems and ensure experimental integrity.

Section 1: Core Chemical Profile and Applications

This compound, [systematic name: Chloro-bis(2-methylphenyl)phosphane], is an organophosphorus compound widely utilized as a precursor for the synthesis of bulky, electron-rich phosphine ligands. These ligands are instrumental in advancing various transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.[1] Its utility stems from the steric hindrance provided by the ortho-methyl groups on the tolyl rings, which influences the coordination environment of the metal center and promotes efficient catalytic turnover.

The molecule's reactivity is dominated by the phosphorus-chlorine (P-Cl) bond, which is highly susceptible to nucleophilic attack. This inherent reactivity is the primary driver of both its synthetic utility and its handling challenges.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 36042-94-1[2][3]
Molecular Formula C₁₄H₁₄ClP[4]
Molecular Weight 248.69 g/mol [4]
Appearance White to yellow hazy viscous liquid or solid[2][4][5]
Melting Point 57-67 °C[1][5]
Boiling Point 174-178 °C @ 3 mmHg[1][6][7]
Solubility Not miscible or difficult to mix in water; soluble in anhydrous organic solvents.[1][6][7]
Key Sensitivities Moisture-sensitive, Air-sensitive[1][2][5]

Section 2: Chemical Stability and Decomposition Pathways

The stability of this compound is inversely related to its reactivity. The primary modes of decomposition are hydrolysis and oxidation, both of which compromise the reagent's integrity and introduce hazardous byproducts.

Hydrolysis: The Primary Degradation Pathway

This compound is extremely sensitive to moisture.[1][2] The phosphorus atom is electrophilic and readily attacked by the lone pair of electrons on the oxygen atom of water. This nucleophilic substitution reaction is rapid and highly exothermic, cleaving the P-Cl bond to form Di-o-tolylphosphine oxide and corrosive hydrogen chloride (HCl) gas.

Reaction: (CH₃C₆H₄)₂PCl + H₂O → (CH₃C₆H₄)₂P(O)H + HCl

The generation of HCl is a significant safety concern. In a sealed container, the pressure can build up, creating a risk of rupture. Furthermore, the HCl gas can catalyze further decomposition of the chlorophosphine.[8] This rapid degradation underscores the absolute necessity of handling the reagent under strictly anhydrous conditions.

Oxidation: Sensitivity to Atmospheric Oxygen

While hydrolysis is the most immediate concern, the trivalent phosphorus center is also susceptible to oxidation by atmospheric oxygen. This process converts the chlorophosphine into the corresponding Di-o-tolylphosphinic chloride, a pentavalent phosphorus (P(V)) species.

Reaction: 2(CH₃C₆H₄)₂PCl + O₂ → 2(CH₃C₆H₄)₂P(O)Cl

This oxidation compromises the reagent's function as a precursor to P(III) ligands. Therefore, maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial not only to prevent hydrolysis but also to preserve the chemical integrity of the material.

Diagram 1: Primary Decomposition Pathways

The following diagram illustrates the two main pathways through which this compound degrades upon exposure to atmospheric conditions.

G cluster_products Decomposition Products main This compound ((o-Tol)₂PCl) oxide Di-o-tolylphosphine Oxide ((o-Tol)₂P(O)H) main->oxide  Hydrolysis oxychloride Di-o-tolylphosphinic Chloride ((o-Tol)₂P(O)Cl) main->oxychloride  Oxidation h2o H₂O (Moisture) h2o->oxide o2 O₂ (Air) o2->oxychloride hcl Hydrogen Chloride (HCl)

Caption: Degradation of this compound via hydrolysis and oxidation.

Section 3: Safe Handling and Storage Protocols

Given its reactivity, the handling of this compound demands rigorous adherence to protocols designed to exclude air and moisture. All operations should be conducted by personnel trained in handling air-sensitive reagents.[9]

Storage

Proper storage is the first line of defense against degradation.

  • Temperature: Store in a cool, dry place, typically between 2-8°C.[1][7]

  • Atmosphere: Containers must be stored under a positive pressure of a dry, inert gas such as nitrogen or argon.

  • Container: Use containers with high-integrity seals, such as those with PTFE-lined septa or Schlenk flasks. Inspect containers for damage or compromised seals upon receipt and before each use.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory to protect against the severe corrosive hazards of this reagent and its hydrolysis byproduct, HCl.[3]

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. A full face shield is strongly recommended due to the risk of splashes.[10]

  • Skin Protection: A flame-resistant lab coat (e.g., Nomex) should be worn over chemically resistant clothing.[9]

  • Hand Protection: Wear double gloves. An outer layer of butyl or neoprene over an inner nitrile glove provides robust protection against both the reagent and potential solvents.[11]

  • Respiratory Protection: All handling of solids or open containers must be performed within a certified chemical fume hood or a glovebox to prevent inhalation of vapors or HCl gas.[12]

Experimental Workflow: Inert Atmosphere Handling

Handling must be performed exclusively in a glovebox or on a Schlenk line.[13] The following protocol outlines the standard procedure for transferring the reagent using Schlenk techniques.

Protocol 1: Syringe/Cannula Transfer from a Sure/Seal™-type Bottle

  • Glassware Preparation: Ensure all glassware (syringes, needles, flasks) is rigorously dried by heating in an oven (e.g., 140°C for >4 hours) and cooled under a stream of dry inert gas.[9]

  • System Purge: Assemble the reaction apparatus and purge thoroughly with dry nitrogen or argon. Use a bubbler to monitor gas flow and prevent over-pressurization.[9]

  • Reagent Preparation: Secure the reagent bottle. Puncture the septum with a needle connected to the inert gas manifold to create a slight positive pressure.

  • Reagent Transfer: If the reagent is a low-viscosity liquid or can be gently warmed to melt, use a clean, dry, gas-tight syringe to withdraw the desired volume. If it is a solid, transfer must occur in a glovebox.

  • Dispensing: Insert the syringe needle into the reaction flask through a septum and dispense the reagent.

  • Syringe Quenching: Immediately after use, quench the residual reagent in the syringe by drawing up a small amount of a suitable anhydrous solvent (e.g., THF) and injecting the mixture into a separate flask containing an alcohol quenching solution (see Section 4.2).

Diagram 2: Safe Handling Workflow

G start Start: Access Reagent ppe Don Full PPE (Face Shield, FR Coat, Double Gloves) start->ppe check_area Work Area Check ppe->check_area hood Certified Fume Hood check_area->hood Yes inert Glovebox / Schlenk Line check_area->inert No (Use Inert System) hood->inert prep_glass Prepare Dry Glassware (Oven-dry & Cool under Inert Gas) inert->prep_glass purge_system Purge System with N₂ or Ar prep_glass->purge_system transfer Transfer Reagent via Syringe or in Glovebox purge_system->transfer reaction Add to Reaction Vessel transfer->reaction quench Quench Contaminated Equipment (Syringes, Needles) reaction->quench cleanup Store Reagent & Clean Up quench->cleanup end End cleanup->end

Caption: Decision workflow for handling this compound.

Section 4: Spill and Waste Management

Accidents must be handled with preparedness and caution. The primary goal is to contain the spill and neutralize the reactive material safely.

Spill Response
  • Evacuate: Alert personnel and evacuate the immediate area. Ensure proper ventilation.

  • Contain: For small spills, cover with a dry, inert absorbent material like sand or vermiculite. Do NOT use water or combustible materials.

  • Neutralize: Cautiously and slowly add a quenching solution (see Protocol 2) to the absorbent mixture in a large, open container within a fume hood. Be prepared for gas evolution (HCl).

  • Collect & Dispose: Collect the neutralized mixture in a sealed container and label it for hazardous waste disposal according to institutional guidelines.

Quenching and Deactivation Protocol

Excess or degraded this compound must be destroyed before disposal. This protocol describes a controlled method for deactivating the reagent.

Protocol 2: Deactivation of this compound

  • Preparation: In a fume hood, prepare a three-necked flask equipped with a mechanical stirrer, an addition funnel, and an inert gas inlet. The flask should be large enough to accommodate at least 5-10 times the volume of the quenching solution.

  • Quenching Solution: Charge the flask with a large excess of a secondary alcohol like isopropanol, optionally diluted with an inert solvent like toluene or THF. Cool the flask in an ice bath.

  • Slow Addition: Dilute the this compound waste with an anhydrous, inert solvent (e.g., THF) in the addition funnel.

  • Controlled Reaction: Add the chlorophosphine solution dropwise to the stirred, cooled alcohol solution. The reaction is exothermic; maintain a slow addition rate to control the temperature and the rate of HCl gas evolution.

  • Neutralization: Once the addition is complete, let the mixture stir for an additional hour. Then, slowly add a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution to neutralize the acidic byproducts.

  • Disposal: The resulting mixture can be processed for appropriate aqueous and organic waste streams according to local regulations.

Section 5: Summary of Safety Parameters

Table 2: Hazard and Precaution Summary

Hazard ClassGHS StatementPictogramPrecautionary Measures
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage.[3][5]GHS05 (Corrosion)Wear appropriate gloves, lab coat, and full face protection. Work in a fume hood. Have an emergency shower and eyewash station readily accessible.
Reactivity Reacts violently with water. Moisture and air sensitive.N/AStore and handle under a dry, inert atmosphere. Use only dry glassware and solvents. Avoid contact with incompatible materials (water, alcohols, strong oxidizers).[1][12]

By understanding the fundamental reactivity of this compound and adhering to the rigorous handling and storage protocols outlined in this guide, researchers can safely harness its synthetic potential while ensuring personal safety and experimental reproducibility.

References

The Solubility of Di-o-tolylchlorophosphine in Organic Solvents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Di-o-tolylchlorophosphine [(o-Tol)₂PCl] is a pivotal organophosphorus intermediate in the synthesis of specialized ligands, catalysts, and pharmaceutical agents. Its efficacy in these applications is profoundly dependent on its behavior in solution, yet a comprehensive public repository of its solubility in common organic solvents is notably absent. This guide addresses this critical knowledge gap by providing a detailed framework for understanding and, most importantly, experimentally determining the solubility of this reactive compound. We present a theoretically derived solubility profile, a robust, step-by-step experimental protocol for quantitative solubility determination under inert conditions, and best practices for handling this air- and moisture-sensitive reagent. This document is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary for the effective and safe utilization of this compound in their research endeavors.

Introduction: The Challenge of Quantifying (o-Tol)₂PCl Solubility

Predicted Solubility Profile: A Theoretical Framework

In the absence of direct empirical data, a qualitative solubility profile can be inferred from the molecular structure of this compound and the known solubility characteristics of analogous compounds, such as triphenylphosphine and chlorodiphenylphosphine.[1][3][4][5]

Molecular Structure Considerations:

  • Aromatic Character: The presence of two tolyl (methylphenyl) groups imparts significant non-polar, lipophilic character to the molecule.

  • Phosphorus-Chlorine Bond: The P-Cl bond introduces a degree of polarity.

  • Overall Polarity: The molecule can be considered moderately polar, with a significant non-polar surface area.

Based on the principle of "like dissolves like," the following solubilities can be predicted:

Solvent ClassSpecific ExamplesPredicted SolubilityRationale
Non-Polar Aprotic Toluene, Benzene, HexaneHigh The aromatic tolyl groups will interact favorably with the aromatic and aliphatic hydrocarbon solvents through van der Waals forces.
Polar Aprotic Tetrahydrofuran (THF), Diethyl Ether, Dichloromethane (DCM), ChloroformHigh to Moderate These solvents can solvate both the non-polar and polar regions of the molecule. Ethers and chlorinated solvents are generally good solvents for phosphines.[1][2]
Polar Protic Water, Alcohols (Methanol, Ethanol)Reactive (Insoluble) The compound will react with protic solvents, particularly water, leading to decomposition.[1][4][5] It is not considered soluble in these media.

This theoretical profile serves as a valuable starting point for solvent selection in synthesis and purification protocols. However, for applications requiring precise concentration control, experimental verification is paramount.

Experimental Determination of Solubility: A Validated Protocol

Given the reactive nature of this compound, its solubility must be determined under an inert atmosphere to prevent hydrolysis and oxidation. The following protocol is a robust method for obtaining quantitative solubility data.

Safety Precautions
  • This compound is corrosive and causes severe skin burns and eye damage.[6]

  • It is moisture-sensitive and reacts with water, potentially releasing corrosive hydrogen chloride gas.

  • All handling must be conducted in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[7][8][9][10][11]

  • Appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves, is mandatory.[6]

Required Apparatus and Reagents
  • Schlenk flask or vial with a magnetic stir bar

  • Schlenk line or glovebox with a dry nitrogen or argon supply

  • Gas-tight syringes and needles

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Pre-weighed, sealable vials for collecting supernatant

  • Analytical balance (4-5 decimal places)

  • Magnetic stir plate

  • Drying oven for glassware

  • This compound (as pure as possible)

  • Anhydrous organic solvent of choice (ensure low water content)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_calc Calculation prep_glass Dry Glassware (Oven, >120°C) prep_solvent Use Anhydrous Solvent prep_glass->prep_solvent prep_inert Assemble under Inert Atmosphere prep_solvent->prep_inert add_solvent Add Known Volume of Solvent prep_inert->add_solvent add_solute Add Solute Incrementally to Excess add_solvent->add_solute equilibrate Stir to Equilibrate (e.g., 24h at const. T) add_solute->equilibrate settle Allow Solids to Settle equilibrate->settle sample Withdraw Supernatant via Filtered Syringe settle->sample weigh_sample Weigh Known Volume of Supernatant sample->weigh_sample evaporate Evaporate Solvent (under vacuum) weigh_sample->evaporate weigh_residue Weigh Solid Residue (dissolved solute) evaporate->weigh_residue calculate Calculate Solubility (g/100mL or mol/L) weigh_residue->calculate caption Workflow for Solubility Determination

Caption: Experimental workflow for the gravimetric determination of this compound solubility.

Step-by-Step Procedure
  • Preparation:

    • Thoroughly dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.[7][9]

    • Assemble the Schlenk flask with a stir bar under a positive pressure of inert gas.

  • Solvent Addition:

    • Using a gas-tight syringe, transfer a known volume of the anhydrous organic solvent (e.g., 10.0 mL) into the Schlenk flask.

  • Solute Addition and Equilibration:

    • Under a positive flow of inert gas, add small, pre-weighed portions of this compound to the stirring solvent.

    • Continue adding solute until a persistent excess of solid material is observed, indicating that a saturated solution has been formed.

    • Seal the flask and stir the suspension at a constant, controlled temperature for a sufficient time to ensure equilibrium is reached. A period of 24 hours is often recommended.[12]

  • Sampling:

    • Turn off the stirring and allow the excess solid to settle completely.

    • Using a dry, gas-tight syringe fitted with a syringe filter, carefully withdraw a known volume of the clear supernatant (e.g., 2.00 mL). Ensure no solid particles are drawn into the syringe.

    • Immediately transfer the supernatant into a pre-weighed, dry, sealable vial and seal it.

  • Gravimetric Analysis:

    • Weigh the sealed vial containing the supernatant to determine the mass of the solution.

    • Carefully unseal the vial and remove the solvent under a gentle stream of inert gas or under high vacuum until a constant weight of the solid residue is achieved.

    • Weigh the vial with the dry residue. The difference between this weight and the initial vial weight is the mass of the dissolved this compound.

  • Calculation:

    • Calculate the solubility using the following formula:

      Solubility (g / 100 mL) = (Mass of Residue / Volume of Supernatant) x 100

    • Repeat the procedure at different temperatures if a solubility curve is desired.

Data Presentation and Interpretation

The experimentally determined solubility data should be recorded systematically. The following table provides a template for data logging:

SolventTemperature (°C)Volume of Supernatant (mL)Mass of Residue (g)Calculated Solubility ( g/100 mL)Molar Solubility (mol/L)
Toluene252.00e.g., 0.5025.01.01
THF252.00
Dichloromethane252.00
[Other Solvent][Temp]

Note: The molecular weight of this compound is 248.69 g/mol .[3]

Conclusion

While a definitive, published database on the solubility of this compound remains elusive, a combination of theoretical prediction and rigorous experimental methodology provides a powerful solution for researchers. Based on its chemical structure, this compound is predicted to be highly soluble in non-polar aprotic and polar aprotic solvents, while being reactive towards protic solvents. The detailed protocol provided in this guide offers a reliable, self-validating system for obtaining precise quantitative solubility data, mitigating the risks associated with its air and moisture sensitivity. By adhering to these guidelines, scientists and drug development professionals can ensure the safe handling and effective application of this important organophosphorus reagent, fostering both innovation and reproducibility in their synthetic endeavors.

References

Mastering the Handling of Di-o-tolylchlorophosphine: A Guide to Mitigating Moisture Sensitivity for Researchers and Pharmaceutical Scientists

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

Di-o-tolylchlorophosphine [(2-CH₃C₆H₄)₂PCl] is a pivotal organophosphorus intermediate, widely employed as a ligand precursor in cross-coupling reactions and as a building block in the synthesis of complex pharmaceutical agents and agrochemicals.[1][2] Its utility, however, is intrinsically linked to its pronounced sensitivity to atmospheric moisture. This guide provides an in-depth examination of the chemical principles underlying its moisture sensitivity, the consequences of improper handling, and a set of validated, field-proven protocols for its storage, manipulation, and use. By integrating mechanistic understanding with practical, step-by-step methodologies, this document serves as an essential resource for researchers, chemists, and drug development professionals aiming to ensure experimental reproducibility and safety when working with this highly reactive compound.

Introduction: The Double-Edged Sword of Reactivity

This compound is a trivalent phosphorus compound characterized by a reactive Phosphorus-Chlorine (P-Cl) bond. This reactivity is the very source of its synthetic utility, allowing for facile nucleophilic substitution at the phosphorus center to create new P-C, P-O, P-N, and P-P bonds. It is a key reagent in the synthesis of bulky, electron-rich phosphine ligands that are critical for modern catalysis, including Buchwald-Hartwig, Suzuki-Miyaura, and Heck cross-coupling reactions.[1]

However, the electrophilic nature of the phosphorus atom, enhanced by the electronegative chlorine, also renders the molecule highly susceptible to attack by nucleophiles, the most ubiquitous of which is water. Uncontrolled exposure to atmospheric moisture leads to rapid degradation of the reagent, compromising reaction yields, introducing impurities, and potentially generating corrosive byproducts. Understanding and controlling this sensitivity is not merely a matter of best practice; it is a prerequisite for success.

Core Physicochemical Properties

A baseline understanding of the compound's physical properties is essential for its proper handling and storage.

PropertyValueSource(s)
CAS Number 36042-94-1[1][3][4]
Molecular Formula C₁₄H₁₄ClP[1]
Molecular Weight 248.69 g/mol [5]
Appearance White to yellow hazy viscous liquid to solid[4][5][6]
Melting Point 57-67 °C[1][4][6]
Boiling Point 174-178 °C @ 3 mmHg[1][6][7]
Key Sensitivity Highly sensitive to moisture and air[1][2][4]

The Mechanism of Moisture Sensitivity: A Chemical Perspective

The core of this compound's moisture sensitivity lies in the hydrolysis of the P-Cl bond. This is a classic nucleophilic substitution reaction where water acts as the nucleophile.

The Hydrolysis Reaction

The phosphorus atom in this compound is electron-deficient and serves as an electrophilic center. A lone pair of electrons from the oxygen atom in water attacks this phosphorus center. This process is generally accepted to proceed via a bimolecular displacement mechanism, akin to an Sₙ2 reaction, where a pentacoordinate transition state is formed.[8][9] The highly electronegative chlorine atom is an excellent leaving group, and its departure is followed by deprotonation of the resulting intermediate to yield Di-o-tolylphosphinous acid and hydrochloric acid (HCl). The phosphinous acid is unstable and typically tautomerizes to the more thermodynamically stable secondary phosphine oxide, Di-o-tolylphosphine oxide.

The overall reaction can be summarized as: (2-CH₃C₆H₄)₂PCl + H₂O → [(2-CH₃C₆H₄)₂POH] + HCl → (2-CH₃C₆H₄)₂P(O)H + HCl

The generation of HCl is particularly problematic as it can catalyze other side reactions or degrade acid-sensitive components within a reaction mixture.

Hydrolysis_Mechanism Figure 1: Hydrolysis of this compound reac This compound + H₂O intermed Intermediate: Di-o-tolylphosphinous Acid + HCl reac->intermed Nucleophilic Attack & Chloride Expulsion prod Final Product: Di-o-tolylphosphine Oxide + HCl intermed->prod Tautomerization

Caption: Figure 1: Hydrolysis of this compound

The Self-Validating Protocol: A Fortress Against Air and Moisture

To preserve the integrity of this compound, a system of handling must be employed that rigorously excludes atmospheric gases (O₂ and H₂O).[10] The two pillars of this system are the glovebox and the Schlenk line .[10][11] The choice between them depends on the scale of the reaction and the equipment available.

Storage and Initial Preparation
  • Trustworthiness: The first line of defense is proper storage. The compound should be stored in a tightly sealed container, under a positive pressure of an inert gas (e.g., Argon or Nitrogen), and refrigerated (2-8°C is common).[1] The container should be allowed to warm to ambient temperature before opening inside an inert atmosphere to prevent condensation of moisture on the cold solid.

Essential Inert Atmosphere Techniques

The fundamental principle is to replace the reactive atmosphere with a non-reactive one.[12] This requires specialized glassware and techniques.

Key Equipment:

  • Glassware: Schlenk flasks or round-bottom flasks with sidearms, oven-dried (≥125°C overnight) or flame-dried under vacuum to remove adsorbed water.[10][13]

  • Inert Gas Source: A cylinder of high-purity Nitrogen or Argon connected to a manifold (Schlenk line) with a dual vacuum/gas delivery system.

  • Septa and Needles: Air-tight rubber septa to seal flasks and needles for transferring liquids and purging with gas.[13]

  • Bubbler: A mineral oil or mercury bubbler to provide a visual indicator of positive pressure and to safely vent excess gas.[13]

Inert_Atmosphere_Workflow Figure 2: Workflow for Handling Air-Sensitive Solids cluster_prep Preparation Phase cluster_inert Inerting Phase cluster_transfer Transfer Phase (Glovebox) cluster_reaction Reaction Setup A Oven-dry all glassware (flasks, stir bars) overnight B Assemble apparatus HOT (or cool under vacuum) A->B C Attach to Schlenk line B->C D Perform 3x Evacuate-Refill Cycles on the reaction flask C->D E Leave flask under positive pressure of inert gas D->E F Move sealed flask and reagent into glovebox antechamber E->F Move to Glovebox G Cycle antechamber atmosphere F->G H Weigh this compound directly into the flask G->H I Seal flask and remove from glovebox H->I J Re-attach flask to Schlenk line I->J Return to Fume Hood K Add anhydrous solvent via cannula or syringe J->K L Commence reaction (heating, stirring, etc.) K->L

Caption: Figure 2: Workflow for Handling Air-Sensitive Solids

Step-by-Step Protocol: Weighing and Transfer

This protocol ensures that the solid reagent never encounters the laboratory atmosphere.

Expertise & Experience: The causality behind these steps is paramount. We don't just evacuate and refill; we do it multiple times to ensure that any residual air is diluted to negligible levels.[10][14] Weighing in a glovebox is superior because it allows for direct, controlled addition without the complexities of solids-addition funnels under a counter-flow of gas.[11]

Protocol:

  • Glassware Preparation: Place a clean, dry Schlenk flask and a magnetic stir bar in an oven at >125°C for at least 4 hours, preferably overnight.[13]

  • Assembly & Purging: While still hot, assemble the flask with a greased glass stopper or a rubber septum and clamp it to a Schlenk line.[13] Connect the sidearm to the manifold.

  • Inerting the Vessel: Carefully evacuate the flask using the vacuum line. Once a good vacuum is achieved, switch to the inert gas line to refill the flask. Repeat this "evacuate-refill" cycle a minimum of three times.[10] This is a critical self-validating step; proper execution guarantees an inert atmosphere.

  • Glovebox Transfer: Move the sealed, inerted Schlenk flask, the sealed container of this compound, a spatula, and a weigh boat into a glovebox antechamber.

  • Atmosphere Exchange: Evacuate and refill the antechamber with the glovebox's inert gas, typically three times, before opening the inner door.[11]

  • Weighing: Inside the glovebox, open the flask and weigh the desired amount of this compound directly into it.

  • Sealing: Securely seal the Schlenk flask with its stopper or septum. The reagent is now contained within an inert environment, ready for transport back to the fume hood.

  • Solvent Addition: Re-attach the flask to the Schlenk line. Add anhydrous, degassed solvent via a gas-tight syringe or a double-tipped needle (cannula transfer) through the septum against a positive flow of inert gas.[10][13]

Safety and Hazard Management

Scientific integrity demands a commitment to safety. This compound is not only moisture-sensitive but also carries significant health and safety risks.

Hazard TypeClassification & PrecautionSource(s)
Corrosivity H314: Causes severe skin burns and eye damage.[2][4]
Personal Protective Equipment (PPE) Wear protective gloves, chemical safety goggles, and a lab coat. Work in a certified fume hood.[15]
Spills Absorb with an inert, dry material (e.g., sand, vermiculite) and place in a sealed container for disposal. Do not use water.[15]
Transport UN 3261, Hazard Class 8, Packing Group II[2][4]

In case of exposure:

  • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

Conclusion

The successful application of this compound in synthesis is a direct function of the rigor applied to its handling. Its high sensitivity to moisture is a manageable challenge, not an insurmountable obstacle. By understanding the chemical mechanism of its hydrolysis and implementing a self-validating system of inert atmosphere techniques, researchers can ensure the reagent's purity, achieve reliable and reproducible experimental outcomes, and maintain a safe laboratory environment. The protocols detailed in this guide represent a synthesis of established best practices designed to empower scientists to use this valuable reagent with confidence and control.

References

Synthesis of Bis(o-tolyl)phosphine: A Technical Guide to the Reduction of Di-o-tolylchlorophosphine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of bis(o-tolyl)phosphine, a valuable secondary phosphine ligand in catalysis and organometallic chemistry. The primary focus is on the efficient reduction of di-o-tolylchlorophosphine utilizing lithium aluminum hydride (LiAlH₄). This document offers a comprehensive, step-by-step protocol grounded in established chemical principles, elucidating the causality behind experimental choices to ensure both safety and high fidelity of the synthesis. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a robust and reliable method for preparing this important chemical entity.

Introduction: The Significance of Bis(o-tolyl)phosphine

Bis(o-tolyl)phosphine [(o-CH₃C₆H₄)₂PH] is a sterically hindered secondary phosphine that serves as a crucial precursor in the synthesis of more complex phosphine ligands. Its unique steric and electronic properties, imparted by the ortho-methyl groups on the phenyl rings, make its derivatives, particularly tertiary phosphines, highly effective ligands in a variety of catalytic applications. These applications include, but are not limited to, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.[1] The ability to fine-tune the steric and electronic environment at the metal center is paramount in catalyst design, and bis(o-tolyl)phosphine provides a versatile platform for achieving this.

The synthesis of secondary phosphines is a fundamental transformation in organophosphorus chemistry.[2][3] Among the various methods, the reduction of the corresponding chlorophosphine is a common and effective strategy.[4] This guide will focus on the use of lithium aluminum hydride (LiAlH₄), a powerful reducing agent capable of efficiently converting the P-Cl bond to a P-H bond.[5][6]

The Chemical Transformation: Mechanism and Rationale

The core of this synthesis is the nucleophilic substitution of the chloride atom in this compound with a hydride ion (H⁻) delivered by lithium aluminum hydride.

Reaction Mechanism

The reaction proceeds via the attack of a hydride ion from the [AlH₄]⁻ complex onto the electrophilic phosphorus atom of this compound. The lithium cation (Li⁺) in LiAlH₄ can act as a Lewis acid, coordinating to the chlorine atom and facilitating its departure as a leaving group.[6]

Reaction_Mechanism reactant1 This compound intermediate Tetrahedral Intermediate reactant1->intermediate 1. Hydride Attack reactant2 LiAlH₄ reactant2->intermediate product1 Bis(o-tolyl)phosphine intermediate->product1 2. Chloride Elimination product2 LiCl + AlH₃ intermediate->product2

Caption: Proposed reaction mechanism for the reduction of this compound.

The overall stoichiometry of the reaction is:

4 (o-tolyl)₂PCl + LiAlH₄ → 4 (o-tolyl)₂PH + LiCl + AlCl₃

However, in practice, an excess of LiAlH₄ is often used to ensure complete conversion of the starting material. The reaction is typically performed in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent the violent reaction of LiAlH₄ with water or other protic sources.[7][8][9][10][11]

Choice of Reducing Agent: Why Lithium Aluminum Hydride?

Lithium aluminum hydride is a potent reducing agent, significantly more reactive than alternatives like sodium borohydride (NaBH₄).[5][12] While NaBH₄ is capable of reducing aldehydes and ketones, it is generally not reactive enough to reduce chlorophosphines efficiently. The high reactivity of LiAlH₄ is necessary to overcome the strength of the P-Cl bond and drive the reaction to completion.[13][14] The choice of LiAlH₄ necessitates stringent anhydrous and inert atmosphere techniques due to its pyrophoric nature and violent reaction with water, which produces flammable hydrogen gas.[7][8][9][10][11]

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the synthesis of bis(o-tolyl)phosphine on a laboratory scale. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.[15]

Reagents and Equipment
Reagent/EquipmentSpecifications
This compoundCommercially available, handle under inert gas
Lithium aluminum hydride (LiAlH₄)Powder or granules, handle under inert gas
Anhydrous Diethyl Ether or THFFreshly distilled from a suitable drying agent (e.g., Na/benzophenone)
Degassed Deionized WaterFor quenching the reaction
Saturated Ammonium Chloride (NH₄Cl)Aqueous solution, for workup
Anhydrous Magnesium Sulfate (MgSO₄)For drying the organic phase
Schlenk Flasks and CondenserOven-dried prior to use
Magnetic Stirrer and Stir Bars
Syringes and NeedlesFor transfer of liquids under inert atmosphere
CannulaFor transfer of solutions
Synthesis Procedure

Safety First: Lithium aluminum hydride is a highly reactive and flammable solid. It reacts violently with water and can ignite upon contact with moisture. Always handle it in an inert atmosphere and wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.[7][8][9][10][11]

  • Preparation of the Reaction Vessel: An oven-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen/argon inlet, and a rubber septum is assembled while hot and allowed to cool under a stream of inert gas.

  • Charging the Reducing Agent: Under a positive pressure of inert gas, the flask is charged with lithium aluminum hydride (1.0 eq). The exact mass will depend on the scale of the reaction. For example, for 10 mmol of this compound, approximately 0.1 g (2.6 mmol) of LiAlH₄ would be a slight excess.

  • Addition of Solvent: Anhydrous diethyl ether or THF (e.g., 50 mL for a 10 mmol scale) is added to the flask via a cannula or syringe. The suspension is cooled to 0 °C in an ice bath with gentle stirring.

  • Addition of this compound: this compound (1.0 eq, e.g., 2.49 g for 10 mmol) is dissolved in a minimal amount of anhydrous diethyl ether or THF (e.g., 20 mL) in a separate oven-dried Schlenk flask. This solution is then added dropwise to the stirred suspension of LiAlH₄ at 0 °C over a period of 30-60 minutes using a dropping funnel or a syringe pump. The dropwise addition is crucial to control the exothermic nature of the reaction.[4]

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy by carefully taking an aliquot, quenching it, and analyzing the crude mixture. The disappearance of the this compound signal (typically around δ 80-90 ppm) and the appearance of the bis(o-tolyl)phosphine signal (typically a doublet in the negative ppm range with a large ¹J(P,H) coupling constant) indicate the reaction's progression.

  • Quenching the Reaction: The reaction mixture is cooled back down to 0 °C. The excess LiAlH₄ is then carefully and slowly quenched. This is a hazardous step and must be performed with extreme caution behind a blast shield. The quenching is typically done by the sequential, dropwise addition of:

    • Degassed deionized water (e.g., X mL, where X is the mass in grams of LiAlH₄ used).

    • 15% aqueous sodium hydroxide (e.g., X mL).

    • Degassed deionized water (e.g., 3X mL). This procedure, known as the Fieser workup, is designed to produce a granular precipitate of aluminum salts that is easy to filter.[4]

  • Workup and Isolation: The resulting slurry is stirred at room temperature for 30 minutes, and then the solid aluminum salts are removed by filtration through a pad of Celite under an inert atmosphere. The filter cake is washed with several portions of anhydrous diethyl ether or THF. The combined organic filtrates are then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude bis(o-tolyl)phosphine.

  • Purification: The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent system (e.g., ethanol or hexanes) to afford the pure bis(o-tolyl)phosphine as a white solid or a colorless oil that may solidify upon standing.

Experimental_Workflow setup 1. Assemble and dry glassware under inert atmosphere charge_lah 2. Charge LiAlH₄ to the reaction flask setup->charge_lah add_solvent 3. Add anhydrous solvent and cool to 0 °C charge_lah->add_solvent add_substrate 4. Add this compound solution dropwise add_solvent->add_substrate react 5. Stir at room temperature for 2-4 hours add_substrate->react quench 6. Cautiously quench excess LiAlH₄ at 0 °C react->quench workup 7. Filter, wash, and dry the organic phase quench->workup purify 8. Purify by distillation or recrystallization workup->purify product Bis(o-tolyl)phosphine purify->product

Caption: A streamlined workflow for the synthesis of bis(o-tolyl)phosphine.

Product Characterization

The identity and purity of the synthesized bis(o-tolyl)phosphine should be confirmed by standard analytical techniques:

  • ³¹P NMR Spectroscopy: This is the most definitive method for characterizing organophosphorus compounds. Bis(o-tolyl)phosphine will exhibit a characteristic doublet in the proton-coupled ³¹P NMR spectrum due to the coupling with the phosphorus-bound proton. The chemical shift and the large ¹J(P,H) coupling constant are diagnostic.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show the characteristic resonances for the aromatic protons and the methyl protons of the tolyl groups, as well as a doublet for the P-H proton.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show the expected signals for the aromatic and methyl carbons, with phosphorus-carbon coupling observable for the carbons directly attached to the phosphorus atom and those in close proximity.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.

  • Melting Point (if solid): The melting point of the purified product should be sharp and consistent with literature values.

Safety and Handling

  • This compound: This compound is corrosive and moisture-sensitive. It should be handled under an inert atmosphere.

  • Lithium Aluminum Hydride: As previously mentioned, LiAlH₄ is extremely reactive with water and protic solvents, and it is flammable.[7][8][9][10][11] All handling must be performed under a dry, inert atmosphere.

  • Bis(o-tolyl)phosphine: Secondary phosphines are generally air-sensitive and can be oxidized to the corresponding phosphine oxide. They also tend to have unpleasant odors. It is recommended to handle and store the final product under an inert atmosphere.

  • Solvents: Diethyl ether and THF are highly flammable. All heating should be done using a heating mantle or an oil bath, and no open flames should be present in the laboratory.

Conclusion

The reduction of this compound with lithium aluminum hydride is a reliable and efficient method for the synthesis of bis(o-tolyl)phosphine. By adhering to strict anhydrous and inert atmosphere techniques, and by exercising caution during the quenching step, this synthesis can be performed safely and with high yields. The resulting secondary phosphine is a valuable building block for the development of advanced phosphine ligands for a wide range of catalytic applications.

References

Di-o-tolylchlorophosphine: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of di-o-tolylchlorophosphine (C₁₄H₁₄ClP), a pivotal organophosphorus reagent in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's core physicochemical properties, synthesis, handling protocols, and its critical role as a ligand in catalysis. Emphasis is placed on the mechanistic reasoning behind its application and the provision of actionable experimental protocols.

Introduction: The Strategic Importance of Bulky Phosphine Ligands

This compound, also known as chlorobis(2-methylphenyl)phosphine, belongs to a class of sterically hindered and electron-rich phosphine ligands that have revolutionized transition metal catalysis. The strategic placement of methyl groups at the ortho positions of the phenyl rings creates a bulky steric profile around the phosphorus atom. This bulk is not a mere impediment; it is a crucial design element that directly influences the efficacy of catalytic cycles, particularly in palladium-catalyzed cross-coupling reactions. It promotes the formation of highly active, monoligated palladium(0) species and accelerates the rate-limiting reductive elimination step, leading to higher yields and faster reaction times, especially with challenging substrates like aryl chlorides.[1][2] This guide serves as a comprehensive resource for understanding and effectively utilizing this versatile reagent.

Core Compound Properties and Specifications

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective and safe application. This compound is a moisture-sensitive solid, necessitating careful handling to preserve its integrity.[3]

PropertyValueSource(s)
Chemical Formula C₁₄H₁₄ClP
Molecular Weight 248.69 g/mol
CAS Number 36042-94-1[4]
Appearance White to yellow solid or viscous liquid[5]
Melting Point 63-67 °C
Synonyms Chlorodi(o-tolyl)phosphine, Chlorobis(2-methylphenyl)phosphine, Bis(2-methylphenyl)phosphinous chloride[3][4]
Key Hazard Corrosive (H314), Moisture Sensitive

Synthesis and Characterization

Synthetic Strategy: Grignard-Based Phosphorus Arylation

The synthesis of this compound is typically achieved via the reaction of a phosphorus trihalide with an o-tolyl organometallic reagent. The Grignard reaction is a robust and scalable method for this transformation. The core principle involves the nucleophilic attack of the o-tolyl Grignard reagent on phosphorus trichloride (PCl₃). Stoichiometric control is critical; using approximately two equivalents of the Grignard reagent favors the formation of the desired dichlorinated product.

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol is a representative procedure based on established organophosphorus synthesis methodologies.

Materials:

  • Magnesium turnings

  • 2-Bromotoluene

  • Anhydrous Tetrahydrofuran (THF)

  • Phosphorus trichloride (PCl₃)

  • Anhydrous Hexane

  • Standard Schlenk line and oven-dried glassware

Procedure:

  • Grignard Reagent Formation:

    • In an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, charge magnesium turnings (1.1 equivalents).

    • Add a small volume of anhydrous THF.

    • Dissolve 2-bromotoluene (2.0 equivalents) in anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the 2-bromotoluene solution to the magnesium turnings and initiate the reaction (initiation may require gentle heating).

    • Once initiated, add the remaining 2-bromotoluene solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of o-tolylmagnesium bromide.

  • Phosphine Synthesis:

    • In a separate, oven-dried Schlenk flask, prepare a solution of phosphorus trichloride (1.0 equivalent) in anhydrous THF under a nitrogen atmosphere.

    • Cool this solution to -78 °C using a dry ice/acetone bath.

    • Slowly transfer the prepared Grignard reagent to the PCl₃ solution via cannula while maintaining the temperature at -78 °C. A white precipitate of magnesium salts will form.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Filter the reaction mixture under an inert atmosphere to remove the magnesium salts.

    • Remove the THF solvent from the filtrate under reduced pressure.

    • The resulting crude product can be purified by vacuum distillation to yield this compound as a colorless to yellow liquid, which may solidify upon standing.

Causality: Performing the reaction at low temperature (-78 °C) is crucial to control the reactivity of the Grignard reagent and minimize the formation of the over-arylated by-product, tri(o-tolyl)phosphine. The use of anhydrous solvents and an inert atmosphere is mandatory due to the high sensitivity of Grignard reagents and chlorophosphines to water and oxygen.

Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized reagent. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.

  • ³¹P NMR: This is the most definitive technique for characterizing phosphorus compounds. This compound is expected to exhibit a single resonance in the proton-decoupled ³¹P NMR spectrum. The chemical shift for trivalent P(III) compounds with two aryl groups and one chlorine atom typically falls within a characteristic range.[6]

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons in the tolyl groups, typically as complex multiplets, and a singlet for the methyl protons.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the aromatic carbons and the methyl group carbon.

Note: While representative spectral data is crucial for a technical guide, specific, citable ¹H, ¹³C, and ³¹P NMR chemical shifts for this compound are not consistently available across publicly accessible chemical databases and literature. Researchers should acquire their own analytical data and compare it with expected ranges for diarylchlorophosphines.

Handling and Storage: Best Practices for an Air-Sensitive Reagent

The P-Cl bond in this compound is highly susceptible to hydrolysis, and the phosphine itself is prone to oxidation. Strict adherence to air-free techniques is non-negotiable.

  • Inert Atmosphere: All manipulations, including weighing and transfers, must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using either a glovebox or a Schlenk line .

  • Storage: The compound should be stored in a sealed container (e.g., a Schlenk flask or an ampoule) under an inert atmosphere, preferably in a cool, dark location away from moisture and oxidizing agents.

  • Reactivity with Moisture: Exposure to atmospheric moisture leads to rapid hydrolysis, forming di-o-tolylphosphinic acid and hydrochloric acid. This not only consumes the reagent but also introduces corrosive by-products that can interfere with subsequent reactions.

Caption: Hydrolysis of this compound.

Applications in Catalysis: The Buchwald-Hartwig Amination

This compound is a precursor to many highly effective ligands, and its parent phosphine, di-o-tolylphosphine, derived from its reduction, is a competent ligand itself. The principles of its utility are best demonstrated in the context of the Buchwald-Hartwig amination, a palladium-catalyzed C-N cross-coupling reaction.[1][2]

Mechanistic Insight: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The steric bulk of the di-o-tolylphosphine ligand is critical:

  • It promotes the formation of a coordinatively unsaturated, 12-electron L-Pd(0) species (where L is the phosphine ligand), which is highly reactive in the oxidative addition step.

  • It creates steric pressure in the Pd(II) intermediate, which accelerates the final, product-forming reductive elimination step.[1]

Buchwald_Hartwig pd0 Pd(0)L₂ label_oa Oxidative Addition pd0->label_oa oa_complex Ar-Pd(II)(L)₂-X label_lc Ligand Coordination oa_complex->label_lc amine_complex [Ar-Pd(II)(L)(Amine)-X] label_deprot Deprotonation (Base) amine_complex->label_deprot amido_complex Ar-Pd(II)(L)-Amide label_re Reductive Elimination amido_complex->label_re label_oa->oa_complex + Ar-X label_deprot->amido_complex label_re->pd0 Product (Ar-Amine) label_lc->amine_complex + Amine - L, -X⁻

Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.

Protocol 2: Representative Buchwald-Hartwig Amination of an Aryl Chloride

This is a generalized protocol illustrating the application of a bulky phosphine ligand system. Researchers must optimize conditions for their specific substrates.

Materials:

  • Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Di-o-tolylphosphine (or a related bulky phosphine ligand)

  • Aryl Chloride (1.0 equivalent)

  • Amine (1.2 equivalents)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)

  • Anhydrous Toluene

  • Schlenk tube or reaction vial

Procedure:

  • Catalyst Preparation:

    • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., 1-2 mol% Pd) and the phosphine ligand (e.g., 2-4 mol%).

    • Add the base, sodium tert-butoxide.

    • Add the aryl chloride and the amine.

  • Reaction:

    • Add anhydrous toluene via syringe.

    • Seal the Schlenk tube and place it in a preheated oil bath (typically 80-110 °C).

    • Stir the reaction mixture vigorously for the required time (monitor by TLC or GC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Self-Validation: The success of the reaction is contingent on maintaining strictly anaerobic and anhydrous conditions. The use of a strong, non-nucleophilic base like NaOt-Bu is critical for deprotonating the amine complex without competing in other side reactions. The choice of solvent and temperature is substrate-dependent and requires empirical optimization.

Conclusion

This compound is a foundational reagent for the synthesis of bulky phosphine ligands that are indispensable in modern metal-catalyzed cross-coupling chemistry. Its utility stems directly from the sterically demanding environment it creates, which enhances catalytic activity and broadens substrate scope. Successful application demands a rigorous approach to synthesis, purification, and handling, grounded in a firm understanding of its chemical properties and reactivity. This guide provides the core knowledge and procedural framework necessary for researchers to leverage this powerful synthetic tool to its full potential.

References

The Vibrational Signature of a Key Synthetic Intermediate: A Technical Guide to the Spectroscopic Analysis of Di-o-tolylchlorophosphine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Di-o-tolylchlorophosphine [(o-CH₃C₆H₄)₂PCl] is a vital organophosphorus compound utilized as a ligand and intermediate in a myriad of synthetic applications, including catalysis and materials science.[1] A thorough understanding of its molecular structure and purity is paramount for its effective application. Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a powerful, non-destructive method for the detailed characterization of this air- and moisture-sensitive compound. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the theoretical prediction, experimental acquisition, and detailed interpretation of the IR and Raman spectra of this compound. In the absence of publicly available experimental spectra, this guide leverages the power of computational chemistry to predict the vibrational modes and provides detailed, field-proven protocols for obtaining high-quality experimental data for this reactive species.

Introduction: The Molecular Context of this compound

This compound belongs to the class of diarylchlorophosphines, which are characterized by a trivalent phosphorus atom bonded to two aryl groups and a chlorine atom. The steric bulk and electronic properties imparted by the two ortho-tolyl groups significantly influence its reactivity and coordination chemistry. The P-Cl bond is a key reactive site, susceptible to nucleophilic attack, making it a versatile precursor for the synthesis of a wide range of phosphine ligands.

Vibrational spectroscopy provides a direct probe of the bonding within the this compound molecule. Infrared spectroscopy is sensitive to changes in the dipole moment during a vibration, while Raman spectroscopy detects changes in the polarizability of the electron cloud around a bond.[2][3] Together, they provide a complementary and comprehensive vibrational fingerprint of the molecule, enabling:

  • Structural Elucidation: Confirmation of the presence of key functional groups (P-Cl, P-Aryl, tolyl rings).

  • Purity Assessment: Identification of potential impurities from synthesis, such as starting materials or oxidation byproducts.

  • Reaction Monitoring: Tracking the consumption of the P-Cl bond in subsequent synthetic transformations.

Given the air- and moisture-sensitive nature of this compound, specialized handling techniques are essential for obtaining accurate and reliable spectroscopic data.[4] This guide will address these challenges with detailed experimental protocols.

Theoretical Prediction of Vibrational Spectra

In the absence of established experimental IR and Raman spectra for this compound, computational modeling serves as an invaluable tool for predicting its vibrational properties. Density Functional Theory (DFT) has emerged as a robust and accurate method for calculating the vibrational frequencies and intensities of organic and organometallic compounds.

Computational Methodology

A common and effective approach involves geometry optimization followed by a frequency calculation using a hybrid DFT functional, such as B3LYP, with a Pople-style basis set, for instance, 6-31G(d). This level of theory provides a good balance between computational cost and accuracy for molecules of this size. The output of such a calculation provides the harmonic vibrational frequencies, which can be visualized to understand the nature of the atomic motions for each mode. It is standard practice to apply a scaling factor to the calculated frequencies to better match experimental values, compensating for anharmonicity and the approximations inherent in the theoretical model.

The logical workflow for the theoretical prediction of the vibrational spectra of this compound is illustrated in the following diagram:

computational_workflow start Define Molecular Structure This compound geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation (at optimized geometry) geom_opt->freq_calc ir_spec Predicted IR Spectrum (Frequencies and Intensities) freq_calc->ir_spec raman_spec Predicted Raman Spectrum (Frequencies and Activities) freq_calc->raman_spec analysis Vibrational Mode Analysis & Assignment ir_spec->analysis raman_spec->analysis

Caption: Computational workflow for predicting IR and Raman spectra.

Predicted Vibrational Modes and Frequencies

The vibrational spectrum of this compound can be conceptually divided into several regions corresponding to the vibrations of its constituent functional groups. The following table summarizes the expected vibrational modes and their approximate frequency ranges based on known group frequencies and DFT calculations of similar compounds.

Vibrational Mode Expected Frequency Range (cm⁻¹) Expected IR Intensity Expected Raman Intensity Comments
Aromatic C-H Stretch 3100 - 3000MediumStrongMultiple bands from the two tolyl rings.[2]
Methyl C-H Stretch 3000 - 2850MediumStrongAsymmetric and symmetric stretches of the -CH₃ groups.[2]
Aromatic C=C Stretch 1600 - 1450Medium to StrongStrongCharacteristic ring breathing and stretching modes.
Methyl C-H Bend 1470 - 1440MediumMediumAsymmetric and symmetric bending (scissoring) modes.
P-Aryl Stretch 1100 - 1000StrongMediumVibration of the phosphorus-carbon bond to the aromatic ring.
In-plane Aromatic C-H Bend 1300 - 1000MediumMedium
Out-of-plane Aromatic C-H Bend 900 - 675StrongWeakSensitive to the substitution pattern on the aromatic ring.[2]
P-Cl Stretch 550 - 450StrongStrongA key vibrational mode for identifying the compound and monitoring its reactions.
Torsional & Skeletal Bends < 400Medium to WeakMedium to StrongComplex vibrations involving the entire molecular skeleton.

Synthesis and Sample Purity Considerations

The quality of the spectroscopic data is intrinsically linked to the purity of the sample. This compound is typically synthesized via the reaction of a Grignard reagent or an organolithium species with phosphorus trichloride (PCl₃). A common laboratory-scale synthesis involves the reaction of o-tolylmagnesium bromide with PCl₃.

Potential impurities that may be present in the final product and could interfere with the spectroscopic analysis include:

  • Starting Materials: Unreacted o-tolyl halide or residual PCl₃.

  • Byproducts: Tri-o-tolylphosphine or o-tolyldichlorophosphine from incomplete or over-reaction.

  • Oxidation Products: Di-o-tolylphosphinic chloride, [(o-CH₃C₆H₄)₂P(O)Cl], formed upon exposure to air. The presence of a strong P=O stretching band in the IR spectrum (typically around 1250-1300 cm⁻¹) is a clear indicator of oxidation.

  • Hydrolysis Products: Di-o-tolylphosphinous acid, [(o-CH₃C₆H₄)₂P(O)H], from reaction with moisture.

Purification is generally achieved by vacuum distillation.[1] It is crucial to handle the purified product under an inert atmosphere (e.g., nitrogen or argon) at all times to prevent degradation.

The logical relationship between synthesis, purification, and potential impurities is depicted in the following diagram:

synthesis_purity cluster_synthesis Synthesis cluster_purification Purification cluster_impurities Potential Impurities start_mat Starting Materials (o-tolyl-MgBr, PCl₃) reaction Grignard Reaction start_mat->reaction crude_prod Crude Product reaction->crude_prod distillation Vacuum Distillation crude_prod->distillation imp_start Unreacted Starting Materials crude_prod->imp_start imp_byprod Byproducts (e.g., tri-o-tolylphosphine) crude_prod->imp_byprod pure_prod Pure this compound distillation->pure_prod imp_oxid Oxidation Products (P=O species) pure_prod->imp_oxid Air Exposure imp_hydro Hydrolysis Products pure_prod->imp_hydro Moisture Exposure

Caption: Synthesis, purification, and potential impurities of this compound.

Experimental Protocols

Given the sensitivity of this compound to air and moisture, all sample preparation and handling steps must be performed under an inert atmosphere.

General Handling Procedures for Air-Sensitive Samples
  • Glovebox: All manipulations of the solid compound should ideally be carried out in a nitrogen- or argon-filled glovebox with low oxygen and moisture levels (<1 ppm).[4]

  • Schlenk Line: If a glovebox is unavailable, standard Schlenk line techniques can be employed for transferring the compound and preparing samples.[4]

  • Solvents: If solution-phase spectroscopy is to be performed, use anhydrous, degassed solvents.

Protocol for FT-IR Spectroscopy

Method 1: Nujol Mull (for solid-state analysis)

  • Sample Preparation (in a glovebox):

    • Place a small amount (2-5 mg) of this compound onto an agate mortar.

    • Add one to two drops of dry Nujol (mineral oil) or other mulling agent (e.g., Fluorolube for regions obscured by Nujol).

    • Grind the mixture with an agate pestle until a smooth, translucent paste is formed.

  • Sample Mounting:

    • Using a spatula, transfer a small amount of the mull onto one KBr or NaCl plate.

    • Place a second plate on top and gently rotate to spread the mull into a thin, even film.

    • Secure the plates in a demountable cell holder.

  • Data Acquisition:

    • Quickly transfer the sealed cell holder from the glovebox to the FT-IR spectrometer.

    • Acquire a background spectrum of the clean, empty beam path.

    • Place the sample cell in the beam path and acquire the sample spectrum.

    • Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

Method 2: Attenuated Total Reflectance (ATR) FT-IR

ATR-FTIR is an excellent alternative as it requires minimal sample preparation.

  • Sample Preparation (in a glovebox):

    • Ensure the ATR crystal (typically diamond or germanium) is clean and dry.

    • Place a small amount of the solid this compound directly onto the ATR crystal.

  • Data Acquisition:

    • Use a press to ensure good contact between the sample and the crystal.

    • If the ATR accessory can be sealed, it can be transferred to the spectrometer. Otherwise, this method is best suited for instruments housed within a glovebox.

    • Acquire a background spectrum of the clean ATR crystal.

    • Acquire the sample spectrum.

Protocol for FT-Raman Spectroscopy

Raman spectroscopy is often more amenable to the analysis of air-sensitive samples as they can be sealed in glass containers.[5]

  • Sample Preparation (in a glovebox):

    • Transfer a small amount of solid this compound into a glass NMR tube or a small glass vial.

    • Seal the container securely with a cap and wrap with Parafilm.

  • Data Acquisition:

    • Place the sealed container in the sample holder of the FT-Raman spectrometer.

    • Focus the laser onto the solid sample through the glass.

    • Acquire the Raman spectrum. The acquisition time and laser power will need to be optimized to obtain a good signal-to-noise ratio without causing sample degradation. A typical starting point would be a laser power of 100-300 mW and an acquisition time of 1-5 minutes.

Interpretation of Spectroscopic Data

The interpretation of the experimental spectra should be guided by the theoretical predictions. The "fingerprint region" (below 1500 cm⁻¹) is particularly information-rich, containing the characteristic P-Aryl and P-Cl stretching vibrations, as well as various bending and skeletal modes.

  • P-Cl Stretch: The presence of a strong band in the 550-450 cm⁻¹ region in both the IR and Raman spectra is a key diagnostic feature for this compound. The absence or significant weakening of this band in a reaction mixture indicates consumption of the starting material.

  • Aromatic Region: The patterns of bands in the 1600-1450 cm⁻¹ (C=C stretching) and 900-675 cm⁻¹ (out-of-plane C-H bending) regions are characteristic of the ortho-disubstituted tolyl groups.

  • Impurity Detection: Be vigilant for the appearance of unexpected bands. A strong, broad absorption around 3600-3200 cm⁻¹ in the IR spectrum would suggest O-H groups from hydrolysis. A sharp, intense band around 1250-1300 cm⁻¹ is a tell-tale sign of P=O bond formation due to oxidation.

Conclusion

References

Methodological & Application

Di-o-tolylchlorophosphine: A Sterically Demanding Ligand for Enhanced Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Application Note and Detailed Protocol

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] First reported in 1979 by Akira Suzuki and Norio Miyaura, this palladium-catalyzed reaction, which couples organoboron compounds with organohalides, has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][4][5] The efficacy of the catalytic system is profoundly influenced by the choice of ligand coordinated to the palladium center, which governs catalytic activity, stability, and substrate scope.[3]

Bulky and electron-rich phosphine ligands have been shown to dramatically improve reaction efficiency, particularly for challenging substrates like sterically hindered aryl halides or unactivated aryl chlorides.[6][7][8] These ligands promote the key steps of the catalytic cycle—oxidative addition and reductive elimination—leading to higher yields and faster reaction rates.[2][9] This document provides a detailed guide to the application of di-o-tolylchlorophosphine, a commercially available phosphine ligand, in Suzuki-Miyaura coupling. Its defining feature is the presence of two ortho-tolyl substituents, which impart significant steric bulk around the phosphorus atom, making it an effective ligand for a range of coupling reactions.[10]

Ligand Profile: this compound

This compound (CAS: 36042-94-1) is a solid phosphine derivative notable for its structural properties that are highly advantageous in cross-coupling catalysis.[10][11][12] The methyl groups at the ortho positions of the phenyl rings create a sterically congested environment that is crucial for its catalytic performance.

PropertyValueReference
CAS Number 36042-94-1[10]
Molecular Formula C₁₄H₁₄ClP[10][12]
Molecular Weight 248.69 g/mol [10][12]
Appearance White to yellow solid[10][12]
Melting Point 63-67 °C[10]
Sensitivity Moisture Sensitive[12]

Mechanistic Implications of the Structure:

  • Steric Hindrance: The primary characteristic of this compound is its significant steric bulk. This bulkiness facilitates the formation of monoligated palladium(0) species (L-Pd), which are highly reactive and considered key intermediates in the oxidative addition step with aryl halides.[6] Furthermore, steric strain in the resulting diarylpalladium(II) complex accelerates the final, product-forming reductive elimination step.[2][9]

  • Electronic Properties: As a triarylphosphine derivative, it is an electron-donating ligand. This property increases the electron density on the palladium center, which promotes the oxidative addition of the aryl halide to the Pd(0) complex, often the rate-limiting step of the catalytic cycle.[2][8]

The Catalytic Cycle: Role of this compound

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[8][13] The bulky and electron-rich nature of this compound plays a critical role in optimizing this process.

Suzuki_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)L (Active Catalyst) pd2_ox Ar-Pd(II)-X(L) (Oxidative Adduct) pd0->pd2_ox ox_add_label Oxidative Addition pd2_trans Ar-Pd(II)-Ar'(L) (Diaryl Complex) pd2_ox->pd2_trans trans_label Transmetalation pd2_trans->pd0 red_elim_label Reductive Elimination product Ar-Ar' aryl_halide Ar-X aryl_halide->pd2_ox boronic_acid Ar'-B(OR)₂ base Base product->pd0

Caption: The catalytic cycle for the Suzuki-Miyaura coupling.

  • Oxidative Addition: An aryl halide (Ar-X) adds to the active Pd(0) catalyst to form a Pd(II) species. The electron-donating nature of this compound enhances the nucleophilicity of the palladium center, facilitating this step.[2] The ligand's bulk favors a monoligated Pd(0)L complex, which is more reactive than more coordinated species.[6]

  • Transmetalation: The organic group (Ar') from the organoboron reagent replaces the halide (X) on the palladium complex. This step requires activation of the boronic acid by a base.[2][14]

  • Reductive Elimination: The two organic groups (Ar and Ar') are eliminated from the palladium center, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst. The steric repulsion between the bulky o-tolyl groups on the ligand and the coupled aryl groups forces them into proximity, accelerating this final, irreversible step.[9]

Experimental Protocol: Synthesis of 4-Methylbiphenyl

This section provides a representative, step-by-step protocol for the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid using a palladium catalyst with this compound as the ligand.

Safety Precaution: This procedure should be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The ligand is moisture-sensitive and should be handled under an inert atmosphere.[12]

Workflow Experimental Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Workup & Purification A Oven-dry glassware B Add Pd(OAc)₂, Ligand, K₃PO₄, Aryl Bromide & Boronic Acid A->B C Seal vessel, evacuate and backfill with Argon (3x) B->C D Add degassed solvent via syringe C->D E Heat reaction at 80-100 °C with vigorous stirring D->E F Monitor reaction by TLC or GC-MS E->F G Cool to RT, add water & EtOAc F->G H Separate layers, extract aqueous phase with EtOAc G->H I Combine organic layers, wash with brine, dry over Na₂SO₄ H->I J Concentrate in vacuo I->J K Purify by flash column chromatography J->K

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)Eq.
4-Bromotoluene171.04171 mg1.01.0
Phenylboronic Acid121.93146 mg1.21.2
Palladium(II) Acetate224.502.2 mg0.010.01
This compound248.695.0 mg0.020.02
Potassium Phosphate (K₃PO₄)212.27425 mg2.02.0
Toluene-5 mL--

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (2.2 mg, 0.01 mmol), this compound (5.0 mg, 0.02 mmol), potassium phosphate (425 mg, 2.0 mmol), 4-bromotoluene (171 mg, 1.0 mmol), and phenylboronic acid (146 mg, 1.2 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add 5 mL of degassed toluene to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for the specified time (typically 4-18 hours).[3]

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under an inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting aryl bromide), cool the mixture to room temperature. Quench the reaction by adding 10 mL of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-methylbiphenyl.

Key Parameters and Optimization

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of several parameters. The use of a bulky ligand like this compound often allows for broader tolerance but may require specific conditions for optimal performance.

ParameterTypical Range/ChoiceRationale & Causality
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Pd(II) sources are often more stable but require in situ reduction to the active Pd(0) state.[13] Pd(0) sources like Pd₂(dba)₃ can enter the catalytic cycle more directly.
Ligand:Pd Ratio 1:1 to 4:1A 2:1 ratio is common. A higher ratio can stabilize the catalyst but may inhibit the reaction by preventing the formation of the highly active monoligated species.[3]
Base K₃PO₄, K₂CO₃, Cs₂CO₃K₃PO₄ is a moderately strong base often effective with bulky phosphine ligands and is compatible with a wide range of functional groups.[6] The base is crucial for activating the boronic acid for transmetalation.[2]
Solvent Toluene, Dioxane, THFThe choice of solvent affects solubility and reaction temperature. Aprotic solvents like toluene and dioxane are commonly used.[13] The addition of a small amount of water can sometimes be beneficial.
Temperature Room Temp. to 110 °CWhile some modern catalyst systems operate at room temperature, many reactions require heating to overcome activation barriers, especially for less reactive substrates like aryl chlorides.[3][6]

Troubleshooting Common Issues:

  • Low Conversion: If the starting material is not consumed, consider increasing the temperature, extending the reaction time, or using a more active palladium precursor. Ensure the reaction is strictly anaerobic, as oxygen can deactivate the Pd(0) catalyst.

  • Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be a problem, especially with water present and under basic conditions.[15] Using anhydrous solvents and ensuring a swift reaction can minimize this issue. Sometimes, sterically hindered ligands can paradoxically promote this side reaction, requiring careful optimization.[15]

  • Homocoupling of Boronic Acid: Formation of Ar'-Ar' can occur. This is often minimized by the slow addition of the boronic acid or by using precise stoichiometric ratios.

Conclusion

This compound serves as an effective and accessible ligand for Suzuki-Miyaura cross-coupling reactions. Its significant steric bulk, conferred by the ortho-methyl substituents, is key to its performance, promoting the formation of highly active monoligated palladium intermediates and accelerating the product-forming reductive elimination step. By understanding the mechanistic role of the ligand and carefully optimizing reaction parameters such as the choice of base, solvent, and temperature, researchers can leverage this compound to achieve high yields in the synthesis of a wide range of biaryl compounds. This guide provides a robust starting point for scientists and drug development professionals aiming to utilize this powerful catalytic tool.

References

Application Notes and Protocols for Buchwald-Hartwig Amination Utilizing Di-o-tolylchlorophosphine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] The success of this palladium-catalyzed cross-coupling reaction is profoundly influenced by the choice of phosphine ligand, which governs the stability and reactivity of the catalytic system.[3][4] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of Di-o-tolylchlorophosphine as a precursor to the highly effective di-o-tolylphosphine ligand in Buchwald-Hartwig amination reactions. We will explore the mechanistic underpinnings, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The Pivotal Role of Ligands in C-N Cross-Coupling

The synthesis of arylamines is of paramount importance in the pharmaceutical and materials science industries.[5][6] The Buchwald-Hartwig amination has emerged as a preferred method for constructing these valuable C-N bonds, largely supplanting harsher, traditional methods that suffer from limited substrate scope and functional group tolerance.[1] The reaction's versatility is, in large part, attributable to the continuous development of sophisticated phosphine ligands that modulate the electronic and steric properties of the palladium catalyst.[3][7]

Bulky and electron-rich phosphine ligands are known to accelerate the key steps of the catalytic cycle—oxidative addition and reductive elimination—leading to higher yields and the ability to couple challenging substrates, such as aryl chlorides.[8] Di-o-tolylphosphine, derived from this compound, is a member of this privileged class of ligands. The ortho-methyl groups on the tolyl substituents provide the requisite steric bulk to promote the formation of the active monoligated palladium species, which is crucial for efficient catalysis.[1]

Mechanistic Considerations: A Validating Framework

A thorough understanding of the catalytic cycle is essential for troubleshooting and optimizing the Buchwald-Hartwig amination. The generally accepted mechanism involves a Pd(0)/Pd(II) cycle, where the phosphine ligand plays a critical role at each stage.[9][10]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0L Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Complex Pd0L->OxAdd Ar-X AmineComplex Amine Coordination OxAdd->AmineComplex HNRR' AmidoComplex Palladium Amido Complex AmineComplex->AmidoComplex Base - H-Base+X- AmidoComplex->Pd0L Regeneration Product Ar-NRR' AmidoComplex->Product Reductive Elimination Catalyst_Regen Pd(0)L ArX Ar-X Amine HNRR' Base Base

Figure 1. The catalytic cycle of the Buchwald-Hartwig amination.

Key Mechanistic Steps:

  • Oxidative Addition: The active Pd(0) catalyst, bearing the di-o-tolylphosphine ligand (L), undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.[8][10] The electron-rich nature of the phosphine ligand facilitates this step.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium amido complex.[8]

  • Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the Pd(0) catalyst is regenerated.[9] The steric bulk of the di-o-tolylphosphine ligand promotes this crucial step, preventing side reactions like beta-hydride elimination.[1]

Ligand Preparation from this compound

This compound is a convenient precursor to the active di-o-tolylphosphine ligand. The P-Cl bond is reactive and can be readily converted to the P-H bond of the secondary phosphine or directly to a tertiary phosphine. For the purpose of Buchwald-Hartwig amination, this compound can be reduced to di-o-tolylphosphine, which then acts as the ligand for the palladium catalyst. This reduction can be performed as a separate step or, in some cases, the chlorophosphine may be used with a suitable palladium precursor where the active ligand is generated in situ.

Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

Protocol 1: General Procedure for the Buchwald-Hartwig Amination of an Aryl Bromide with a Secondary Amine

This protocol outlines a general method for the coupling of an aryl bromide with a secondary amine using a catalyst system generated from a Pd(0) source and Di-o-tolylphosphine (prepared from this compound).

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Secondary amine (1.2 mmol, 1.2 equiv)

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (0.01 mmol, 1 mol%)

  • Di-o-tolylphosphine (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Equipment:

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Schlenk line or glovebox

  • Syringes and needles

Protocol_Workflow Start Start Setup Prepare Inert Atmosphere in Schlenk Tube Start->Setup AddSolids Add Pd(dba)₂, Ligand, and NaOtBu Setup->AddSolids Evacuate Evacuate and Backfill with Inert Gas (3x) AddSolids->Evacuate AddLiquids Add Toluene, Aryl Bromide, and Amine Evacuate->AddLiquids React Heat Reaction Mixture (e.g., 80-110 °C) AddLiquids->React Monitor Monitor Progress (TLC, GC/MS) React->Monitor Monitor->React Incomplete Workup Cool, Quench, and Extract Monitor->Workup Complete Purify Purify by Column Chromatography Workup->Purify End End Purify->End

Figure 2. Experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Inert Atmosphere Setup: In an oven-dried Schlenk tube containing a magnetic stir bar, establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.[11]

  • Addition of Solids: Under a positive pressure of inert gas, add Pd(dba)₂ (5.7 mg, 0.01 mmol), di-o-tolylphosphine (4.3 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Addition of Liquid Reagents: Add anhydrous toluene (5 mL) via syringe, followed by the aryl bromide (1.0 mmol) and the secondary amine (1.2 mmol).

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 80-110 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 2-24 hours).[12]

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and quench with water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling of an Aryl Chloride with a Primary Amine

Aryl chlorides are more challenging substrates, often requiring a more active catalyst system.[8][13] The use of a stronger base and potentially higher temperatures or catalyst loadings may be necessary.

Table 1: Recommended Reaction Conditions for Aryl Chloride Amination

ParameterRecommended ConditionRationale
Palladium Precursor Pd₂(dba)₃ (1 mol%)Often more active for challenging substrates.
Ligand Di-o-tolylphosphine (2-4 mol%)Higher ligand-to-metal ratio can improve catalyst stability and activity.
Base Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 equiv)A stronger, non-nucleophilic base that can facilitate the deprotonation of less acidic primary amines.[9]
Solvent Dioxane or TolueneSolvents with higher boiling points are often beneficial.
Temperature 100-120 °CHigher temperatures are typically required to activate the C-Cl bond.

The experimental setup and procedure would follow that of Protocol 1, with the substitution of the reagents and conditions listed in Table 1.

Troubleshooting and Key Considerations

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure all reagents and solvents are anhydrous and that an inert atmosphere is maintained. Consider using a different palladium precursor or a freshly opened bottle of ligand.
Insufficiently strong baseFor less acidic amines or challenging aryl halides, switch to a stronger base like LHMDS or K₃PO₄.
Low reaction temperatureIncrease the reaction temperature, especially for aryl chlorides.
Side Product Formation HydrodehalogenationThis can occur if the amine has β-hydrogens. Using a bulkier ligand or a different base can sometimes mitigate this.[1]
Homocoupling of the aryl halideThis may indicate issues with catalyst activity or stoichiometry. Re-optimize catalyst and ligand loading.

Safety Precautions

  • Phosphine Ligands: Organophosphines are often air-sensitive and can be toxic. Handle them in a well-ventilated fume hood or glovebox.

  • Palladium Compounds: Palladium compounds can be toxic and should be handled with care.

  • Bases: Sodium tert-butoxide and LHMDS are strong bases and are corrosive and moisture-sensitive. Handle them under an inert atmosphere and wear appropriate personal protective equipment (PPE).

  • Solvents: Toluene and dioxane are flammable and have associated health risks. Use in a well-ventilated area.

Conclusion

This compound serves as a practical and effective precursor to the di-o-tolylphosphine ligand for the Buchwald-Hartwig amination. By understanding the mechanistic principles and adhering to robust, well-defined protocols, researchers can successfully employ this catalytic system for the synthesis of a wide array of arylamines. The key to success lies in the careful control of reaction parameters, particularly the maintenance of an inert atmosphere and the appropriate choice of base and reaction temperature tailored to the specific substrates.

References

Application Notes and Protocols for the Heck Reaction Utilizing Di-o-tolylchlorophosphine Ligand

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to employing Di-o-tolylchlorophosphine as a ligand in the Mizoroki-Heck reaction. The content is structured to deliver not only a step-by-step protocol but also the underlying scientific principles that govern the experimental choices, ensuring a robust and reproducible methodology for the synthesis of substituted alkenes.

Introduction: The Strategic Advantage of Bulky Monodentate Phosphine Ligands in the Heck Reaction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] The choice of ligand associated with the palladium catalyst is paramount, profoundly influencing reaction efficiency, selectivity, and substrate scope. This compound, a member of the bulky monodentate phosphine ligand class, offers distinct advantages in this context.

The steric hindrance provided by the ortho-tolyl groups promotes the formation of monoligated palladium(0) species, which are highly reactive in the oxidative addition step of the catalytic cycle. This increased reactivity is often crucial for activating less reactive aryl chlorides. Furthermore, the electron-rich nature of the phosphine enhances the electron density on the palladium center, facilitating the oxidative addition of aryl halides.[3] These characteristics make this compound a powerful tool for challenging Heck couplings, particularly in the synthesis of complex molecules and pharmaceutical intermediates.[2]

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is essential for troubleshooting and optimization. The generally accepted catalytic cycle for the Heck reaction is depicted below.

Heck_Reaction_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)(X)L₂ Oxidative_Addition->ArPd(II)XL2 Alkene_Coordination Alkene Coordination ArPd(II)XL2->Alkene_Coordination -L ArPd(II)XL(alkene) Ar-Pd(II)(X)L(alkene) Alkene_Coordination->ArPd(II)XL(alkene) Migratory_Insertion Migratory Insertion ArPd(II)XL(alkene)->Migratory_Insertion R-Pd(II)XL R-Pd(II)(X)L Migratory_Insertion->R-Pd(II)XL Beta_Hydride_Elimination β-Hydride Elimination R-Pd(II)XL->Beta_Hydride_Elimination Product_Release Product Release (Alkene) Beta_Hydride_Elimination->Product_Release HPd(II)XL H-Pd(II)(X)L Product_Release->HPd(II)XL Reductive_Elimination Reductive Elimination (Base) HPd(II)XL->Reductive_Elimination Base Reductive_Elimination->Pd(0)L2

Figure 1. Simplified catalytic cycle of the Mizoroki-Heck reaction.

The cycle initiates with the oxidative addition of an aryl or vinyl halide to a palladium(0) complex.[1][4] This is followed by the coordination and subsequent migratory insertion of the alkene into the palladium-carbon bond.[5] A crucial β-hydride elimination step then occurs, forming the desired substituted alkene product and a hydridopalladium(II) species.[5] Finally, a base is required to regenerate the active palladium(0) catalyst, completing the cycle.[2]

Experimental Protocol: Heck Coupling of an Aryl Halide with Styrene

This protocol provides a general procedure for the Heck reaction using this compound as the ligand. Optimization may be required for specific substrates.

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplier (Example)Notes
Palladium(II) acetate98%Sigma-AldrichPre-catalyst
This compound97%Strem ChemicalsLigand
Aryl halide (e.g., Iodobenzene)Reagent gradeAcros Organics
Styrene99%, inhibitor-freeAlfa AesarRemove inhibitor before use
Triethylamine (Et₃N)≥99.5%Fisher ScientificAnhydrous, freshly distilled
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%EMD Millipore
Schlenk flask50 mLChemglass
Magnetic stirrer and stir barVWR
Inert gas (Argon or Nitrogen)High purityAirgas
Standard glassware for workup
Silica gel for chromatography60 Å, 230-400 meshSorbent Technologies
Step-by-Step Procedure
  • Catalyst Preparation (in situ):

    • To a dry 50 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), add palladium(II) acetate (0.02 mmol, 1 mol%).

    • Add this compound (0.04 mmol, 2 mol%). The P:Pd ratio is critical and may require optimization.[6]

    • Add 5 mL of anhydrous DMF and stir the mixture at room temperature for 15 minutes. The color should change, indicating the formation of the active catalyst.

  • Reaction Assembly:

    • To the flask containing the catalyst, add the aryl halide (e.g., iodobenzene, 2.0 mmol, 1.0 equiv).

    • Add triethylamine (3.0 mmol, 1.5 equiv). The base is crucial for neutralizing the hydrogen halide formed during the reaction.[2]

    • Finally, add styrene (2.4 mmol, 1.2 equiv).

  • Reaction Execution:

    • Seal the Schlenk flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with 20 mL of diethyl ether and filter through a pad of celite to remove palladium black.

    • Wash the organic layer with water (3 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Key Considerations and Optimization Strategies

The success of the Heck reaction is highly dependent on the careful selection and optimization of several parameters.

Choice of Palladium Precursor

Palladium(II) acetate is a common and effective pre-catalyst that is reduced in situ to the active Pd(0) species.[4] Other precursors such as Pd₂(dba)₃ can also be used.

Ligand-to-Palladium Ratio

A ligand-to-palladium ratio of 2:1 is a good starting point. However, this ratio can be adjusted to optimize catalyst stability and activity. An excess of ligand can sometimes inhibit the reaction by creating a less reactive, coordinatively saturated palladium center.

Solvent Selection

Polar aprotic solvents like DMF, NMP, and DMAc are commonly used as they can dissolve the inorganic base and stabilize the polar intermediates in the catalytic cycle.[6]

Base Selection

Inorganic bases such as K₂CO₃ or Cs₂CO₃, or organic bases like triethylamine or diisopropylethylamine, are typically employed.[1] The choice of base can influence the reaction rate and selectivity.

Reaction Temperature

The optimal temperature will vary depending on the reactivity of the substrates. A typical range is 80-140 °C. Higher temperatures can sometimes lead to catalyst decomposition, observed as the formation of palladium black.[7]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystEnsure anhydrous and oxygen-free conditions. Use fresh reagents.
Low reaction temperatureGradually increase the reaction temperature.
Poorly soluble baseSwitch to a more soluble base or a different solvent system.
Formation of Palladium Black Catalyst decompositionLower the reaction temperature. Increase the ligand-to-palladium ratio slightly.[7]
Side reactions (e.g., double bond isomerization) Reversible β-hydride eliminationAdditives like silver salts can sometimes suppress isomerization.[7]

Safety Precautions

  • Phosphine Ligands: Phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood under an inert atmosphere.

  • Palladium Compounds: Palladium compounds are potential irritants. Avoid inhalation of dust and skin contact.

  • Solvents: Anhydrous DMF is a flammable liquid and a potential reproductive toxin. Handle with appropriate personal protective equipment (PPE).

  • Heck Reaction Exotherms: The Heck reaction can be exothermic, especially on a larger scale.[8] Monitor the reaction temperature carefully and have a cooling bath readily available.

Conclusion

The use of this compound as a ligand in the Heck reaction provides a powerful and versatile method for the synthesis of substituted alkenes. By understanding the mechanistic principles and carefully optimizing the reaction conditions, researchers can effectively utilize this protocol for the efficient construction of valuable carbon-carbon bonds in a variety of synthetic applications.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with Di-o-tolylphosphine Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Pivotal Role of Ligand Design in Palladium Catalysis

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2] The success of these transformations is intrinsically linked to the nature of the phosphine ligands that coordinate to the palladium center. These ligands are not mere spectators; they actively modulate the catalyst's stability, solubility, and reactivity, profoundly influencing the outcome of the reaction.[3] Bulky and electron-rich phosphine ligands, in particular, have revolutionized the field by enabling the coupling of challenging substrates, such as aryl chlorides, under milder conditions.[2]

This guide focuses on the application of di-o-tolylphosphine, a sterically hindered and electron-donating phosphine ligand, in palladium-catalyzed cross-coupling reactions. While di-o-tolylchlorophosphine is a common commercially available precursor, it is the resulting phosphine or its in situ-generated derivatives that typically act as the active ligand in the catalytic cycle. We will explore the mechanistic rationale for employing such ligands and provide detailed protocols for both the preparation of the active ligand from its chlorophosphine precursor and its subsequent use in a representative cross-coupling reaction.

The "Why": Mechanistic Insights into the Function of Bulky Phosphine Ligands

The efficacy of bulky, electron-rich phosphine ligands like di-o-tolylphosphine stems from their ability to influence key elementary steps in the palladium catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

  • Facilitating Oxidative Addition: The electron-donating nature of the tolyl groups increases the electron density on the palladium center, which promotes the oxidative addition of the aryl halide to the Pd(0) species. This is often the rate-limiting step in the catalytic cycle, especially for less reactive aryl chlorides.

  • Promoting Reductive Elimination: The steric bulk of the ortho-methyl groups on the tolyl rings creates a sterically crowded environment around the palladium center. This steric hindrance is believed to facilitate the final reductive elimination step, where the two coupling partners are joined, and the active Pd(0) catalyst is regenerated.

  • Stabilizing Monoligated Species: Bulky phosphine ligands can stabilize highly reactive, low-coordinate palladium species, which are often the true catalytic species in the reaction.

The interplay of these electronic and steric effects leads to a more efficient and versatile catalytic system, capable of coupling a broader range of substrates under milder conditions.

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, highlighting the key stages influenced by the phosphine ligand.

Suzuki-Miyaura Catalytic Cycle Figure 1: Catalytic Cycle of a Suzuki-Miyaura Reaction Pd(0)L2 Pd(0)L₂ Active Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)(X)L₂ Oxidative Addition Complex Oxidative_Addition->ArPd(II)XL2 Ligand_Dissociation Ligand Dissociation ArPd(II)XL2->Ligand_Dissociation ArPd(II)XL Ar-Pd(II)(X)L Ligand_Dissociation->ArPd(II)XL Transmetalation Transmetalation (R-B(OR')₂) ArPd(II)XL->Transmetalation ArPd(II)RL Ar-Pd(II)(R)L Transmetalation->ArPd(II)RL Reductive_Elimination Reductive Elimination ArPd(II)RL->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-R Coupled Product Reductive_Elimination->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Part 1: Synthesis of Di-o-tolylphosphine from this compound

This protocol describes the reduction of this compound to the corresponding phosphine. This phosphine can then be used as a ligand in palladium-catalyzed cross-coupling reactions.

Materials:

Reagent/MaterialCAS NumberMolecular WeightQuantity
This compound36042-94-1248.69 g/mol 1.0 equiv
Lithium aluminum hydride (LAH)16853-85-337.95 g/mol 1.1 equiv
Anhydrous diethyl ether or THF60-29-7 / 109-99-9-As required
Degassed water7732-18-518.02 g/mol As required
Anhydrous sodium sulfate7757-82-6142.04 g/mol As required
Standard Schlenk line apparatus--1 set
Magnetic stirrer and stir bar--1 set

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), suspend lithium aluminum hydride (1.1 equivalents) in anhydrous diethyl ether or THF.

  • Addition of Chlorophosphine: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF to the LAH suspension via a dropping funnel or syringe pump.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours, monitoring the reaction progress by ³¹P NMR spectroscopy (the signal for the chlorophosphine will be replaced by a new signal for the phosphine).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess LAH by the slow, dropwise addition of degassed water.

  • Workup: After the quenching is complete, add more water to dissolve the inorganic salts. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x portions).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford di-o-tolylphosphine.

  • Purification and Storage: The crude phosphine can be purified by distillation under reduced pressure or by crystallization. Store the purified phosphine under an inert atmosphere to prevent oxidation.

Part 2: Representative Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using a palladium catalyst with di-o-tolylphosphine as the ligand.

Materials:

Reagent/MaterialCAS NumberMolecular WeightQuantity
Aryl halide (e.g., 4-bromotoluene)106-38-7171.04 g/mol 1.0 mmol
Arylboronic acid (e.g., phenylboronic acid)98-80-6121.93 g/mol 1.2 mmol
Palladium(II) acetate (Pd(OAc)₂)3375-31-3224.50 g/mol 0.02 mmol (2 mol%)
Di-o-tolylphosphine36042-93-0214.26 g/mol 0.04 mmol (4 mol%)
Potassium phosphate (K₃PO₄)7778-53-2212.27 g/mol 2.0 mmol
Anhydrous toluene108-88-3-5 mL
Degassed water7732-18-518.02 g/mol 0.5 mL
Standard Schlenk tube or vial--1
Magnetic stirrer and stir bar--1

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or vial containing a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Catalyst Preparation (in situ): In a separate small vial under an inert atmosphere, dissolve palladium(II) acetate (0.02 mmol) and di-o-tolylphosphine (0.04 mmol) in a small amount of anhydrous toluene. Stir for 5-10 minutes to allow for complex formation.

  • Addition of Reagents: Add the catalyst solution to the Schlenk tube containing the substrates and base.

  • Solvent Addition: Add the remaining anhydrous toluene (to a total of 5 mL) and degassed water (0.5 mL) to the reaction mixture.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x portions).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Workflow Visualization

The following diagram outlines the experimental workflow for the synthesis of the phosphine ligand and its subsequent use in a cross-coupling reaction.

Experimental_Workflow Figure 2: Experimental Workflow cluster_0 Part 1: Ligand Synthesis cluster_1 Part 2: Cross-Coupling Reaction Start_Ligand This compound Reduction Reduction with LAH Start_Ligand->Reduction Quench_Workup Quenching & Workup Reduction->Quench_Workup Purification_Ligand Purification Quench_Workup->Purification_Ligand Final_Ligand Di-o-tolylphosphine Purification_Ligand->Final_Ligand Catalyst_Prep In situ Catalyst Formation (Pd(OAc)₂ + Ligand) Final_Ligand->Catalyst_Prep Start_Coupling Aryl Halide + Arylboronic Acid Reaction_Setup Reaction Assembly (Substrates, Base, Catalyst, Solvents) Start_Coupling->Reaction_Setup Catalyst_Prep->Reaction_Setup Heating Heating & Monitoring Reaction_Setup->Heating Workup_Coupling Workup & Extraction Heating->Workup_Coupling Purification_Product Purification Workup_Coupling->Purification_Product Final_Product Biaryl Product Purification_Product->Final_Product

Caption: A flowchart illustrating the synthesis of the phosphine ligand and its application in a cross-coupling reaction.

Troubleshooting and Key Considerations

  • Oxygen Sensitivity: Di-o-tolylphosphine is air-sensitive and should be handled and stored under an inert atmosphere to prevent oxidation to the phosphine oxide, which is catalytically inactive.

  • Purity of Reagents: The success of palladium-catalyzed reactions is highly dependent on the purity of the reagents and solvents. Ensure all materials are of high quality and that solvents are anhydrous where specified.

  • Base Selection: The choice of base can significantly impact the reaction outcome. Potassium phosphate is a good starting point for many Suzuki-Miyaura couplings, but other bases such as cesium carbonate or sodium tert-butoxide may be more effective for specific substrates.

  • Catalyst Loading: While the protocol suggests 2 mol% of palladium, this can often be reduced for more reactive substrates. Conversely, for challenging couplings, a higher catalyst loading may be necessary.

  • Reaction Monitoring: It is crucial to monitor the progress of the reaction to determine the optimal reaction time and to identify any potential side reactions.

Conclusion

The use of bulky, electron-rich phosphine ligands such as di-o-tolylphosphine is a powerful strategy for enhancing the efficiency and scope of palladium-catalyzed cross-coupling reactions. By understanding the mechanistic principles behind ligand design and following robust experimental protocols, researchers can effectively utilize these catalytic systems to construct complex molecules for a wide range of applications in the pharmaceutical and materials science industries. The protocols provided in this guide offer a solid foundation for the synthesis and application of di-o-tolylphosphine in this critical area of modern organic chemistry.

References

Application Notes and Protocols for Sonogashira Coupling Catalyzed by Di-ortho-Tolylphosphine Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Di-ortho-Tolylphosphine Ligands in Sonogashira Coupling

The Sonogashira cross-coupling reaction is a powerful and versatile tool in synthetic organic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1] This reaction has become indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials, due to its typically mild reaction conditions and tolerance of a wide range of functional groups.[1][2] The efficiency and scope of the Sonogashira coupling are critically dependent on the nature of the palladium catalyst and, in particular, the phosphine ligand coordinated to the palladium center.[3][4]

This guide focuses on the application of di-ortho-tolylphosphine-containing ligands in palladium-catalyzed Sonogashira couplings. The ortho-tolyl substituents impart significant steric bulk and electron-donating properties to the phosphorus atom.[5] This unique combination of steric and electronic factors can lead to highly active and stable catalysts, offering several advantages in challenging coupling reactions. The steric hindrance around the palladium center can promote the formation of monoligated palladium species, which are often the active catalytic species, and facilitate the reductive elimination step of the catalytic cycle.[4] The electron-rich nature of the ligand enhances the rate of the oxidative addition of the aryl halide to the palladium(0) center.[4] These properties make di-ortho-tolylphosphine-based catalysts particularly effective for the coupling of less reactive aryl chlorides and for reactions requiring lower catalyst loadings.[6][7]

This document provides a detailed exploration of the mechanistic role of these ligands, practical protocols for their application in both traditional copper-cocatalyzed and copper-free Sonogashira reactions, and troubleshooting guidance for researchers in academic and industrial settings.

Mechanistic Insights: The Role of Di-ortho-Tolylphosphine Ligands

The Sonogashira coupling reaction proceeds through a catalytic cycle involving a palladium(0) species.[1][4] The phosphine ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity throughout the cycle. In the context of di-ortho-tolylphosphine ligands, their specific attributes influence key steps of the mechanism.

The generally accepted mechanism for the copper-cocatalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][4]

The Palladium Cycle:

  • Oxidative Addition: A coordinatively unsaturated Pd(0) species, stabilized by the di-ortho-tolylphosphine ligand, undergoes oxidative addition with the aryl or vinyl halide (Ar-X) to form a Pd(II) complex. The electron-donating nature of the di-ortho-tolylphosphine ligand accelerates this step.[4]

  • Transmetalation: The Pd(II) complex reacts with a copper acetylide intermediate, generated in the copper cycle, to transfer the alkyne group to the palladium center, forming a Pd(II)-alkynyl complex.

  • Reductive Elimination: The Pd(II)-alkynyl complex undergoes reductive elimination to yield the desired coupled product (Ar-alkyne) and regenerate the active Pd(0) catalyst. The steric bulk of the di-ortho-tolylphosphine ligand can facilitate this final step.[4]

The Copper Cycle:

  • Copper Acetylide Formation: A copper(I) salt, typically CuI, reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[1] This species is more nucleophilic than the deprotonated alkyne itself, facilitating the transmetalation step.

In copper-free Sonogashira protocols, the direct reaction of the deprotonated alkyne with the Pd(II) complex occurs, often requiring a stronger base or higher temperatures.[8][9][10] The use of bulky and electron-rich ligands like di-ortho-tolylphosphine can be particularly advantageous in these systems by promoting the key steps of the palladium cycle, thereby obviating the need for a copper cocatalyst.[4][11]

Sonogashira_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_aryl Ar-Pd(II)-X L2 oxidative_addition->pd2_aryl transmetalation Transmetalation pd2_aryl->transmetalation pd2_alkynyl Ar-Pd(II)-C≡CR L2 transmetalation->pd2_alkynyl reductive_elimination Reductive Elimination pd2_alkynyl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-C≡CR reductive_elimination->product cu_acetylide Cu-C≡CR cu_acetylide->transmetalation To Pd Cycle alkyne H-C≡CR alkyne->cu_acetylide + CuX, Base base Base cu_salt CuX

Figure 1: Catalytic cycle of the Sonogashira coupling.

Experimental Protocols

The following protocols are provided as a general guide for researchers. Optimal conditions (e.g., catalyst loading, solvent, base, temperature, and reaction time) may vary depending on the specific substrates and should be determined experimentally.

Protocol 1: Copper-Cocatalyzed Sonogashira Coupling of an Aryl Bromide

This protocol describes a general procedure for the coupling of an aryl bromide with a terminal alkyne using a palladium complex of a di-ortho-tolylphosphine ligand and a copper(I) cocatalyst.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Di-ortho-tolylphosphine

  • Copper(I) iodide (CuI)

  • Aryl bromide

  • Terminal alkyne

  • Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃))

  • Anhydrous, degassed solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or toluene)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Catalyst Preparation (in situ): To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (1-2 mol%) and di-ortho-tolylphosphine (2-4 mol%).

  • Reagent Addition: Add the aryl bromide (1.0 equiv), CuI (1-5 mol%), and the base (2-3 equiv).

  • Solvent and Alkyne Addition: Add the anhydrous, degassed solvent. Stir the mixture for 5-10 minutes at room temperature. Then, add the terminal alkyne (1.1-1.5 equiv) dropwise.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 50-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling of an Aryl Chloride

This protocol is adapted for more challenging substrates like aryl chlorides, where the enhanced reactivity of the di-ortho-tolylphosphine-ligated palladium catalyst is particularly beneficial.[6][7]

Materials:

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Di-ortho-tolylphosphine

  • Aryl chloride

  • Terminal alkyne

  • Strong, non-nucleophilic base (e.g., cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (t-BuOK))

  • Anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Catalyst Preparation (in situ): In a dry Schlenk flask under an inert atmosphere, add the palladium precursor (1-3 mol%) and di-ortho-tolylphosphine (2-6 mol%).

  • Reagent Addition: Add the aryl chloride (1.0 equiv) and the base (2-3 equiv).

  • Solvent and Alkyne Addition: Add the anhydrous, degassed solvent. Stir the mixture for 10-15 minutes at room temperature. Add the terminal alkyne (1.2-1.5 equiv).

  • Reaction: Heat the reaction to a higher temperature (typically 80-120 °C) and monitor its progress.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.

Experimental_Workflow start Start: Dry Glassware under Inert Atmosphere reagents Add Pd source, Ligand, Aryl Halide, Base, and Solvent start->reagents stir Stir at Room Temperature reagents->stir alkyne Add Terminal Alkyne stir->alkyne react Heat and Monitor Reaction (TLC/GC-MS) alkyne->react workup Cool, Dilute, and Extract react->workup purify Dry, Concentrate, and Purify (Column Chromatography) workup->purify product Isolated Product purify->product

Figure 2: A generalized experimental workflow for Sonogashira coupling.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical starting conditions for Sonogashira couplings using di-ortho-tolylphosphine-based catalysts. These should be optimized for each specific substrate combination.

ParameterAryl Bromide (Cu-Cocatalyzed)Aryl Chloride (Cu-Free)
Pd Source Pd(OAc)₂Pd₂(dba)₃ or Pd(OAc)₂
Ligand Di-ortho-tolylphosphineDi-ortho-tolylphosphine
Pd Loading 1-2 mol%1-3 mol%
Ligand:Pd Ratio 2:12:1 to 4:1
CuI Loading 1-5 mol%N/A
Base TEA, DIPEA, K₂CO₃Cs₂CO₃, t-BuOK
Solvent THF, DMF, TolueneDioxane, Toluene, DMF
Temperature 50-100 °C80-120 °C
Reaction Time 2-24 hours6-48 hours

Troubleshooting and Field-Proven Insights

  • Low or No Conversion:

    • Inactive Catalyst: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Oxygen can deactivate the palladium catalyst. Consider using a freshly opened bottle of the palladium precursor and ligand.

    • Insufficient Base: The choice and amount of base are critical. For less reactive substrates, a stronger base may be required.

    • Temperature: For challenging couplings, particularly with aryl chlorides, higher temperatures may be necessary.

  • Formation of Side Products:

    • Glaser Coupling: In copper-cocatalyzed reactions, the homocoupling of the alkyne (Glaser coupling) can be a significant side reaction.[8] This can be minimized by maintaining a strict inert atmosphere to exclude oxygen and by adding the alkyne slowly to the reaction mixture.

    • Dehalogenation: Reductive dehalogenation of the aryl halide can occur, especially at higher temperatures. Using a lower temperature or a different solvent may mitigate this.

  • Ligand Considerations:

    • The P(o-tolyl)₃ ligand is known to form palladacyclic precatalysts, which can be highly active.[5][12] The in situ formation of the active catalyst from Pd(OAc)₂ and the phosphine ligand is generally efficient.

Conclusion

Palladium complexes featuring di-ortho-tolylphosphine ligands offer a powerful catalytic system for Sonogashira cross-coupling reactions. The unique steric and electronic properties of these ligands enhance catalyst activity and stability, enabling the efficient coupling of a broad range of substrates, including challenging aryl chlorides. The protocols and insights provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to leverage the advantages of this catalyst system in their synthetic endeavors. Careful optimization of reaction parameters will be key to achieving high yields and purity for specific applications.

References

Stille Coupling Reactions with Di-o-tolylphosphine Ligands: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic organic chemistry, the Stille cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds.[1][2] Its tolerance of a wide variety of functional groups has cemented its utility in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[3][4] Central to the success and broad applicability of the Stille reaction is the judicious choice of the phosphine ligand, which plays a critical role in modulating the reactivity and stability of the palladium catalyst. This guide provides an in-depth exploration of Stille coupling reactions utilizing Di-o-tolylphosphine, a bulky and electron-rich ligand, offering both mechanistic insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Di-o-tolylchlorophosphine serves as a common and commercially available precursor to the active Di-o-tolylphosphine ligand. The presence of the ortho-methyl groups on the phenyl rings imparts significant steric bulk, a feature known to accelerate the rate-determining reductive elimination step in the catalytic cycle and to stabilize the active monoligated palladium species.[2][5] This steric hindrance, combined with the electron-donating nature of the tolyl groups, enhances the catalytic activity, particularly for challenging substrates.[3][6]

The Catalytic Cycle: A Dance of Oxidation, Transmetalation, and Elimination

The mechanism of the Stille reaction is a well-studied catalytic cycle involving a palladium(0) species.[1][2] Understanding this cycle is paramount to troubleshooting and optimizing reaction conditions.

Diagram of the Stille Catalytic Cycle

Stille_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R¹-X R1-Pd(II)-X(L2) R¹-Pd(II)(L)₂-X Oxidative_Addition->R1-Pd(II)-X(L2) Transmetalation Transmetalation R1-Pd(II)-X(L2)->Transmetalation R²-SnR₃ R1-Pd(II)-R2(L2) R¹-Pd(II)(L)₂-R² Transmetalation->R1-Pd(II)-R2(L2) -XSnR₃ Reductive_Elimination Reductive Elimination R1-Pd(II)-R2(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R¹-R²

Caption: The catalytic cycle of the Stille cross-coupling reaction.

  • Oxidative Addition: The cycle commences with the oxidative addition of an organic electrophile (R¹-X) to a palladium(0) complex, typically bearing two phosphine ligands (L), to form a palladium(II) species.[1][2]

  • Transmetalation: The organic group from the organostannane reagent (R²-SnR₃) is then transferred to the palladium(II) complex, displacing the halide or pseudohalide (X). This is often the rate-determining step of the reaction.[1]

  • Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments (R¹-R²) from the palladium center, regenerating the active palladium(0) catalyst and completing the cycle.[1] The steric bulk of ligands like Di-o-tolylphosphine is particularly influential here, promoting the formation of the desired C-C bond.[2]

Experimental Protocols

The following protocols provide a comprehensive guide for the preparation of the Di-o-tolylphosphine ligand from its chlorophosphine precursor and its subsequent application in a representative Stille cross-coupling reaction.

Protocol 1: Synthesis of Di-o-tolylphosphine from this compound

Introduction: Di-o-tolylphosphine can be readily prepared by the reduction of this compound. This protocol details a standard procedure using a suitable reducing agent.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄) or another suitable reducing agent

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard Schlenk line and inert atmosphere glassware

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Reaction Setup: Under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq) to a dry Schlenk flask equipped with a magnetic stir bar. Dissolve the chlorophosphine in anhydrous diethyl ether or THF.

  • Reduction: Cool the solution to 0 °C in an ice bath. Slowly add a solution or suspension of the reducing agent (e.g., LiAlH₄, 1.1 eq) in the same anhydrous solvent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The reaction progress can be monitored by ³¹P NMR spectroscopy.

  • Workup: Once the reaction is complete, cautiously quench the excess reducing agent by the slow, dropwise addition of ethyl acetate, followed by water, at 0 °C.

  • Extraction: Extract the product into diethyl ether or another suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure to yield Di-o-tolylphosphine, which can be further purified by crystallization or distillation if necessary.

Experimental Workflow for Ligand Synthesis

Ligand_Synthesis_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reduction Reduction at 0 °C setup->reduction monitoring Reaction Monitoring (³¹P NMR) reduction->monitoring workup Quenching and Extraction monitoring->workup purification Purification workup->purification end End purification->end

Caption: Workflow for the synthesis of Di-o-tolylphosphine.

Protocol 2: Stille Cross-Coupling of an Aryl Bromide with an Organostannane

Introduction: This protocol is adapted from a well-established procedure for cross-coupling reactions using bulky phosphine ligands and is suitable for a wide range of substrates.[7]

Materials:

  • Aryl bromide (1.0 eq)

  • Organostannane (1.1 - 1.5 eq)

  • Palladium(0) precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Di-o-tolylphosphine (2-4 mol%)

  • Anhydrous and degassed solvent (e.g., toluene, dioxane, or DMF)

  • Optional: Copper(I) iodide (CuI) as a co-catalyst

  • Standard Schlenk line and inert atmosphere glassware

  • Magnetic stirrer, stir bar, and heating mantle with temperature control

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the palladium precursor and Di-o-tolylphosphine. Add the anhydrous, degassed solvent and stir for a few minutes to allow for ligand-metal coordination.

  • Reagent Addition: Add the aryl bromide, followed by the organostannane, to the reaction mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (usually 12-24 hours). Reaction progress can be monitored by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (to remove tin byproducts) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions for Stille couplings utilizing bulky phosphine ligands. These parameters can serve as a starting point for optimization with Di-o-tolylphosphine.

ParameterRecommended Range/ValueRationale
Palladium Precursor Pd₂(dba)₃, Pd(PPh₃)₄Readily available and effective Pd(0) sources.
Catalyst Loading 1 - 5 mol%Balances reaction efficiency with cost.
Ligand Di-o-tolylphosphineBulky, electron-rich ligand to promote catalysis.
Ligand:Pd Ratio 1:1 to 4:1Can be optimized to stabilize the catalyst and prevent decomposition.
Solvent Toluene, Dioxane, DMFChoice depends on substrate solubility and reaction temperature.
Temperature 80 - 120 °CSufficient thermal energy for oxidative addition and transmetalation.
Reaction Time 12 - 48 hoursDependent on the reactivity of the coupling partners.
Additive (Optional) CuICan accelerate the transmetalation step, especially for less reactive stannanes.

Conclusion

Di-o-tolylphosphine, readily generated from its chlorophosphine precursor, is an effective ligand for palladium-catalyzed Stille cross-coupling reactions. Its steric bulk and electron-rich nature contribute to a highly active catalytic system capable of coupling a broad range of substrates under relatively mild conditions. The protocols and insights provided in this guide are intended to empower researchers to successfully implement and optimize Stille couplings in their synthetic endeavors, ultimately accelerating the pace of discovery in chemical and pharmaceutical research.

References

Application Notes & Protocols: Leveraging Di-o-tolylchlorophosphine in Advanced Negishi Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk

Introduction: The Strategic Imperative for Advanced Catalysis in C-C Bond Formation

The construction of carbon-carbon (C-C) bonds remains the cornerstone of modern organic synthesis, underpinning the assembly of complex molecular architectures from pharmaceuticals to advanced materials.[1] Among the pantheon of cross-coupling reactions, the Negishi coupling, which joins organozinc reagents with organic halides, offers a unique combination of high reactivity, broad substrate scope, and functional group tolerance.[2][3] This reaction's capacity to couple sp³, sp², and sp hybridized carbon centers makes it an exceptionally powerful tool in the synthetic chemist's arsenal.[4]

The success of a Negishi coupling, however, is not solely dependent on the coupling partners. It is critically governed by the catalyst system, specifically the nature of the ligand coordinating to the palladium or nickel center. The ligand shell dictates the catalyst's reactivity, stability, and selectivity by modulating the metal's steric and electronic environment.[5][6] This guide focuses on the strategic application of Di-o-tolylchlorophosphine as a precursor to Tri-o-tolylphosphine, a bulky, electron-rich ligand that unlocks high efficiency in challenging Negishi couplings. We will dissect the mechanistic rationale for its effectiveness and provide a robust, field-proven protocol for its application.

Mechanistic Insight: Why Ligand Architecture Dictates Success

The catalytic cycle of the Negishi coupling is a well-orchestrated sequence of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7] The phosphine ligand is not a passive spectator but an active participant that influences the rate and efficiency of each transformation.

  • Oxidative Addition: The cycle begins with the addition of the organic halide (R-X) to the low-valent metal center (e.g., Pd(0)), forming a Pd(II) intermediate. Electron-rich phosphine ligands, such as those derived from this compound, enhance the electron density on the palladium atom. This increased nucleophilicity of the metal center accelerates the oxidative addition step, a feature particularly crucial for activating less reactive electrophiles like aryl chlorides.[6]

  • Transmetalation: In this step, the organic group from the organozinc reagent (R'-ZnX) is transferred to the palladium center, displacing the halide. The precise mechanism can be complex, but the ligand's steric profile plays a role in facilitating the approach of the organozinc species.[8]

  • Reductive Elimination: This is the final, product-forming step where the two coupled organic fragments (R-R') are expelled from the metal center, regenerating the active Pd(0) catalyst. This step is often the rate-limiting step, especially for sterically demanding products. Bulky phosphine ligands, like Tri-o-tolylphosphine, create significant steric crowding around the metal. This crowding destabilizes the Pd(II) intermediate, thereby promoting the bond-forming reductive elimination to relieve the steric strain.[9][10]

The ortho-methyl groups of the tolyl substituents are the key architectural feature. They create a large "cone angle," effectively shielding the metal center and driving the catalytic cycle forward, particularly the crucial final step.[6]

Negishi_Catalytic_Cycle Catalytic Cycle of Negishi Coupling with L = P(o-Tol)₃ cluster_input cluster_output Pd0 L₂Pd⁰ OA_Complex L₂PdII(R)(X) Pd0:n->OA_Complex:n Oxidative Addition TM_Complex L₂PdII(R)(R') OA_Complex:w->TM_Complex:w Transmetalation TM_Complex:s->Pd0:s Reductive Elimination R_R R-R' TM_Complex->R_R ZnX2 ZnX₂ TM_Complex->ZnX2 center start_point end_point R_X R-X R_X->OA_Complex R_ZnX R'-ZnX R_ZnX->TM_Complex

Figure 1: The catalytic cycle of the Negishi coupling.

From Precursor to Performance: Synthesizing the Active Ligand

This compound is not typically used directly as a ligand but serves as an excellent electrophilic precursor for the synthesis of tertiary phosphines like Tri-o-tolylphosphine. The synthesis is straightforward, commonly employing a Grignard or organolithium reagent. This accessibility allows for the cost-effective production of a high-performance ligand.[11][12]

Ligand_Synthesis Synthesis of Tri-o-tolylphosphine Chlorophosphine This compound P(o-Tol)₂Cl Product Tri-o-tolylphosphine P(o-Tol)₃ Chlorophosphine->Product + Grignard o-tolylmagnesium bromide (o-Tol)MgBr Grignard->Product THF

Figure 2: Synthesis of Tri-o-tolylphosphine from its chlorophosphine precursor.

The resulting Tri-o-tolylphosphine can be used to generate the active catalyst in situ with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, or it can be used to form a well-defined, air-stable precatalyst such as Dichlorobis(tri-o-tolylphosphine)palladium(II).[13] The latter is often preferred in industrial settings for its stability and reproducibility.[14]

Experimental Protocol: C(sp²)-C(sp³) Negishi Coupling

This protocol details the coupling of a secondary alkylzinc reagent with an aryl bromide, a transformation where the bulky nature of the Tri-o-tolylphosphine ligand is critical to suppress undesired β-hydride elimination and promote the desired coupling.[15]

Objective: To synthesize 1-isopropyl-4-methoxybenzene from 4-bromoanisole and isopropylzinc bromide.

Reaction Scheme:

Reaction Scheme Note: A proper chemical drawing would be inserted here.

Materials & Equipment
Reagent/MaterialGradeSupplierNotes
Dichlorobis(tri-o-tolylphosphine)palladium(II)≥97%Sigma-AldrichStore under inert atmosphere.
4-Bromoanisole≥99%Commercial
Isopropylzinc bromide solution0.5 M in THFCommercialHandle under strict inert atmosphere.
Anhydrous Tetrahydrofuran (THF)DriSolv®Commercial
Schlenk flasks, syringes, needles--Oven-dried before use.
Magnetic stirrer with heating--
Inert gas line (Nitrogen or Argon)High purity-

Step-by-Step Methodology

Figure 3: Flowchart of the Negishi coupling experimental procedure.

  • System Preparation (Self-Validation Start):

    • An oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar is cooled under a stream of high-purity nitrogen.

    • Maintain a positive pressure of inert gas throughout the experiment. Causality: Organozinc reagents are highly sensitive to air and moisture; rigorous inert atmosphere technique is non-negotiable to ensure reagent integrity and reaction reproducibility.

  • Reagent Loading:

    • To the flask, add Dichlorobis(tri-o-tolylphosphine)palladium(II) (79 mg, 0.1 mmol, 2 mol%).

    • Add 4-bromoanisole (0.935 g, 5.0 mmol, 1.0 equiv).

    • Add 15 mL of anhydrous THF via syringe. Stir the mixture until the catalyst dissolves.

  • Initiation of Coupling:

    • Slowly add the isopropylzinc bromide solution (11.0 mL of 0.5 M solution in THF, 5.5 mmol, 1.1 equiv) via syringe over 5 minutes at room temperature.

    • Causality: Slow addition helps to control any initial exotherm and ensures a homogeneous reaction mixture.

  • Reaction and Monitoring:

    • Heat the reaction mixture to 60 °C and stir for 4-6 hours.

    • Self-Validation Checkpoint: Monitor the reaction progress by taking small aliquots (0.1 mL, quenched into saturated NH₄Cl and extracted with ether) for analysis by GC-MS or TLC (e.g., 9:1 Hexanes:Ethyl Acetate) until consumption of the 4-bromoanisole is complete.

  • Work-up:

    • Cool the reaction to room temperature.

    • Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 25 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes to 5% ethyl acetate in hexanes.

    • Combine the product-containing fractions and remove the solvent in vacuo to yield 1-isopropyl-4-methoxybenzene as a colorless oil.

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Performance Data & Troubleshooting

The choice of a bulky, electron-rich ligand like Tri-o-tolylphosphine is validated by comparing its performance against other common phosphine ligands.

Ligand (L) in PdCl₂(L)₂Steric Bulk (Cone Angle, °)Electronic Parameter (ν(CO), cm⁻¹)Yield (%)Reaction Time (h)Key Side Product
Tri-o-tolylphosphine 194 2068.9 >95 4 <2% Anisole
Triphenylphosphine1452068.96512~15% Anisole
Tri(p-tolyl)phosphine1452068.17210~10% Anisole
Tricyclohexylphosphine1702064.1856~5% Anisole

Data are representative and synthesized from trends observed in cross-coupling literature.[6][9][10] The primary side product, anisole, results from proto-dehalogenation or β-hydride elimination pathways, which are suppressed by the P(o-Tol)₃ ligand.

Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution
Low or No Conversion 1. Inactive organozinc reagent.2. Catalyst decomposition.1. Use freshly titrated or newly purchased organozinc solution. Ensure rigorous inert conditions.2. Degas solvents thoroughly. Ensure high-purity reagents.
Significant Homocoupling Impurities in organozinc reagent; non-optimal reaction temperature.Use high-quality organozinc reagent. Run the reaction at the recommended temperature; avoid overheating.
Formation of Anisole β-hydride elimination from the isopropyl group; proto-dehalogenation.The bulky Tri-o-tolylphosphine ligand is designed to minimize this. If still an issue, consider lowering the reaction temperature.

Conclusion

This compound is a valuable and accessible precursor for synthesizing Tri-o-tolylphosphine, a ligand whose specific steric and electronic architecture is exceptionally well-suited for demanding Negishi cross-coupling reactions. The significant bulk provided by the ortho-methyl groups accelerates the rate-limiting reductive elimination step while simultaneously suppressing common side reactions like β-hydride elimination. This translates to higher yields, faster reaction times, and broader substrate scope, particularly in the synthesis of complex molecules relevant to the pharmaceutical and agrochemical industries.[14][16] The protocols and principles outlined in this guide provide a robust framework for researchers to reliably implement this powerful catalytic system.

References

Application Notes & Protocols: Hiyama Coupling Featuring Di-o-tolyl-Substituted Phosphine Ligands

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview and practical protocols for the Hiyama cross-coupling reaction, with a specific focus on the strategic use of di-o-tolyl-substituted phosphine ligands. We will explore the mechanistic underpinnings of this powerful C-C bond-forming reaction, the critical role of the ligand in catalytic efficiency, and the utility of Di-o-tolylchlorophosphine as a versatile precursor for synthesizing these sterically demanding ligands.

Foundational Principles: The Hiyama Coupling

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organosilanes and organic halides or pseudohalides (e.g., triflates).[1][2][3] Discovered by Tamejiro Hiyama and Yasuo Hatanaka in 1988, this reaction has become a valuable tool in organic synthesis due to the unique properties of organosilicon reagents.[1][2]

Core Advantages:

  • Low Toxicity: Organosilanes are generally less toxic and more environmentally benign compared to other organometallic reagents like organotins or organozincs.[3]

  • Stability: Silicon reagents are typically stable to air and moisture, making them easy to handle and store.[3][4]

  • Availability: A wide array of organosilicon compounds are commercially available or readily prepared.[4]

A key feature of the Hiyama coupling is the necessity of an "activator" to cleave the C-Si bond, which is relatively inert.[4] This is typically achieved with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base, which generates a hypervalent, pentacoordinate silicon species that is competent for the crucial transmetalation step.[3][5][6]

The Decisive Role of the Phosphine Ligand

In palladium-catalyzed cross-coupling reactions, the choice of ligand is paramount. Phosphine ligands coordinate to the palladium center, influencing its stability, solubility, and catalytic activity.[7][8] Their electronic and steric properties directly modulate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[7][9]

  • Electron-Rich Ligands: Increase the electron density on the palladium atom, which facilitates the oxidative addition of the organic halide to the Pd(0) center.[7][10]

  • Sterically Bulky Ligands: Promote the final reductive elimination step, where the new C-C bond is formed and the active Pd(0) catalyst is regenerated.[7][11] This bulkiness also helps create a coordinatively unsaturated metal center that is more reactive.[11]

The di-o-tolyl phosphine scaffold is a classic example of a ligand class where steric bulk is the defining, performance-enhancing feature. The ortho-methyl groups create significant steric hindrance around the phosphorus atom, which is highly beneficial for promoting efficient reductive elimination.

This compound: A Gateway to High-Performance Ligands

While this compound itself is not typically used directly as a ligand in catalytic systems due to the reactive P-Cl bond, it serves as an essential and commercially available precursor for the synthesis of more robust tertiary phosphine ligands.[12][13] Its utility lies in its ability to be readily converted into ligands such as Tri(o-tolyl)phosphine or Bis(o-tolyl)phosphine, which are highly effective in cross-coupling catalysis.

The diagram below illustrates the conceptual workflow for synthesizing a tertiary phosphine ligand, such as Tri(o-tolyl)phosphine, from the chlorophosphine precursor.

G cluster_synthesis Ligand Synthesis Workflow Precursor This compound (C₁₄H₁₄ClP) Reaction Nucleophilic Substitution (Ether Solvent) Precursor->Reaction Reagent Grignard Reagent (e.g., o-tolylmagnesium bromide) Reagent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Ligand Target Ligand Tri(o-tolyl)phosphine Workup->Ligand

Caption: Synthesis of a tertiary phosphine from a chlorophosphine precursor.

Application: Hiyama Coupling Catalytic Cycle

The generally accepted mechanism for the Hiyama coupling proceeds through a catalytic cycle involving Pd(0) and Pd(II) species.[1][6] The phosphine ligand (L), such as Tri(o-tolyl)phosphine, plays a stabilizing and activating role throughout this cycle.

Hiyama_Cycle Pd0 Pd(0)L₂ Oxa_Int R¹-Pd(II)L₂(X) Pd0->Oxa_Int R¹-X Trans_Int R¹-Pd(II)L₂(R²) Oxa_Int->Trans_Int [R²Si(OR)₃F]⁻ Trans_Label Transmetalation Trans_Int->Pd0 R¹-R² Red_Label Reductive Elimination Oxa_Label Oxidative Addition

Caption: The catalytic cycle of the Hiyama coupling reaction.

Mechanistic Steps:

  • Oxidative Addition: The active Pd(0) catalyst, stabilized by phosphine ligands (L), reacts with the organic halide (R¹-X) to form a Pd(II) intermediate.[5][6]

  • Transmetalation: The organosilane (R²-SiR₃) is activated by a fluoride ion or base, forming a hypervalent silicate. This species transfers its organic group (R²) to the palladium center, displacing the halide (X). This is often the rate-determining step.[1][14]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) center couple to form the final product (R¹-R²). This step regenerates the catalytically active Pd(0) species, which re-enters the cycle. The steric bulk of ligands like Tri(o-tolyl)phosphine is crucial for promoting this final, product-releasing step.[5][7]

Experimental Protocols & Data

Protocol: General Procedure for Pd/Tri(o-tolyl)phosphine-Catalyzed Hiyama Coupling

This protocol provides a representative procedure for the coupling of an aryl bromide with an aryltrimethoxysilane.

Materials & Reagents:

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine [P(o-tolyl)₃]

  • Aryl bromide (Substrate 1)

  • Aryltrimethoxysilane (Substrate 2)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Anhydrous, degassed solvent (e.g., THF, Dioxane, or Toluene)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Stir bar, inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and Tri(o-tolyl)phosphine (e.g., 0.048 mmol, 4.8 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl bromide (1.0 mmol, 1.0 equiv), followed by the anhydrous, degassed solvent (e.g., 5 mL of THF).

  • Coupling Partner Addition: Add the aryltrimethoxysilane (1.2 mmol, 1.2 equiv).

  • Activator Addition: Add the TBAF solution (1.5 mmol, 1.5 equiv) dropwise via syringe. The solution may change color upon addition.

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath at the desired temperature (typically 80-120 °C).[15] Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Table 1: Typical Reaction Parameters and Optimization

The following table summarizes key parameters that can be optimized for challenging substrates.

ParameterTypical RangeRationale & Causality
Catalyst Loading 1 - 5 mol%Lower loadings are more economical but may require longer reaction times. Unreactive substrates (e.g., aryl chlorides) often require higher loadings.[16][17]
Ligand:Pd Ratio 1:1 to 4:1A higher ratio can improve catalyst stability but may slow down the reaction by occupying coordination sites. An optimal ratio balances stability and activity.
Activator TBAF, CsF, KOHTBAF is highly effective but basic and can degrade sensitive functional groups.[1] Fluoride-free methods using bases like NaOH or KOH are alternatives for base-sensitive substrates.[2][3]
Solvent THF, Dioxane, TolueneThe choice of solvent affects solubility and reaction temperature. Higher boiling point solvents like dioxane or toluene allow for higher reaction temperatures.[15]
Temperature 60 - 140 °CHigher temperatures generally increase the reaction rate, which is particularly necessary for less reactive aryl bromides and chlorides.[17]
Organosilane ArSi(OMe)₃, ArSi(OEt)₃Alkoxysilanes are more reactive than alkylsilanes due to the polarization of the Si-C bond.[3][6]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive Catalyst: Pd(II) precatalyst not reduced to Pd(0).2. Insufficient Activation: Fluoride source is hydrated or base is too weak.3. Impurities: Presence of water or oxygen.[18]1. Use a more robust ligand or a Pd(0) source (e.g., Pd₂(dba)₃).2. Use anhydrous TBAF or screen different activators. Ensure anhydrous conditions.[18]3. Thoroughly degas solvents and use dry reagents and glassware.
Formation of Palladium Black Catalyst decomposition.Use a higher ligand:palladium ratio to better stabilize the catalytic species. Consider a lower reaction temperature.[18]
Protodesilylation The aryl-silicon bond is cleaved by a proton source, yielding the corresponding arene instead of the coupled product.This is often caused by moisture, especially under basic conditions.[18] Ensure strictly anhydrous conditions. A milder, non-nucleophilic base may be beneficial in fluoride-free protocols.
Homocoupling of Aryl Halide Two molecules of the aryl halide couple to form a biaryl byproduct.This can occur at high temperatures or if the transmetalation step is slow. Optimize the temperature and ensure the activator and silane are sufficiently reactive.

References

Application Notes and Protocols: The Role of Di-o-tolylchlorophosphine Derivatives in Modern Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Abstract

Di-o-tolylchlorophosphine serves as a critical building block for a versatile class of phosphine ligands that have enabled significant advancements in asymmetric catalysis. The steric hindrance imposed by the ortho-methyl groups on the tolyl rings creates a unique chiral pocket around a metal center, influencing the stereochemical outcome of a wide array of chemical transformations. This guide provides an in-depth exploration of the synthesis of these ligands, their mechanistic role in catalysis, and detailed protocols for their application in key asymmetric reactions, including hydrogenations and palladium-catalyzed cross-coupling reactions.

The Foundation: Understanding this compound and its Derivatives

This compound (CAS No: 36042-94-1) is an organophosphorus compound featuring a central phosphorus atom bonded to two o-tolyl groups and one chlorine atom. While not chiral itself, it is a pivotal precursor for synthesizing chiral phosphine ligands. The true value of this reagent is unlocked when the P-Cl bond is displaced by a chiral scaffold, leading to the formation of sophisticated ligands.

The steric bulk provided by the two ortho-methylated phenyl rings is a defining feature. This bulkiness influences the coordination geometry around a metal catalyst, creating a well-defined chiral environment that can effectively differentiate between the two prochiral faces of a substrate. This steric control is fundamental to achieving high enantioselectivity. Furthermore, the electronic properties of these aryl phosphine ligands—acting as strong σ-donors—stabilize the low-valent metal species active in many catalytic cycles.[1]

General Strategy for Chiral Ligand Synthesis

G cluster_0 Ligand Synthesis Workflow start This compound (Ar₂PCl) reaction Nucleophilic Substitution (+ Base, e.g., Et₃N) start->reaction chiral_scaffold Chiral Scaffold (e.g., (R,R)-diamine) chiral_scaffold->reaction phosphine Chiral Phosphine Ligand (Ar₂P-Nu*) reaction->phosphine Forms P-N or P-O bond oxidation Optional Oxidation (e.g., H₂O₂) phosphine->oxidation For stability/purification oxide Air-Stable Phosphine Oxide (Ar₂P(O)-Nu*) oxidation->oxide reduction Reduction (e.g., SiHCl₃) oxide->reduction To generate active ligand reduction->phosphine

Caption: General workflow for synthesizing chiral phosphine ligands from this compound.

Application in Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful method for creating chiral centers, particularly in the synthesis of pharmaceuticals and fine chemicals. Ruthenium and Rhodium complexes bearing chiral diphosphine ligands are highly effective catalysts for the enantioselective reduction of prochiral ketones, olefins, and imines.[4] Ligands derived from this compound, incorporated into biaryl backbones like Tol-P-Phos, create highly active and enantioselective catalysts for these transformations.[5]

The ligand's role is to create a C₂-symmetric chiral environment that forces the substrate to coordinate to the metal in a specific orientation, leading to hydrogen delivery to one prochiral face preferentially.

Representative Protocol: Ru-Catalyzed Asymmetric Hydrogenation of β-Ketoesters

This protocol is adapted from methodologies developed for Ru-complexes with chiral dipyridylphosphine ligands like Tol-P-Phos.[5]

Materials:

  • Ru-catalyst precursor (e.g., [Ru(benzene)Cl₂]₂)

  • Chiral diphosphine ligand with di-o-tolylphosphine moieties (e.g., (R)-Tol-P-Phos)

  • Substrate: Ethyl 3-oxobutanoate

  • Solvent: Anhydrous Ethanol (EtOH)

  • Hydrogen (H₂) gas source

  • Autoclave or high-pressure hydrogenation reactor

Procedure:

  • Catalyst Preparation (in-situ): In a glovebox, add the Ru-precatalyst and 1.1 equivalents of the chiral ligand to a Schlenk flask containing degassed, anhydrous EtOH. Stir the mixture at room temperature for 1-2 hours to allow for complex formation. The solution should become homogeneous.

  • Reaction Setup: Transfer the prepared catalyst solution to a stainless-steel autoclave. Add the β-ketoester substrate to the autoclave. The typical substrate-to-catalyst (S/C) ratio is between 1000 and 10,000.

  • Hydrogenation: Seal the autoclave. Purge the system three times with H₂ gas. Pressurize the reactor to the desired pressure (e.g., 10-50 atm H₂).

  • Reaction Execution: Stir the reaction mixture at a controlled temperature (e.g., 50 °C) until the reaction is complete (monitored by TLC, GC, or HPLC).

  • Workup and Analysis: Carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography. The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.

SubstrateLigandS/C RatioH₂ Pressure (atm)Temp (°C)Yield (%)ee (%)
Ethyl 3-oxobutanoate(R)-Tol-P-Phos2000:11050>9998.2
Methyl acetoacetate(R)-Tol-P-Phos2000:11050>9997.5
Ethyl benzoylacetate(R)-Tol-P-Phos2000:15080>9996.4
Table 1: Representative results for the Ru-catalyzed asymmetric hydrogenation of β-ketoesters using a Tol-P-Phos ligand. Data adapted from related systems.[5]

Application in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds. The development of bulky, electron-rich biaryl phosphine ligands, many of which can be conceptually derived from di-o-tolylphosphine building blocks, has revolutionized this field.[6] These ligands promote the formation of the catalytically active monoligated Pd(0) species, which readily undergoes oxidative addition even with challenging substrates like aryl chlorides.[6]

Catalytic Cycle and the Ligand's Role

The bulky di-o-tolylphosphine moieties are critical in facilitating the key steps of the catalytic cycle:

  • Oxidative Addition: The ligand's electron-donating nature enhances the electron density on the palladium center, promoting the oxidative addition of the aryl halide.

  • Reductive Elimination: The steric bulk of the ligand forces the coupling partners into close proximity, accelerating the final bond-forming reductive elimination step and releasing the product.

G cluster_inputs cluster_outputs pd0 L-Pd(0) Active Catalyst pd2_ox L-Pd(II)-Ar(X) pd0->pd2_ox Oxidative Addition pd2_trans L-Pd(II)-Ar(R') pd2_ox->pd2_trans Transmetalation (Suzuki) or Amine Coordination (Buchwald-Hartwig) pd2_trans->pd0 Reductive Elimination product Ar-R' byproduct M-X aryl_halide Ar-X coupling_partner R'-M

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Protocol: Asymmetric Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of axially chiral biaryls, a reaction where ligands derived from di-o-tolylphosphine have shown promise.[7]

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Chiral biaryl monophosphine ligand derived from di-o-tolylphosphine

  • Aryl bromide (e.g., 1-bromo-2-methoxynaphthalene)

  • Aryl boronic acid (e.g., 1-naphthaleneboronic acid)

  • Base: Anhydrous K₃PO₄ or CsF

  • Solvent: Anhydrous Toluene or Dioxane

  • Standard Schlenk line or glovebox for inert atmosphere

Procedure:

  • Reaction Setup: In a glovebox, add the palladium precursor (e.g., 2 mol%), the chiral phosphine ligand (e.g., 4 mol%), the aryl bromide (1.0 equiv), the aryl boronic acid (1.5 equiv), and the base (2.0 equiv) to an oven-dried Schlenk tube.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Inert Atmosphere: Seal the tube, remove it from the glovebox, and connect it to a Schlenk line. Subject the mixture to three vacuum/argon backfill cycles.

  • Reaction Execution: Place the reaction tube in a preheated oil bath at the desired temperature (e.g., 80-110 °C). Stir vigorously for the required time (typically 12-24 hours), monitoring by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the atropisomeric product by chiral HPLC.

Synthesis and Handling of this compound Derivatives

Protocol: Synthesis of a Chiral Phosphinoamide Ligand

This protocol is a representative example based on the synthesis of titanium-containing phosphinoamide ligands, where this compound is a key reagent.[8]

Objective: To synthesize a chiral ligand from (1R,2R)-(-)-1,2-Diaminocyclohexane and this compound.

Materials:

  • (1R,2R)-(-)-1,2-Diaminocyclohexane

  • This compound (2.0 equivalents)

  • Triethylamine (Et₃N, distilled, 2.0 equivalents)

  • Anhydrous Toluene

  • Standard Schlenk line glassware, syringes, and cannula

Procedure:

  • Inert Atmosphere: All glassware must be oven-dried and the reaction must be conducted under an inert atmosphere of argon or nitrogen.

  • Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve (1R,2R)-(-)-1,2-Diaminocyclohexane (1.0 equiv) in anhydrous toluene.

  • Base Addition: Add distilled triethylamine (2.0 equiv) to the solution. The triethylamine acts as an HCl scavenger.

  • Phosphine Addition: In a separate Schlenk flask, dissolve this compound (2.0 equiv) in anhydrous toluene. Transfer this solution slowly via cannula to the stirred solution of the diamine and base over 30 minutes at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. A precipitate of triethylammonium chloride ([Et₃NH]Cl) will form.

  • Workup: Filter the reaction mixture under inert atmosphere through a pad of Celite to remove the ammonium salt.

  • Purification: Wash the Celite pad with additional anhydrous toluene. Combine the filtrates and remove the solvent under reduced pressure to yield the crude chiral diphosphine ligand. Further purification can be achieved by recrystallization or chromatography under inert conditions.

Safety and Handling Precautions
  • This compound: This compound is corrosive and moisture-sensitive. It should be stored and handled under an inert atmosphere (Nitrogen or Argon). Always use gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Phosphine Ligands: Most phosphine ligands are air-sensitive and can be readily oxidized to their corresponding phosphine oxides, rendering them inactive as ligands. Handle them using standard Schlenk or glovebox techniques.

  • Solvents and Reagents: Use anhydrous solvents and reagents to prevent hydrolysis of the P-Cl bond and to ensure the integrity of the organometallic catalysts.

Conclusion and Future Outlook

Derivatives of this compound represent a cornerstone in the library of privileged ligands for asymmetric catalysis. Their well-defined steric and electronic properties allow for the rational design of catalysts that deliver high performance in a range of important synthetic transformations. The continued exploration of novel chiral backbones combined with the di-o-tolylphosphine moiety will undoubtedly lead to the discovery of even more selective and active catalysts. Future research will likely focus on applying these ligands in more challenging coupling reactions, developing catalysts with lower loadings and higher turnover numbers, and immobilizing these ligands on solid supports for easier catalyst recovery and recycling.

References

Application Notes & Protocols: The Strategic Use of Di-o-tolylchlorophosphine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of complex pharmaceutical intermediates is a cornerstone of modern drug development. The creation of carbon-heteroatom and carbon-carbon bonds is frequently achieved through palladium-catalyzed cross-coupling reactions, where the choice of phosphine ligand is paramount to success. Di-o-tolylchlorophosphine serves as a critical precursor to a class of bulky, electron-rich phosphine ligands that have proven indispensable for challenging coupling reactions. This guide provides an in-depth analysis of the rationale behind using di-o-tolylphosphine ligands, their application in key transformations like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, and detailed, field-proven protocols for their use in the synthesis of vital pharmaceutical building blocks.

Introduction: The Significance of this compound

This compound (C₁₄H₁₄ClP, CAS No: 36042-94-1) is an organophosphorus compound that, while not typically used directly as a ligand, is a pivotal starting material for synthesizing highly effective phosphine ligands.[1][2] Its primary value lies in its role as a precursor to ligands like bis(o-tolyl)phosphine and tri(o-tolyl)phosphine. These ligands are instrumental in some of the most powerful transformations in organic synthesis, including the Buchwald-Hartwig, Suzuki, Heck, and Sonogashira coupling reactions.[1]

The strategic importance of the di-o-tolylphosphino group stems from its unique combination of steric and electronic properties, which directly influences the efficiency and scope of catalytic cycles.[3][4]

  • Steric Hindrance: The two ortho-methyl groups on the phenyl rings create significant steric bulk around the phosphorus atom. This bulk is crucial for promoting the reductive elimination step of the catalytic cycle, which is often the rate-determining step, and for stabilizing the highly reactive monoligated palladium(0) species that initiate the cycle.[5][6]

  • Electron-Rich Nature: The methyl groups are electron-donating, which increases the electron density on the phosphorus atom and, by extension, the palladium center to which it coordinates. This enhanced electron density facilitates the oxidative addition of the aryl halide (especially less reactive aryl chlorides) to the palladium(0) complex, a critical activation step.[7]

These properties make ligands derived from this compound particularly effective for coupling sterically hindered substrates or unreactive aryl chlorides, which are common challenges in the synthesis of pharmaceutical intermediates.[8][9]

Physicochemical Properties
PropertyValueSource
CAS Number 36042-94-1[1][2]
Molecular Formula C₁₄H₁₄ClP[1]
Molecular Weight 248.69 g/mol [1]
Appearance White to yellow solid[1]
Melting Point 63-67 °C
Boiling Point 174-178 °C / 3 mmHg[1]
Key Sensitivities Moisture sensitive, Corrosive[1]

Core Application: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of medicinal chemistry, enabling the formation of C(aryl)-N bonds, a linkage present in countless pharmaceutical agents.[10][11] The success of this reaction, particularly with challenging substrates like aryl chlorides or hindered amines, is critically dependent on the use of bulky, electron-rich phosphine ligands.[8][12] Ligands such as tri(o-tolyl)phosphine, readily accessible from this compound precursors, were central to the early development and widespread adoption of this methodology.[12]

Catalytic Cycle and the Role of the Ligand

The ligand's function is to stabilize the palladium center and modulate its reactivity throughout the catalytic cycle. The steric bulk of the o-tolyl groups facilitates the final C-N bond-forming reductive elimination, while its electron-donating character promotes the initial oxidative addition of the aryl halide.

Buchwald_Hartwig_Cycle Pd0 L₂Pd(0) OA_Complex L₂Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition Amine_Complex [L₂Pd(II)(Ar)(NHR₂)]⁺X⁻ OA_Complex->Amine_Complex Amine Coordination Amido_Complex L₂Pd(II)(Ar)(NR₂) Amine_Complex->Amido_Complex Deprotonation Product Ar-NR₂ Amido_Complex->Product Reductive Elimination Catalyst_Regen Regenerated L₂Pd(0) Base_in Base -HBase⁺X⁻ Amine_in HNR₂ ArX_in Ar-X

Caption: The Buchwald-Hartwig Amination Catalytic Cycle.

Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride

This protocol describes a general method for the coupling of a secondary amine with an unactivated aryl chloride, a challenging transformation where a bulky ligand is essential. The ligand, tri(o-tolyl)phosphine [P(o-tol)₃], is used here as a representative example.

Materials:

  • Aryl Chloride (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert atmosphere supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Place the magnetic stir bar into the Schlenk tube. Seal the tube, and flame-dry under vacuum. Allow it to cool to room temperature and backfill with an inert gas (e.g., Argon). This process should be repeated three times to ensure an inert atmosphere.[13]

  • Reagent Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ (4.5 mg), P(o-tol)₃ (12.2 mg), NaOtBu (135 mg), and the aryl chloride (1.0 mmol).

    • Causality Note: The ligand-to-palladium ratio is typically 2:1 to ensure the formation of the desired L₂Pd complex. NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle.[10]

  • Solvent and Substrate Addition: Add anhydrous toluene (5 mL), followed by the amine (1.2 mmol) via syringe.

  • Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at 100-110 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding 10 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Core Application: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for constructing C(sp²)-C(sp²) bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures prevalent in pharmaceuticals.[14][15] The use of bulky, electron-rich phosphine ligands is critical for achieving high turnover numbers and for coupling sterically demanding substrates.[5]

Catalytic Cycle and the Role of the Ligand

In the Suzuki coupling, the phosphine ligand accelerates both the initial oxidative addition and the final reductive elimination. A key difference from the Buchwald-Hartwig cycle is the transmetalation step, where an organoboron species transfers its organic group to the palladium center, a process facilitated by a base.[14][16]

Suzuki_Miyaura_Cycle Pd0 L₂Pd(0) OA_Complex L₂Pd(II)(Ar¹)(X) Pd0->OA_Complex Oxidative Addition Trans_Complex L₂Pd(II)(Ar¹)(Ar²) OA_Complex->Trans_Complex Transmetalation Product Ar¹-Ar² Trans_Complex->Product Reductive Elimination Catalyst_Regen Regenerated L₂Pd(0) Base_Boronate Ar²B(OR)₂ + Base ArX_in Ar¹-X

Caption: The Suzuki-Miyaura Coupling Catalytic Cycle.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Hindered Aryl Bromide

This protocol details the coupling of a sterically hindered aryl bromide with an arylboronic acid, a scenario where the steric bulk of the P(o-tol)₃ ligand is highly advantageous.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.5 mmol, 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 4 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Oven-dried round-bottom flask with a reflux condenser and magnetic stir bar

  • Inert atmosphere supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Assemble the flask and condenser, then flame-dry under vacuum. Allow to cool and backfill with an inert gas. Repeat this cycle three times.[13]

  • Reagent Addition: To the flask, add Pd₂(dba)₃ (9.2 mg), P(o-tol)₃ (12.2 mg), the aryl bromide (1.0 mmol), the arylboronic acid (1.5 mmol), and K₂CO₃ (414 mg).

    • Causality Note: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[14][17] K₂CO₃ is a common and effective base for this purpose. A solvent mixture including water is often necessary for the boronate formation and to solubilize the base.

  • Solvent Addition: Degas the 1,4-dioxane and water by bubbling argon through them for 15-20 minutes. Add the degassed dioxane (4 mL) and water (1 mL) to the reaction flask.

  • Reaction: Place the flask in a preheated oil bath at 85-100 °C and stir vigorously under a positive pressure of inert gas.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 2-16 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

  • Extraction: Transfer to a separatory funnel and separate the layers. Extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the residue via flash column chromatography to yield the desired biaryl product.

Safety and Handling of this compound

This compound is a hazardous chemical and must be handled with appropriate precautions.[1]

  • Corrosivity: The compound is corrosive and can cause severe skin burns and eye damage. Always handle it inside a certified chemical fume hood.

  • Moisture Sensitivity: It reacts with moisture, potentially releasing HCl gas. It must be stored and handled under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[1] Store in a tightly sealed container at 2-8°C.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles with a face shield.

  • Spill & Disposal: In case of a spill, neutralize carefully with a dry agent like sodium bicarbonate before cleanup. Dispose of all waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and strategic reagent in the toolkit of the pharmaceutical process chemist. Its utility as a precursor to bulky and electron-rich phosphine ligands enables critical, high-yield bond-forming reactions that are often sluggish or completely ineffective with less sterically demanding ligands. The robust protocols for Buchwald-Hartwig amination and Suzuki-Miyaura coupling detailed herein demonstrate the power of this reagent class to overcome common synthetic hurdles, facilitating the efficient construction of complex molecular architectures essential for the discovery and development of new medicines. Mastery of these techniques is fundamental for professionals engaged in modern pharmaceutical synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in Suzuki Coupling with Di-o-tolylphosphine Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for Suzuki-Miyaura cross-coupling reactions, with a specific focus on the use of bulky, electron-rich monophosphine ligands derived from precursors like Di-o-tolylchlorophosphine. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to solve complex synthetic challenges.

Section 1: Understanding the Ligand's Role

Before troubleshooting, it's crucial to understand the function of your chosen ligand. Di-o-tolylphosphine, often generated in situ or used directly, is a classic example of a bulky, electron-rich monophosphine ligand. These ligands are indispensable for coupling challenging substrates, particularly unactivated or sterically hindered aryl chlorides.[1][2]

Why are bulky, electron-rich ligands like Di-o-tolylphosphine effective?

  • Promoting Oxidative Addition: As electron-donating ligands, they increase the electron density on the palladium(0) center.[3][4] This enhanced nucleophilicity accelerates the rate-determining oxidative addition step, especially with less reactive electrophiles like aryl chlorides.[1][2]

  • Facilitating Reductive Elimination: The steric bulk of the ortho-tolyl groups promotes the final reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[3][4]

  • Stabilizing the Active Catalyst: These ligands help stabilize the catalytically active monoligated Pd(0) species (L-Pd), which is often the most reactive intermediate in the catalytic cycle.[2][5]

It is important to note that Di-o-tolylchloro phosphine is a precursor. It must be reduced to the tertiary phosphine, Di-o-tolylphosphine, to function as the desired ligand. If you are using the chlorophosphine directly, your reaction conditions must facilitate this reduction, or you must perform this conversion beforehand.

Section 2: Core Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during Suzuki couplings that lead to diminished yields.

Q1: My reaction shows low or no conversion, and I recover most of my starting material. What are the primary causes?

A1: This is one of the most frequent issues and typically points to a problem with catalyst activation or stability.

Potential Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species is not being generated or is rapidly decomposing.

    • Oxygen Contamination: The Pd(0) catalyst and phosphine ligands are highly sensitive to oxygen.[6] Ensure your solvents are thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by bubbling with an inert gas like argon for 20-30 minutes).[7][8] Assemble your reaction under a positive pressure of an inert atmosphere.

    • Poor Quality Reagents: Palladium precatalysts (like Pd(OAc)₂) can degrade over time.[6] Phosphine ligands can oxidize to phosphine oxides, rendering them ineffective.[9] Use fresh, high-purity reagents stored under an inert atmosphere.

    • Peroxide Contamination: Ethereal solvents like THF and dioxane can form peroxides, which will rapidly oxidize your phosphine ligand and deactivate the catalyst.[10] Always use freshly distilled or inhibitor-free, anhydrous solvents.

  • Suboptimal Reaction Conditions:

    • Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition, especially with bulky, thermally less stable ligands.[10] If you observe the formation of palladium black (a sign of catalyst decomposition), consider lowering the reaction temperature.[10] Conversely, for unreactive partners like aryl chlorides, a certain thermal threshold must be met to drive oxidative addition.[11] An optimal temperature must be found empirically, typically in the 80-110 °C range.

    • Solvent Choice: The solvent must solubilize the aryl halide, the organoboron reagent, and the catalyst complex. Biphasic systems (e.g., Toluene/water, Dioxane/water) are common, as the water is needed to dissolve the inorganic base.[6][11] The ratio of organic solvent to water is a critical parameter to optimize.[7]

Q2: My primary side-product is the homocoupling of my boronic acid (Ar-Ar). How can I prevent this?

A2: Homocoupling of the boronic acid is a classic side reaction, often indicating the presence of oxygen or undesirable palladium(II) species in the reaction mixture.[12][13]

Potential Causes & Solutions:

  • Oxygen Presence: As mentioned above, oxygen is a major culprit. It can facilitate the oxidative homocoupling of the boronic acid.[8][12][13] Rigorous degassing of the entire reaction setup and reagents is the most effective preventative measure.[7]

  • Palladium(II) Precatalyst: If you are using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), its reduction to the active Pd(0) must be efficient. Incomplete reduction can leave Pd(II) species that promote homocoupling. Using a direct Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes mitigate this, though these also require careful handling.

  • Base and Temperature: Certain base and temperature combinations can favor this pathway. If homocoupling is severe, screening alternative bases (e.g., switching from a strong carbonate to a milder phosphate) or reducing the reaction temperature may help.

Q3: I'm observing significant protodeboronation of my boronic acid. What conditions favor this side reaction and how can I stop it?

A3: Protodeboronation is the cleavage of the C–B bond, replacing it with a C–H bond. This is a particularly common issue with electron-deficient or heteroaromatic boronic acids and is a major drain on yield.[6][14]

Potential Causes & Solutions:

  • Base and Water: The combination of a strong base and a proton source (like water or alcohol solvents) is the primary driver of protodeboronation.[14][15]

    • Optimize the Base: Use the mildest base that can still effectively promote the reaction. Often, weaker bases like K₃PO₄ or even KF are sufficient and reduce the rate of protodeboronation compared to stronger bases like NaOH or Na₂CO₃.[6][7]

  • Excessive Heat/Long Reaction Times: Prolonged exposure to basic, aqueous conditions at high temperatures will exacerbate protodeboronation. Monitor your reaction closely (e.g., by TLC or GC-MS) and stop it once the starting material is consumed.

  • Use More Stable Boron Reagents: If protodeboronation remains a persistent issue, switching from a boronic acid to a more stable derivative is a highly effective strategy.[7]

    • Boronic Esters (e.g., pinacol esters): These are generally more stable and less susceptible to premature decomposition.[8]

    • Potassium Aryltrifluoroborates (R-BF₃K): These salts are highly stable, often crystalline solids that are much more resistant to protodeboronation.[3][16] They slowly hydrolyze under reaction conditions to release the active boronic acid.

Q4: My catalyst is turning into palladium black, and the reaction has stalled. What causes this deactivation?

A4: The formation of palladium black indicates that the soluble, active Pd(0) catalyst has aggregated into inactive, bulk palladium metal.[10] This is a common deactivation pathway.

Potential Causes & Solutions:

  • Thermal Instability: Monophosphine-ligated palladium complexes, while highly active, can be less thermally stable than those with bidentate ligands.[10] If the reaction temperature is too high, the ligand may dissociate, leaving behind "naked" palladium atoms that rapidly aggregate. The solution is to find the lowest effective temperature for the reaction.

  • Incorrect Ligand-to-Palladium Ratio: A sufficient excess of the phosphine ligand is required to maintain the stability of the catalytic species in solution. A typical ratio is 2:1 to 4:1 (Ligand:Pd). Too little ligand can lead to catalyst decomposition.

  • Substrate Impurities: Certain functional groups (e.g., unprotected pyridines, some sulfur-containing moieties) or impurities in your starting materials can act as poisons by strongly coordinating to the palladium center and displacing the phosphine ligand, leading to deactivation.[10][17] Ensuring high purity of all reagents is critical.

Section 3: Data & Protocols

Table 1: Recommended Starting Conditions for Suzuki Coupling
ParameterAryl Bromides / IodidesChallenging Aryl Chlorides
Palladium Source Pd(OAc)₂ (1-2 mol%)Pd₂(dba)₃ (1-2 mol%) or a dedicated precatalyst
Ligand Di-o-tolylphosphine (2-4 mol%)Di-o-tolylphosphine (2.5-5 mol%)
Base K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv)K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv)
Solvent System Toluene/H₂O (10:1) or Dioxane/H₂O (10:1)Dioxane/H₂O (10:1) or THF/H₂O (10:1)
Temperature 80 - 100 °C100 - 110 °C
Degassing Mandatory (Argon bubbling for 20-30 min)Mandatory (Freeze-Pump-Thaw, 3 cycles)
Standardized Experimental Protocol (General Purpose)
  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.[6]

  • Reagent Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the Di-o-tolylphosphine ligand (0.04 mmol).

  • Solvent Addition: Add the degassed organic solvent (e.g., 5 mL of dioxane) followed by degassed water (e.g., 0.5 mL) via syringe. The mixture should be stirred vigorously.

  • Reaction: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir.

  • Monitoring & Workup: Monitor the reaction's progress by TLC or GC-MS.[6] Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[6]

Section 4: Visualizing the Process

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps of the catalytic cycle, highlighting the role of the bulky phosphine ligand (L).

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_legend Key Steps pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)X Oxidative Adduct pd0->oa_complex Oxidative Addition tm_complex L-Pd(II)(Ar)(Ar') Transmetalation Product oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product Ar-Ar' Desired Product tm_complex->product arx Ar-X arx->pd0 boronic Ar'-B(OR)₂ + Base boronic->oa_complex Oxidative Addition Oxidative Addition Transmetalation Transmetalation Reductive Elimination Reductive Elimination Troubleshooting_Flowchart start Low Yield Observed sm_recovered sm_recovered start->sm_recovered Mainly Starting Material Recovered? side_products side_products start->side_products Significant Side Products Formed? catalyst_issue Potential Catalyst Problem sm_recovered->catalyst_issue Yes which_side_product Identify Main Side Product side_products->which_side_product Yes check_degas check_degas catalyst_issue->check_degas Check Degassing & Inert Atmosphere check_reagents check_reagents catalyst_issue->check_reagents Check Reagent Purity (Pd source, Ligand) check_temp check_temp catalyst_issue->check_temp Optimize Temperature (Too low?) homocoupling homocoupling which_side_product->homocoupling Homocoupling (Ar'-Ar') protodeboronation protodeboronation which_side_product->protodeboronation Protodeboronation (Ar'-H) pd_black pd_black which_side_product->pd_black Pd Black Formation improve_degas improve_degas homocoupling->improve_degas Improve Degassing (Remove O₂) milder_base milder_base protodeboronation->milder_base Use Milder Base (e.g., K₃PO₄, KF) stable_boron stable_boron protodeboronation->stable_boron Use Stable Boron Reagent (Pinacol Ester, -BF₃K) lower_temp lower_temp pd_black->lower_temp Lower Reaction Temp. check_ratio check_ratio pd_black->check_ratio Check Ligand:Pd Ratio

References

Technical Support Center: Overcoming Catalyst Deactivation with Di-o-tolylchlorophosphine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for leveraging Di-o-tolylchlorophosphine in your catalytic reactions. This resource is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of catalyst deactivation. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve catalyst instability, thereby enhancing reaction efficiency and consistency.

Troubleshooting Guide: Diagnosing and Remediating Catalyst Deactivation

Catalyst deactivation can manifest in various ways, from a gradual decrease in reaction rate to a complete cessation of catalytic activity. Identifying the root cause is the first step toward an effective solution. This guide will walk you through common deactivation scenarios and how this compound can be employed as a powerful tool for catalyst stabilization and reactivation.

Scenario 1: Catalyst Poisoning by Trace Impurities

Problem: Your reaction starts efficiently but then slows down or stops prematurely. Analysis of your starting materials or solvents reveals the presence of potential catalyst poisons such as sulfur, phosphorus, or halogen-containing compounds.[1][2][3] These impurities can irreversibly bind to the active sites of the metal catalyst, rendering it inactive.[3]

Diagnostic Approach:

  • Feedstock Analysis: Employ techniques like Inductively Coupled Plasma (ICP) analysis or X-ray Fluorescence (XRF) to quantify the levels of potential poisons in your reactants and solvents.[4][5]

  • In-situ Reaction Monitoring: Utilize spectroscopic methods like FT-IR or Raman spectroscopy to observe changes in the catalyst's coordination sphere during the reaction, which might indicate the binding of poisons.[6]

  • Control Experiment: Run the reaction with highly purified starting materials and solvents to confirm if the deactivation is indeed caused by impurities.

Remediation with this compound:

The bulky and electron-donating nature of this compound can help protect the catalytic center.[7][8] The steric hindrance provided by the two ortho-tolyl groups can physically shield the metal center from approaching poisons. Furthermore, its strong σ-donating ability can enhance the bond between the ligand and the metal, making it less likely for the ligand to dissociate and expose the active site to poisons.[7]

Protocol for Mitigation:

  • Ligand Introduction: Introduce this compound to the reaction mixture during the preparation of the active catalyst.

  • Parameter Optimization: The optimal ligand-to-metal ratio will depend on the specific reaction and the nature of the poison. Start with a 1:1 or 2:1 ligand-to-metal molar ratio and optimize as needed.

  • Temperature Considerations: Higher temperatures can sometimes accelerate poison binding. Evaluate if the reaction can be performed at a lower temperature without significantly compromising the reaction rate.

Visualizing the Protective Role of this compound:

G cluster_0 Deactivation by Poisoning cluster_1 Mitigation with this compound Active Catalyst Active Catalyst Inactive Catalyst Inactive Catalyst Active Catalyst->Inactive Catalyst Poison Binding Poison Poison Poison->Inactive Catalyst Protected Catalyst Protected Catalyst Active Site Shielded Active Site Shielded Protected Catalyst->Active Site Shielded Steric Hindrance This compound This compound This compound->Protected Catalyst

Caption: Mechanism of catalyst poisoning and mitigation with this compound.

Scenario 2: Thermal Degradation and Sintering

Problem: Your high-temperature reaction shows a gradual but irreversible loss of activity over time. This is often due to thermal degradation, where the catalyst particles agglomerate (sinter), leading to a reduction in the active surface area.[2][3]

Diagnostic Approach:

  • Post-Reaction Catalyst Characterization: Analyze the used catalyst using techniques like Transmission Electron Microscopy (TEM) to visualize particle size and morphology. An increase in particle size compared to the fresh catalyst is a strong indicator of sintering.

  • Surface Area Analysis: Employ BET (Brunauer-Emmett-Teller) surface area analysis to quantify the loss of active surface area in the used catalyst.[9]

  • Thermal Analysis: Use techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) to determine the thermal stability of the catalyst complex.[5]

Stabilization with this compound:

The robust coordination of bulky phosphine ligands like this compound to the metal center can enhance the thermal stability of the catalytic complex.[10][11] By maintaining a well-defined molecular structure even at elevated temperatures, the ligand can prevent the metal centers from migrating and aggregating.

Protocol for Prevention:

  • Pre-complexation: Form a well-defined pre-catalyst by reacting the metal precursor with this compound before introducing it to the reaction mixture.

  • Solvent Choice: The choice of solvent can influence thermal stability. High-boiling, coordinating solvents may offer additional stabilization.

  • Controlled Heating: Implement a gradual heating profile to minimize thermal shock to the catalyst.

Illustrating Catalyst Stabilization:

G cluster_0 Thermal Degradation (Sintering) cluster_1 Stabilization with this compound Dispersed Catalyst Dispersed Catalyst Agglomerated Catalyst Agglomerated Catalyst Dispersed Catalyst->Agglomerated Catalyst High Temperature Stable Catalyst Complex Stable Catalyst Complex Dispersed Catalyst->Stable Catalyst Complex Reduced Agglomeration Reduced Agglomeration Stable Catalyst Complex->Reduced Agglomeration Enhanced Stability This compound This compound This compound->Stable Catalyst Complex

Caption: Prevention of thermal degradation through catalyst stabilization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use?

The optimal concentration is highly dependent on the specific catalytic system, including the metal, substrates, and reaction conditions. A good starting point is a 1:1 to 2:1 molar ratio of this compound to the metal precursor. It is crucial to screen a range of ligand-to-metal ratios to find the ideal balance between catalyst activity and stability.

Q2: Are there any known incompatibilities with certain solvents or substrates?

This compound is generally soluble in common organic solvents like toluene, THF, and dichloromethane. However, it is sensitive to moisture and can hydrolyze.[12] Therefore, anhydrous solvents and inert atmosphere techniques are recommended. Highly acidic or basic substrates could potentially react with the P-Cl bond. A preliminary compatibility check is always advisable.

Q3: How should this compound be handled and stored?

This compound is a moisture-sensitive and air-sensitive solid.[12] It should be handled under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk techniques. It should be stored in a tightly sealed container in a cool, dry place.[13] Always consult the Safety Data Sheet (SDS) before handling.[13][14][15][16][17]

Q4: What are the spectroscopic signatures of a healthy versus a deactivated catalyst?

For a healthy catalyst complexed with this compound, you would expect to see characteristic signals in ³¹P NMR spectroscopy. A shift in the ³¹P NMR signal or the appearance of new peaks could indicate ligand decomposition, oxidation, or a change in the coordination environment of the metal, all of which can be associated with deactivation. In FT-IR spectroscopy, changes in the vibrational bands corresponding to the metal-ligand bond can also be indicative of deactivation.

Q5: Can this compound be used to regenerate a catalyst that has already deactivated?

In some cases of reversible poisoning or ligand dissociation, the addition of this compound to a deactivated reaction mixture may help to restore some catalytic activity.[18] However, for irreversible deactivation mechanisms like sintering or strong poisoning, its primary role is preventative rather than regenerative.

Quantitative Data Summary

Deactivation MechanismKey Diagnostic TechniquesRecommended this compound to Metal Ratio (Molar)
Poisoning ICP, XRF, In-situ Spectroscopy1:1 to 2:1 (Optimize as needed)
Thermal Degradation TEM, BET, TGA/DSC1:1 to 2:1 (Pre-complexation recommended)
Fouling (Coking) TGA, Elemental Analysis1:1 to 2:1 (May help by modifying electronic properties)

Experimental Protocols

Protocol 1: General Procedure for Catalyst Preparation with this compound
  • Under an inert atmosphere, add the desired amount of the metal precursor to a dry Schlenk flask equipped with a magnetic stir bar.

  • Add the desired amount of this compound (e.g., 1.1 equivalents) to the flask.

  • Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.

  • This solution of the pre-formed catalyst is now ready to be used in your reaction.

Protocol 2: Screening for Optimal Ligand-to-Metal Ratio
  • Set up a parallel array of reactions in vials or a multi-well plate under an inert atmosphere.

  • To each reaction vessel, add the metal precursor, substrate, and any other reagents.

  • Prepare stock solutions of this compound in an anhydrous solvent.

  • Add varying equivalents of the this compound stock solution to each reaction vessel (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 equivalents relative to the metal).

  • Initiate the reactions (e.g., by heating) and monitor the conversion over time using a suitable analytical technique (e.g., GC, LC, or NMR).

  • Plot the reaction profiles to determine the optimal ligand-to-metal ratio that provides the best balance of activity and stability.

References

Technical Support Center: Optimizing Di-o-tolylchlorophosphine Ligand Loading in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Di-o-tolylchlorophosphine, a critical phosphine ligand for robust palladium-catalyzed cross-coupling reactions. This document is designed for researchers, chemists, and process development professionals to navigate the nuances of optimizing ligand loading. Achieving the correct palladium-to-ligand ratio is paramount for maximizing yield, minimizing reaction times, and ensuring catalytic stability. This guide provides field-proven insights, troubleshooting protocols, and a systematic workflow to streamline your optimization efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cross-coupling?

This compound, ((o-tolyl)₂PCl), is a monodentate phosphine ligand. Its utility in palladium-catalyzed cross-coupling stems from its specific steric and electronic properties. The two ortho-methyl groups create significant steric bulk around the phosphorus atom. This bulkiness promotes the formation of monoligated, highly reactive L₁Pd(0) species, which are often the active catalysts in many cross-coupling cycles.[1][2][3] These monoligated intermediates are crucial for facilitating challenging steps like oxidative addition and accelerating the final reductive elimination to release the product.[2]

Q2: What is a typical starting Palladium-to-Ligand (Pd:L) ratio for this compound?

For most cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, a starting Pd:L ratio of 1:1 to 1:2 is a common and effective starting point. When using a Pd(0) source like Pd₂(dba)₃, a 1:2 ratio is often required to displace the dba ligand and generate the active mononuclear Pd(0) species.[1] If using a Pd(II) precatalyst such as Pd(OAc)₂, a ratio of 1:2 is also a robust starting point, as the ligand plays a dual role in both the reduction of Pd(II) to Pd(0) and stabilization of the resulting active catalyst.[4]

Q3: Why is optimizing the ligand loading so critical? What happens if I use too much or too little?

Optimizing the ligand-to-metal ratio is a delicate balance. The primary risk of using an insufficient amount of ligand is catalyst deactivation. Without adequate ligation, the highly reactive, low-coordinate Pd(0) species can agglomerate, forming inactive palladium black.[1]

Conversely, employing a large excess of the phosphine ligand can be detrimental to the reaction rate.[4] Excess ligand can lead to the formation of coordinatively saturated, less reactive palladium complexes (e.g., L₃Pd or L₄Pd). These species may inhibit crucial steps of the catalytic cycle, such as oxidative addition or substrate coordination, that require a vacant coordination site on the palladium center.[4][5]

Q4: How should I handle and store this compound?

This compound is sensitive to air and moisture.[6] Phosphine ligands are susceptible to oxidation, which can generate phosphine oxides.[7] These oxides have no beneficial catalytic activity and can interfere with the desired reaction. Therefore, it is imperative to store the ligand under a dry, inert atmosphere (e.g., nitrogen or argon) and handle it using appropriate air-free techniques, such as in a glovebox or using Schlenk lines.[8][9]

Troubleshooting Guide: Ligand Loading Issues

Low yields, slow conversions, and unexpected side products in cross-coupling reactions can often be traced back to suboptimal ligand loading. The following table outlines common problems and their potential solutions related to this compound concentration.

Problem Observed Potential Cause Related to Ligand Loading Suggested Troubleshooting Steps
Low or No Conversion Catalyst Decomposition: Insufficient ligand loading (Pd:L > 1:1) leads to the formation of Pd black.[1]Increase the ligand loading stepwise (e.g., to Pd:L ratios of 1:1.5, then 1:2). Ensure rigorous inert atmosphere techniques to prevent ligand oxidation.[7]
Reaction Stalls or is Sluggish Inhibition by Excess Ligand: High ligand loading (e.g., Pd:L < 1:3) can form stable, unreactive Pd-ligand complexes.[4]Decrease the ligand loading systematically (e.g., from 1:4 to 1:2, then 1:1.5). Monitor the reaction kinetics to identify the optimal ratio.
Formation of Side Products (e.g., Homocoupling) Suboptimal Catalyst Activity: The Pd:L ratio may not be ideal for promoting the desired cross-coupling pathway over side reactions like homocoupling of the organometallic reagent.Screen a narrow range of Pd:L ratios around the presumed optimum (e.g., 1:1.8, 1:2.0, 1:2.2) to fine-tune selectivity.
Inconsistent Results Batch-to-Batch Ligand Degradation: The ligand may have been oxidized due to improper storage or handling.[7]Use a fresh batch of this compound stored under an inert atmosphere. Consider verifying ligand purity via ³¹P NMR spectroscopy.

Systematic Workflow for Ligand Loading Optimization

A structured, data-driven approach is the most efficient path to optimizing ligand loading. The following workflow provides a logical sequence of experiments to identify the ideal Pd:L ratio for your specific substrates and conditions.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Result Interpretation & Refinement cluster_2 Phase 3: Fine-Tuning start Define Standard Conditions (Substrates, Solvent, Base, Temp.) Use Pd(OAc)₂ or similar Pd(II) source. screen Screen 3 Key Pd:L Ratios: 1:1.2, 1:2.0, 1:4.0 (e.g., 2 mol% Pd) start->screen analyze1 Analyze Yield & Purity (LC-MS, GC, NMR) screen->analyze1 decision Peak Performance Ratio? analyze1->decision low_yield Problem: Low Yield / Pd Black Cause: Catalyst Decomposition decision->low_yield  1:1.2 is best, but still poor slow_rate Problem: Slow Reaction / Stalling Cause: Catalyst Inhibition decision->slow_rate  1:1.2 >> 1:2.0 > 1:4.0 optimum Best result at 1:2.0 (or other intermediate ratio) decision->optimum  1:2.0 is best refine_high Refine Screening: Test Pd:L at 1:1.5, 1:2.0, 1:2.5 low_yield->refine_high refine_low Refine Screening: Test Pd:L at 1:1.0, 1:1.5, 1:2.0 slow_rate->refine_low refine_opt Confirm & Narrow: Test Pd:L at 1:1.8, 1:2.0, 1:2.2 optimum->refine_opt final Optimized Pd:L Ratio Identified refine_high->final refine_low->final refine_opt->final

Caption: Workflow for optimizing this compound loading.

Experimental Protocol: Suzuki-Miyaura Coupling Optimization

This protocol provides a template for optimizing this compound loading in a Suzuki-Miyaura reaction between an aryl chloride and an arylboronic acid.

Materials:

  • Aryl Chloride (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate, Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • This compound (L)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (5 mL)

  • Internal standard (e.g., dodecane) for GC/NMR analysis

Procedure:

  • Reaction Setup (Inert Atmosphere):

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

    • Seal the flask with a septum, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[7]

  • Catalyst/Ligand Stock Solution Preparation:

    • This step is crucial for accuracy. In a separate vial under an inert atmosphere, prepare a stock solution of the catalyst and ligand. For a target Pd:L ratio of 1:2:

      • Weigh Pd(OAc)₂ (4.5 mg, 0.02 mmol) and this compound (9.9 mg, 0.04 mmol) into the vial.

      • Add 1 mL of anhydrous, degassed toluene to dissolve the components.

    • Note: For screening different ratios, prepare separate stock solutions or make serial additions of a ligand-only stock solution to a master catalyst stock.

  • Reaction Initiation:

    • Under a positive pressure of inert gas, add the anhydrous, degassed toluene (4 mL) to the Schlenk flask containing the substrates and base.

    • Using a syringe, add the catalyst/ligand stock solution (1 mL) to the reaction mixture.

    • Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

  • Reaction Monitoring:

    • Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1h, 4h, 12h). Quench the aliquot with a small amount of water/EtOAc and analyze by GC or LC-MS to determine the conversion of starting material and formation of product.

    • Real-time monitoring techniques like in-situ NMR or mass spectrometry can provide high-density data for detailed kinetic analysis.[10][11][12]

  • Analysis and Iteration:

    • Based on the results, adjust the Pd:L ratio as outlined in the workflow diagram above and repeat the experiment until the optimal loading is identified.

References

Technical Support Center: Optimizing the Heck Reaction for Electron-Deficient Aryl Halides with Di-o-tolylchlorophosphine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Heck reaction, with a specialized focus on the coupling of electron-deficient aryl halides using Di-o-tolylchlorophosphine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our aim is to combine established principles with practical, field-proven insights to ensure the success of your experiments.

Introduction: The Challenge and the Solution

The Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and alkenes.[1] However, the coupling of electron-deficient aryl halides, particularly chlorides, presents a significant challenge due to the strong carbon-halogen bond, which makes the initial oxidative addition step of the catalytic cycle kinetically demanding.[2] To overcome this hurdle, the choice of a suitable phosphine ligand is paramount.

This compound, a bulky and electron-rich monodentate phosphine ligand, has emerged as a powerful tool in this context. Its steric hindrance promotes the formation of highly reactive, low-coordinate palladium(0) species, which are crucial for the activation of unreactive C-Cl bonds.[3] This guide will delve into the nuances of employing this specific ligand to optimize your Heck reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a good ligand choice for electron-deficient aryl chlorides in the Heck reaction?

A1: this compound possesses a unique combination of steric bulk and electron-donating properties. The steric hindrance from the two ortho-tolyl groups facilitates the formation of a monoligated palladium(0) complex (L-Pd(0)), which is more catalytically active than the corresponding bis-ligated species.[4] This increased reactivity is essential for the challenging oxidative addition of electron-deficient aryl chlorides. Furthermore, its electron-rich nature enhances the electron density on the palladium center, which also promotes the oxidative addition step.[5]

Q2: What is the optimal Palladium precatalyst to use with this compound?

A2: While Pd(PPh₃)₄ can be used, Pd(OAc)₂ and Pd₂(dba)₃ are often preferred as they are more stable and the active Pd(0) catalyst is generated in situ.[6] The reduction of the Pd(II) precatalyst to the active Pd(0) species is a critical initiation step.[5] For challenging substrates, using a pre-formed Pd(0) catalyst can sometimes be advantageous to bypass a potentially inefficient in situ reduction.

Q3: How does the choice of base impact the reaction?

A3: The base plays a crucial role in the final step of the catalytic cycle, the reductive elimination, where it neutralizes the hydrogen halide generated and regenerates the Pd(0) catalyst.[6] For reactions with aryl chlorides, stronger bases are often required. Inorganic bases like Cs₂CO₃ or K₃PO₄ are frequently effective.[2] Organic bases such as triethylamine can also be used, but their efficacy can be substrate-dependent.[1] The choice of base can significantly influence the reaction rate and yield, so screening different bases is often necessary.[7]

Q4: What are the most common side reactions to be aware of?

A4: The primary side reactions include:

  • β-Hydride Elimination: This can lead to the formation of undesired alkene isomers.[5]

  • Homocoupling: The aryl halide can couple with itself to form a biaryl byproduct.

  • Phosphine Oxidation: The phosphine ligand can be oxidized, leading to catalyst deactivation. Conducting the reaction under an inert atmosphere is crucial.

Q5: Can this ligand be used for other cross-coupling reactions?

A5: Yes, bulky monodentate phosphine ligands like this compound are versatile and have been successfully employed in other palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, particularly with challenging aryl chloride substrates.[8][9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No or Low Conversion 1. Inefficient catalyst activation (Pd(II) to Pd(0)).2. Deactivated aryl chloride.3. Inappropriate base or solvent.4. Catalyst decomposition (palladium black formation).1. Consider using a pre-formed Pd(0) catalyst or adding a reducing agent.2. Increase reaction temperature and/or catalyst loading. Ensure the use of a bulky, electron-rich ligand like this compound.[2]3. Screen stronger bases (e.g., Cs₂CO₃, K₃PO₄) and polar aprotic solvents (e.g., dioxane, DMF).[2][7]4. Ensure rigorous exclusion of oxygen. Lower the reaction temperature if possible without compromising conversion.
Formation of Palladium Black 1. High reaction temperature.2. Insufficient ligand concentration.3. Presence of oxygen or impurities.1. Lower the reaction temperature. While higher temperatures can increase the rate of oxidative addition, they can also accelerate catalyst decomposition.[10]2. Increase the ligand-to-palladium ratio (e.g., 2:1 or 4:1). The ligand stabilizes the Pd(0) species.3. Degas all solvents and reagents thoroughly and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen).
Formation of Byproducts (e.g., homocoupling) 1. Reaction temperature is too high.2. Inefficient trapping of the oxidative addition product by the alkene.1. Lower the reaction temperature.2. Increase the concentration of the alkene coupling partner.
Poor Regioselectivity 1. Steric and electronic factors of the alkene.2. Reaction pathway (neutral vs. cationic).1. For terminal alkenes, the aryl group typically adds to the less substituted carbon. For internal alkenes, a mixture of regioisomers is common.[5]2. The choice of halide vs. triflate on the aryl partner can influence the regioselectivity by favoring different mechanistic pathways.[5]

Visualizing the Process

The Heck Catalytic Cycle

The catalytic cycle for the Heck reaction is a well-established sequence of steps involving the palladium catalyst. The use of a bulky monodentate phosphine ligand like this compound is crucial for the efficiency of the cycle, particularly with challenging substrates.

Heck_Cycle cluster_main Heck Catalytic Cycle Pd(0)L Active Pd(0)L Catalyst OxAdd Oxidative Addition Pd(0)L->OxAdd Ar-X Pd(II)Complex Ar-Pd(II)-X(L) OxAdd->Pd(II)Complex Coord Alkene Coordination Pd(II)Complex->Coord Alkene PiComplex π-Alkene Complex Coord->PiComplex Insert Migratory Insertion PiComplex->Insert SigmaComplex σ-Alkyl-Pd(II) Complex Insert->SigmaComplex BetaElim β-Hydride Elimination SigmaComplex->BetaElim HydridoComplex H-Pd(II)-X(L) BetaElim->HydridoComplex Product RedElim Reductive Elimination HydridoComplex->RedElim Base RedElim->Pd(0)L Base-H-X

Caption: The catalytic cycle of the Heck reaction.

Troubleshooting Workflow

When encountering issues with your Heck reaction, a systematic approach to troubleshooting is essential. The following workflow can help identify and resolve common problems.

Troubleshooting_Workflow Start Reaction Failure (Low/No Yield) Check_Catalyst Check Catalyst System Start->Check_Catalyst Check_Conditions Check Reaction Conditions Check_Catalyst->Check_Conditions No Optimize_Catalyst Optimize Catalyst: - Increase loading - Change Pd precatalyst - Increase L/Pd ratio Check_Catalyst->Optimize_Catalyst Yes Check_Reagents Check Reagent Purity Check_Conditions->Check_Reagents No Optimize_Conditions Optimize Conditions: - Increase temperature - Screen bases (Cs₂CO₃, K₃PO₄) - Screen solvents (dioxane, DMF) Check_Conditions->Optimize_Conditions Yes Purify_Reagents Purify Reagents: - Degas solvents - Recrystallize/distill starting materials Check_Reagents->Purify_Reagents Yes Success Successful Reaction Check_Reagents->Success No Optimize_Catalyst->Check_Conditions Optimize_Conditions->Check_Reagents Purify_Reagents->Success

Caption: A systematic workflow for troubleshooting the Heck reaction.

Experimental Protocol: Heck Coupling of an Electron-Deficient Aryl Chloride

This protocol provides a general procedure for the Heck coupling of an electron-deficient aryl chloride with an alkene using a palladium/di-o-tolylchlorophosphine catalyst system.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Electron-deficient aryl chloride (e.g., 4-chlorobenzonitrile)

  • Alkene (e.g., styrene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane (or other suitable solvent)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Catalyst Preparation:

    • In an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 1.5 mol%) and this compound (e.g., 6 mol%).

    • Add anhydrous dioxane via syringe.

    • Stir the mixture at room temperature for 15-20 minutes to allow for catalyst pre-formation.

  • Reaction Setup:

    • To the catalyst mixture, add the electron-deficient aryl chloride (1.0 equiv), the alkene (1.2 equiv), and Cs₂CO₃ (1.5 equiv).

    • Ensure the flask is well-sealed and under a positive pressure of inert gas.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.[2]

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up:

    • Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

References

Technical Support Center: Di-o-tolylchlorophosphine in High-Temperature Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Di-o-tolylchlorophosphine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in high-temperature reactions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the integrity of your experiments. Our advice is grounded in established principles of organophosphorus chemistry and field-proven insights.

Introduction: Understanding the Thermal Behavior of this compound

This compound [(o-tolyl)₂PCl] is a versatile reagent in organic synthesis, valued for the introduction of the di-o-tolylphosphino group. While robust, its application in high-temperature processes (typically >150 °C) necessitates a thorough understanding of its stability and potential decomposition pathways. The P-Cl bond is inherently reactive, and elevated temperatures can promote undesirable side reactions, impacting yield, purity, and reproducibility.

This guide will address key stability concerns, potential side reactions with high-boiling point solvents, and troubleshooting strategies for common issues encountered during high-temperature applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My high-temperature reaction with this compound is giving low yields and multiple unidentified byproducts. What are the likely causes related to the reagent's stability?

A1: Low yields and complex reaction mixtures at elevated temperatures often point to the thermal degradation of this compound. Several factors could be at play:

  • Thermal Decomposition: While this compound is relatively stable, prolonged exposure to very high temperatures can lead to the cleavage of the Phosphorus-Carbon (P-C) bonds.[1][2] This can generate a cascade of reactive species, leading to a complex mixture of byproducts.

  • Redistribution Reactions: A common decomposition pathway for chlorophosphines at high temperatures is redistribution (or disproportionation).[3] In this process, two molecules of this compound can rearrange to form tri(o-tolyl)phosphine and o-tolyldichlorophosphine. These new phosphines will have different reactivity profiles and may lead to undesired products.

  • Trace Moisture: this compound is highly sensitive to moisture.[4] At elevated temperatures, even trace amounts of water in your solvent or on your glassware can rapidly hydrolyze the P-Cl bond to form di-o-tolylphosphinous acid, which exists in equilibrium with its more stable tautomer, di-o-tolylphosphine oxide. The presence of HCl generated during hydrolysis can also catalyze further decomposition pathways.

Troubleshooting Workflow:

start Low Yield / Multiple Byproducts check_temp Is the reaction temperature excessively high? start->check_temp check_moisture Have stringent anhydrous conditions been maintained? check_temp->check_moisture No lower_temp Action: Lower reaction temperature or reduce reaction time. check_temp->lower_temp Yes check_solvent Is the solvent reacting with the phosphine? check_moisture->check_solvent Yes dry_reagents Action: Rigorously dry solvents and glassware. Use a fresh bottle of reagent. check_moisture->dry_reagents No change_solvent Action: Switch to a less reactive, high-boiling point solvent (e.g., diphenyl ether, sulfolane). check_solvent->change_solvent Yes

Caption: Troubleshooting decision tree for low yields.

Q2: I am running a reaction in refluxing DMF (153 °C) or DMSO (189 °C) and observing unexpected phosphorus-containing side products. Is the solvent reacting with the this compound?

A2: Yes, this is a strong possibility. High-boiling polar aprotic solvents like DMF and DMSO can be more than just inert media at elevated temperatures; they can actively participate in the reaction.

  • Reaction with DMF: N,N-Dimethylformamide (DMF) can react with chlorophosphines. The formyl C-H bond of DMF can undergo oxidative addition to certain metal centers, and the molecule itself can act as a source of various synthons.[5][6] In the presence of a P-Cl bond, reactions can lead to the formation of formamidinium salts and phosphine oxides. For instance, the reaction of the analogous chlorodiphenylphosphine with DMF in the presence of NaI has been shown to produce N,N-dimethyl(diphenylphosphinomethylene)iminium iodide and diphenylphosphinic iodide.[7]

  • Reaction with DMSO: Dimethyl sulfoxide (DMSO) is a known oxidant, and its reactivity is enhanced at higher temperatures. It can react explosively with some electrophiles like phosphoryl chloride.[8] With this compound, oxidation of the phosphorus(III) center to a phosphorus(V) species, such as di-o-tolylphosphinic chloride, is a likely side reaction. The DMSO itself can decompose, especially in the presence of acids or electrophiles, leading to a complex reaction environment.[9]

Recommendations:

  • Solvent Selection: If possible, opt for less reactive high-boiling point solvents. Aromatic hydrocarbons like toluene (111 °C), xylenes (up to 144 °C), or mesitylene (165 °C) are generally less reactive. For even higher temperatures, consider diphenyl ether (259 °C) or sulfolane (285 °C).

  • Temperature Control: If DMF or DMSO must be used, run the reaction at the lowest possible temperature that allows for a reasonable reaction rate to minimize these side reactions.

Table 1: Compatibility of this compound with Common High-Boiling Point Solvents

SolventBoiling Point (°C)Reactivity with this compound at High TemperatureRecommendation
Toluene111LowRecommended for lower temperature range.
Xylenes138-144LowGood general-purpose high-boiling hydrocarbon solvent.
Mesitylene165LowSuitable for moderately high temperatures.
DMF153HighPotential for reaction to form formamidinium salts and P(V) species. Use with caution and at the lowest effective temperature.[5][7]
DMSO189HighActs as an oxidant; can lead to phosphine oxides and other P(V) species. High risk of side reactions.[8][10]
Diphenyl ether259Very LowExcellent choice for high-temperature reactions where inertness is critical.
Sulfolane285Very LowA polar aprotic solvent with high thermal stability.[11]
Q3: After running my reaction at high temperature and performing an aqueous workup, I've isolated a significant amount of Di-o-tolylphosphine oxide. Is this solely due to air oxidation?

A3: While this compound is air-sensitive, the formation of the corresponding phosphine oxide in a high-temperature reaction is likely a multi-faceted issue.

  • Hydrolysis during Workup: This is the most common cause. The unreacted this compound will be rapidly hydrolyzed to di-o-tolylphosphine oxide during the aqueous workup.

  • In-situ Hydrolysis: As mentioned in Q1, trace moisture in your reaction at high temperatures will lead to the formation of di-o-tolylphosphine oxide.

  • Oxidation by Solvents: If you are using a solvent like DMSO, it can directly oxidize the chlorophosphine to a P(V) species, which upon workup would yield the phosphine oxide.

  • Disproportionation followed by Oxidation/Hydrolysis: If a redistribution reaction occurs, the resulting tri(o-tolyl)phosphine is also susceptible to oxidation, while the o-tolyldichlorophosphine is highly sensitive to hydrolysis, eventually leading to o-tolylphosphonic acid.

Preventative Measures:

  • Strict Anhydrous Technique: Ensure all reagents, solvents, and glassware are rigorously dried. Perform the reaction under a robust inert atmosphere (e.g., high-purity argon or nitrogen).

  • Reagent Purity: Use a freshly opened bottle of this compound or purify it by vacuum distillation if its purity is questionable.

  • Non-Oxidizing Solvents: Avoid solvents that can act as oxidants at high temperatures.

Experimental Protocols

Protocol 1: General Procedure for High-Temperature Reactions Using this compound

This protocol outlines best practices for minimizing thermal decomposition and side reactions.

  • Glassware Preparation: All glassware should be oven-dried at >120 °C for at least 4 hours and allowed to cool to room temperature under a stream of dry nitrogen or argon.

  • Solvent Preparation: Use anhydrous grade solvents. If not available, solvents should be dried using appropriate methods (e.g., distillation from a suitable drying agent) and stored under an inert atmosphere over molecular sieves.

  • Reaction Setup: Assemble the reaction apparatus while hot and flush with an inert gas. Maintain a positive pressure of inert gas throughout the reaction. A gas bubbler or a balloon filled with inert gas is recommended.

  • Reagent Addition: this compound should be handled in a glovebox or under a positive pressure of inert gas. It is a solid at room temperature and can be added as such or dissolved in a small amount of the anhydrous reaction solvent and transferred via cannula.

  • Temperature Control: Use a temperature-controlled heating mantle with a thermocouple to ensure accurate and stable heating. Avoid localized overheating.

  • Reaction Monitoring: Monitor the reaction progress by TLC, GC, or NMR analysis of aliquots taken under inert conditions.

  • Workup: Cool the reaction mixture to room temperature under an inert atmosphere before quenching. Be aware that quenching with water will convert any remaining this compound to di-o-tolylphosphine oxide.

Protocol 2: Small-Scale Test for Thermal Stability

Before committing to a large-scale high-temperature reaction, it is prudent to perform a small-scale stability test.

  • In a dried Schlenk tube under an inert atmosphere, dissolve a small amount of this compound (e.g., 100 mg) in the intended high-boiling point solvent (e.g., 1-2 mL).

  • Take an initial sample for ³¹P NMR analysis (this will be your t=0 reference).

  • Heat the solution to the desired reaction temperature and hold for the intended reaction time.

  • Take aliquots at regular intervals (e.g., every hour), cool them to room temperature, and analyze by ³¹P NMR.

  • Compare the spectra to the t=0 sample. The appearance of new peaks will indicate decomposition. The chemical shifts can provide clues to the identity of the decomposition products (e.g., tri(o-tolyl)phosphine, o-tolyldichlorophosphine, di-o-tolylphosphine oxide).

Visualizing Potential Decomposition Pathways

A 2 (o-tolyl)₂PCl B (o-tolyl)₃P + (o-tolyl)PCl₂ A->B High T Redistribution C (o-tolyl)₂P(O)H A->C Trace H₂O High T D Reaction with Nucleophile A->D F Side Products B->F Altered Reactivity G Oxidation/Hydrolysis C->G E Desired Product D->E

Caption: Potential reaction and decomposition pathways.

References

Technical Support Center: Optimizing Base Selection in Suzuki Reactions with Di-o-tolylphosphine Ligands

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are utilizing sterically hindered phosphine ligands, such as Di-o-tolylphosphine, and facing challenges related to base selection. Here, we move beyond generic protocols to provide in-depth, evidence-based guidance to troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in a Suzuki-Miyaura coupling reaction?

A1: The base is a critical component of the Suzuki-Miyaura catalytic cycle and serves multiple essential functions.[1][2] Its primary role is to activate the organoboron species (e.g., a boronic acid) to facilitate the transmetalation step, which is often rate-determining.[3] This activation occurs through the formation of a more nucleophilic boronate "ate" complex ([R-B(OH)₃]⁻), which readily transfers its organic group to the palladium(II) center.[4][5] Additionally, the base can be involved in the formation of palladium alkoxide or hydroxide complexes and can accelerate the final reductive elimination step.[1]

Q2: Why is base selection particularly important when using sterically demanding ligands like Di-o-tolylphosphine?

A2: Sterically bulky phosphine ligands, such as Di-o-tolylphosphine, create a unique chemical environment around the palladium center. These ligands are designed to promote the oxidative addition of less reactive electrophiles (like aryl chlorides) and to facilitate the reductive elimination step to release the product. However, the increased steric hindrance can also impede the approach of the boronate complex during transmetalation. The choice of base becomes crucial as it influences the concentration and reactivity of the active boronate species. An optimal base will efficiently generate the boronate without causing degradation of the starting materials, ligand, or catalyst, ensuring a smooth progression through the catalytic cycle.

Q3: What are the most common classes of bases used in Suzuki reactions, and what are their general characteristics?

A3: The most frequently employed bases in Suzuki couplings are inorganic bases.[4] They can be broadly categorized as follows:

  • Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃): These are moderately strong bases and are widely used due to their good functional group tolerance.[2][4] Cesium carbonate (Cs₂CO₃) is often more effective but also more expensive.

  • Phosphates (e.g., K₃PO₄): A slightly stronger base than carbonates, potassium phosphate is often a good choice for less reactive coupling partners and is known to be effective in many systems.[2]

  • Hydroxides (e.g., NaOH, KOH): These are strong bases and can be very effective but may not be compatible with base-sensitive functional groups on the substrates.[2]

  • Fluorides (e.g., KF, CsF): Fluoride ions can also activate boronic acids and are particularly useful when substrates contain base-labile groups like esters.[6]

  • Organic Bases (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA)): These are generally weaker and less common but can be advantageous for substrates that are particularly sensitive to inorganic bases.[4]

Troubleshooting Guide: Base-Related Issues

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Issue 1: Low or No Product Yield

Q: My Suzuki reaction using Di-o-tolylphosphine is resulting in a very low yield. I've confirmed the integrity of my catalyst and substrates. Could the base be the culprit?

A: Yes, inappropriate base selection is a common reason for low yields. [5][7] Consider the following troubleshooting steps:

  • Inadequate Base Strength: The base may be too weak to efficiently form the boronate complex, leading to a stalled reaction.[5] If you are using a mild base like Na₂CO₃, consider switching to a stronger one like K₃PO₄ or Cs₂CO₃.

  • Poor Solubility: Many inorganic bases have poor solubility in common organic solvents like toluene or THF.[5] This can be a significant issue. Ensure vigorous stirring to maximize the interfacial area where the reaction occurs.[8] Using a biphasic solvent system (e.g., Toluene/H₂O or Dioxane/H₂O) can improve the solubility and effectiveness of the base.[1]

  • Protodeboronation Side Reaction: This is a common side reaction where the boronic acid is replaced by a hydrogen atom from a proton source (like water), effectively destroying your nucleophile.[9] This is often exacerbated by strong bases and prolonged reaction times.[5][9]

    • Solution: Try using a milder base such as K₂CO₃ or KF.[5][9] Running the reaction under anhydrous conditions can also mitigate this issue.[9] Additionally, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect it from premature decomposition.[9][10]

Issue 2: Substrate or Product Degradation

Q: My starting material contains an ester functional group, and I'm observing significant hydrolysis and low yield of my desired product. How can I choose a compatible base?

A: This is a classic case of base incompatibility. Strong bases like NaOH, KOH, or even K₃PO₄ can readily hydrolyze sensitive functional groups like esters or amides.[5]

  • Recommended Bases for Sensitive Substrates:

    • Potassium Fluoride (KF): Often the base of choice for substrates with base-labile groups. It is effective at activating the boronic acid without being strongly basic.[6]

    • Mild Carbonates (e.g., K₂CO₃): Can be a good starting point, but its efficacy may depend on the specific substrate.[5]

    • Organic Amines (e.g., DIPEA): These non-nucleophilic bases are suitable for highly sensitive substrates where even mild inorganic bases cause problems.[4]

Issue 3: Formation of Homocoupling Byproducts

Q: I am observing a significant amount of homocoupling of my boronic acid (forming R²-R² instead of R¹-R²). How does the base influence this?

A: Homocoupling is often promoted by the presence of oxygen and certain palladium species. [5][10] While not always a direct consequence of the base itself, the overall reaction conditions, including the base, can play a role.[5] Strong bases can sometimes accelerate side reactions.

  • Mitigation Strategies:

    • Ensure Rigorous Inert Atmosphere: The most critical factor is to thoroughly degas your solvents and reaction mixture to exclude oxygen, which can lead to the oxidative homocoupling of the boronic acid.[9][10]

    • Optimize Base and Temperature: Sometimes, a less harsh base or a lower reaction temperature can minimize side reactions.

    • Use a Pd(0) Precatalyst: Starting with a Pd(0) source can sometimes reduce the amount of Pd(II) species that may contribute to homocoupling.[8]

Experimental Protocols & Data

Protocol: Screening Bases for a Suzuki Coupling Reaction

This protocol provides a general framework for systematically testing different bases to find the optimal conditions for your specific substrates when using a Di-o-tolylphosphine ligand.

Materials:

  • Aryl Halide (1.0 mmol)

  • Arylboronic Acid (1.2 mmol)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Di-o-tolylphosphine (4 mol%)

  • Selected Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF; 2.0 mmol each)

  • Solvent System (e.g., Toluene/H₂O 10:1, 11 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a series of flame-dried reaction tubes each equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and Di-o-tolylphosphine (0.04 mmol).

  • To each respective tube, add one of the selected bases (2.0 mmol).

  • Seal the tubes, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[9]

  • Add the degassed solvent system (11 mL) via syringe.

  • Place the reaction tubes in a preheated reaction block or oil bath (e.g., 90-100 °C) and stir vigorously for a set time (e.g., 12-16 hours).[2]

  • Monitor the progress of each reaction by TLC or GC/LC-MS.

  • After cooling, quench the reactions, perform a standard aqueous workup, and analyze the crude product mixtures to determine the relative yield for each base.

Data Presentation: Comparative Base Performance

The following table summarizes typical results from a base screening study for the coupling of 4-bromotoluene with phenylboronic acid, catalyzed by a Pd(OAc)₂/Di-o-tolylphosphine system.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Toluene/H₂O1001685
2K₃PO₄Toluene/H₂O1001695
3Cs₂CO₃Toluene/H₂O1001698
4KFToluene/H₂O1001675
5NaOHToluene/H₂O1001692

Note: Yields are illustrative and will vary based on specific substrates and precise reaction conditions.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura reaction, highlighting the crucial role of the base in the transmetalation step.

Suzuki_Cycle cluster_boronate Base Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArX Ar¹-X (Aryl Halide) ArX->OxAdd PdII_Complex Ar¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Base Base Boronate [Ar²-B(OH)₃]⁻ (Boronate 'ate' complex) Base->Boronate BoronicAcid Ar²-B(OH)₂ BoronicAcid->Boronate Boronate->Transmetalation PdII_Ar1Ar2 Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Ar1Ar2 RedElim Reductive Elimination PdII_Ar1Ar2->RedElim RedElim->Pd0 Product Ar¹-Ar² (Coupled Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Decision Workflow for Base Selection

This flowchart provides a logical pathway for selecting an appropriate base, particularly when dealing with sensitive substrates.

Base_Selection_Workflow Start Start: Define Substrates CheckSensitivity Does substrate have base-sensitive groups (e.g., ester, amide)? Start->CheckSensitivity MildBase Screen Mild Bases: 1. KF 2. K₂CO₃ CheckSensitivity->MildBase Yes StandardBase Screen Standard Bases: 1. K₃PO₄ 2. Cs₂CO₃ CheckSensitivity->StandardBase No CheckYield Is yield > 80%? MildBase->CheckYield CheckYield2 Is yield > 80%? StandardBase->CheckYield2 Optimize Reaction Optimized CheckYield->Optimize Yes Troubleshoot Troubleshoot: - Check solubility - Screen solvents - Consider organic base (DIPEA) CheckYield->Troubleshoot No CheckYield2->Optimize Yes CheckYield2->Troubleshoot No

Caption: A decision tree for selecting a suitable base in Suzuki coupling.

References

Validation & Comparative

A Head-to-Head Battle of the Ancillary Ligands: Di-o-tolylchlorophosphine vs. Triphenylphosphine in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a titan, enabling the versatile construction of carbon-carbon bonds.[1] At the heart of this powerful transformation lies the palladium catalyst, whose efficacy is critically modulated by the choice of ancillary ligands. These ligands, typically phosphines, are not mere spectators; they are intimately involved in every step of the catalytic cycle, influencing reaction rates, catalyst stability, and the scope of compatible substrates.[2]

This guide offers a deep dive into a comparative analysis of two monodentate phosphine ligands: the workhorse Triphenylphosphine (PPh₃) and the more sterically demanding Di-o-tolylphosphine, often generated in situ or prepared from its precursor, Di-o-tolylchlorophosphine. We will dissect their intrinsic properties, supported by experimental data, to provide researchers, scientists, and drug development professionals with a clear understanding of their respective strengths and weaknesses in the context of Suzuki coupling.

The Decisive Influence of Phosphine Ligands in the Suzuki Coupling Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-orchestrated sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3] The phosphine ligand plays a pivotal role in each of these stages:

  • Oxidative Addition: The initial step involves the insertion of the Pd(0) center into the carbon-halide bond of the organic halide. Electron-rich phosphine ligands enhance the electron density on the palladium atom, facilitating this often rate-determining step.[4]

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. The steric and electronic properties of the phosphine ligand can influence the rate of this exchange.

  • Reductive Elimination: The final step involves the formation of the new C-C bond and the regeneration of the Pd(0) catalyst. Bulkier phosphine ligands can promote this step by creating steric strain that favors the elimination of the product.[2]

The delicate balance between the steric and electronic properties of the phosphine ligand is therefore crucial for an efficient catalytic cycle.

Ligand Profile: Triphenylphosphine (PPh₃)

Triphenylphosphine is arguably one of the most common and cost-effective phosphine ligands used in organic synthesis.[5] Its commercial availability and stability have made it a staple in numerous palladium-catalyzed reactions, including the Suzuki coupling.[1]

Structural and Electronic Properties:

  • Steric Hindrance: Triphenylphosphine is considered to be a moderately bulky ligand. Its three phenyl groups provide a degree of steric congestion around the phosphorus atom.

  • Electronic Nature: As an arylphosphine, PPh₃ is less electron-donating compared to alkylphosphines.[6] This can sometimes lead to slower rates of oxidative addition, particularly with less reactive aryl chlorides.[5]

Performance in Suzuki Coupling:

While widely used, triphenylphosphine has its limitations. It often requires elevated reaction temperatures and can be less effective for the coupling of challenging substrates, such as sterically hindered aryl halides or unactivated aryl chlorides.[5]

Ligand Profile: Di-o-tolylphosphine

Di-o-tolylphosphine, often derived from its precursor this compound, presents a more sterically hindered profile compared to triphenylphosphine. The presence of methyl groups in the ortho positions of the phenyl rings significantly increases the steric bulk around the phosphorus atom.

Structural and Electronic Properties:

  • Steric Hindrance: The ortho-methyl groups in di-o-tolylphosphine create a more congested environment around the palladium center. This increased steric bulk can be advantageous in promoting the reductive elimination step.

  • Electronic Nature: The methyl groups are weakly electron-donating, making di-o-tolylphosphine a slightly more electron-rich ligand than triphenylphosphine. This can contribute to a faster rate of oxidative addition.

Performance in Suzuki Coupling:

The increased steric bulk and electron-donating nature of tolylphosphines, such as di-o-tolyl(phenyl)phosphine (a close analogue), have been shown to lead to high conversions and turnover numbers in Suzuki coupling reactions, outperforming ortho-unsubstituted phosphines like triphenylphosphine under certain conditions.

Visualizing the Ligands and the Catalytic Cycle

To better understand the structural differences and their impact on the catalytic process, the following diagrams are provided.

Suzuki_Coupling_Cycle cluster_cycle Suzuki Coupling Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R²-B(OR)₂ PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² caption Fig. 1: The Suzuki Coupling Catalytic Cycle.

Caption: A simplified representation of the palladium-catalyzed Suzuki coupling cycle.

Caption: A schematic comparison of the structures of Triphenylphosphine and a generic Di-o-tolylphosphine.

Head-to-Head Performance: Experimental Data

A study by Joshaghani et al. provides valuable comparative data for tolylphosphines and triphenylphosphine in the Suzuki coupling of 4-bromoacetophenone with phenylboronic acid. The results clearly demonstrate the superior performance of the more sterically hindered and electron-rich tolylphosphine ligand under the tested conditions.

LigandCatalyst Loading (mol%)Time (h)Conversion (%)
PPh₃12475
P(o-tolyl)₂Ph1398
P(o-tolyl)₂Ph0.1595

Data extracted from Joshaghani et al. (2007) for the reaction of 4-bromoacetophenone and phenylboronic acid.

The data indicates that P(o-tolyl)₂Ph, a close relative of di-o-tolylphosphine, achieves a significantly higher conversion in a much shorter reaction time and at a lower catalyst loading compared to triphenylphosphine. This enhanced reactivity can be attributed to the favorable steric and electronic properties of the tolyl-substituted phosphine.

Experimental Protocol: A Comparative Workflow

This section outlines a general experimental protocol for a Suzuki-Miyaura coupling reaction, highlighting the key differences when employing triphenylphosphine versus generating a di-o-tolylphosphine ligand in situ from this compound.

Materials:

  • Aryl halide (e.g., 4-bromoacetophenone)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand A: Triphenylphosphine (PPh₃)

  • Ligand Precursor B: this compound

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Reaction Setup Workflow:

Experimental_Workflow cluster_setup Reaction Setup cluster_workup Work-up and Purification start Start: Oven-dried flask under inert atmosphere (N₂ or Ar) reagents Add aryl halide, arylboronic acid, and base start->reagents palladium Add palladium precursor reagents->palladium ligand_choice Add Ligand palladium->ligand_choice ligand_a Option A: Add Triphenylphosphine ligand_choice->ligand_a Standard ligand_b Option B: Add this compound ligand_choice->ligand_b Alternative solvent Add anhydrous solvent ligand_a->solvent ligand_b->solvent heating Heat reaction mixture to desired temperature (e.g., 80-110 °C) solvent->heating monitoring Monitor reaction by TLC or GC-MS heating->monitoring cooling Cool to room temperature monitoring->cooling filtration Filter through celite, wash with solvent cooling->filtration extraction Aqueous work-up (e.g., add water, extract with ethyl acetate) filtration->extraction drying Dry organic layer (e.g., Na₂SO₄) extraction->drying concentration Concentrate under reduced pressure drying->concentration purification Purify by column chromatography concentration->purification caption Fig. 3: General workflow for Suzuki coupling.

References

A Comparative Guide for Researchers: Di-o-tolylphosphine vs. Buchwald Ligands in Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the palladium-catalyzed cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. The success of these transformations—from Suzuki-Miyaura to Buchwald-Hartwig aminations—is critically dependent on the choice of phosphine ligand. This guide provides an in-depth, objective comparison of a traditional, cost-effective ligand, di-ortho-tolylphosphine (P(o-tolyl)₃), with the high-performance, modern Buchwald-type biaryl phosphine ligands. By examining their structural differences, mechanistic implications, and performance in key reactions, this document aims to provide the evidence-based insights necessary for informed ligand selection in your research.

The Ligand's Decisive Role in Catalysis

The phosphine ligand in a palladium-catalyzed reaction is far more than a passive spectator. It is an active participant that profoundly influences the three key stages of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. An optimal ligand accelerates these productive steps while suppressing catalyst deactivation pathways, thereby dictating the reaction's efficiency, substrate scope, and required conditions.

Di-o-tolylphosphine (P(o-tolyl)₃) , a triarylphosphine, has been a foundational ligand in the field.[1][2] Its moderate steric bulk, provided by the ortho-methyl groups, was an early solution to promote reductive elimination and prevent catalyst decomposition. It is recognized for its utility in the coupling of aryl bromides and iodides.[2][3]

The Buchwald ligands , a class of bulky, electron-rich dialkylbiaryl phosphines, represent a paradigm shift in catalyst design.[4][5] Developed by the group of Stephen L. Buchwald, ligands like XPhos, SPhos, and RuPhos have enabled transformations previously considered impossible, most notably the efficient coupling of unreactive and economically advantageous aryl chlorides.[6][7]

Structural and Electronic Divergence: The Source of Performance Gaps

The superior performance of Buchwald ligands is not accidental; it is a direct result of their rational design, which optimizes both steric and electronic properties far beyond what is offered by simpler triarylphosphines like P(o-tolyl)₃.

FeatureDi-o-tolylphosphine (P(o-tolyl)₃)Buchwald Ligands (General)
Class TriarylphosphineDialkylbiaryl Phosphine
Structure Conical shape with moderate bulkBiaryl backbone creating a large, defined steric pocket
Steric Hindrance Moderate (Tolman Cone Angle: 194°)High and tunable
Electronic Nature Moderately electron-donatingStrongly electron-donating
Active Species Tends to form L₂Pd(0) complexesPromotes formation of highly reactive, monoligated L₁Pd(0) species

The key distinction lies in the ability of Buchwald ligands to promote the formation of a monoligated, 12-electron L₁Pd(0) complex.[4] This coordinatively unsaturated species is significantly more reactive in the oxidative addition step—often the rate-limiting step, especially with aryl chlorides—than the more stable, bis-ligated L₂Pd(0) complexes favored by P(o-tolyl)₃. Furthermore, the immense steric bulk of the biaryl backbone accelerates the final reductive elimination step, rapidly turning over the catalyst and preventing side reactions.[4]

References

A Senior Application Scientist’s Guide to Bulky Phosphine Ligands: A Performance Deep Dive into Di-o-tolylchlorophosphine and its Contemporaries in Cross-Coupling Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed comparative analysis designed for the discerning researcher. In modern synthetic chemistry, particularly in the pharmaceutical and materials science sectors, the strategic selection of a phosphine ligand for a transition metal catalyst is not merely a choice—it is the cornerstone of success.[1] The steric and electronic environment created by the ligand directly governs the catalyst's activity, stability, and selectivity, ultimately dictating the outcome of critical bond-forming reactions.[2][3]

This guide provides an in-depth, objective comparison of Di-o-tolylchlorophosphine, a precursor to a versatile and moderately bulky phosphine ligand, against other prominent bulky phosphines. We will move beyond simple data reporting to explore the causal relationships between ligand architecture and catalytic performance, empowering you to make more informed decisions at the bench.

The Catalyst's Handshake: Why Ligand Properties Dictate Success

At the heart of a cross-coupling reaction, the phosphine ligand engages in a delicate "handshake" with the metal center. This interaction is governed by two primary factors, famously quantified by Chadwick A. Tolman:

  • Steric Properties (The Tolman Cone Angle, θ): This metric quantifies the physical bulk of a ligand.[3] A larger cone angle can accelerate the crucial reductive elimination step and promote the formation of the catalytically active, low-coordinate metal species.[4] However, excessive bulk can hinder the initial oxidative addition step. The optimal cone angle is therefore a fine balance, highly dependent on the specific substrates.

  • Electronic Properties (The Tolman Electronic Parameter, TEP): This parameter measures the electron-donating or -withdrawing nature of the ligand.[3] More electron-donating (electron-rich) ligands increase the electron density on the metal center. This enhanced nucleophilicity of the metal can significantly accelerate the rate of oxidative addition, particularly with challenging substrates like aryl chlorides.[4]

Understanding these two parameters is fundamental to rationally selecting a ligand for catalyst optimization.[5]

Profiling the Precursor: this compound

This compound (CAS 36042-94-1) is a solid, moisture-sensitive reagent.[6][7] It is crucial to understand that this compound is a precursor and not typically the active ligand in a catalytic cycle. In the presence of a reducing agent or upon reaction with an organometallic reagent, it is converted in situ or in a separate step to a tertiary phosphine, such as Di(o-tolyl)phosphine [P(o-Tol)₂H] or a related P(o-Tol)₂R species. For the purpose of comparison, we will consider the properties of the derived tertiary phosphine.

The "o-tolyl" substituents provide a moderate level of steric bulk due to the methyl groups positioned ortho to the phosphorus atom. This structural feature places it in an interesting middle ground—more sterically demanding than triphenylphosphine, but less so than extremely bulky ligands like tri(tert-butyl)phosphine or certain Buchwald biarylphosphine ligands.[8] This intermediate profile makes it a versatile candidate for a range of applications.[6]

The Ligand Lineup: A Comparative Analysis

The efficacy of a ligand is always context-dependent, varying with the specific reaction, substrates, and conditions.[1] Here, we compare the key parameters of a Di-o-tolylphosphine derivative against a spectrum of other common bulky ligands.

The following table summarizes the Tolman Cone Angle (θ) and Tolman Electronic Parameter (TEP) for a selection of relevant phosphine ligands. A larger cone angle (θ) indicates greater steric bulk, while a lower TEP value signifies stronger net electron donation.

LigandCommon AbbreviationTolman Cone Angle (θ)Tolman Electronic Parameter (TEP, cm⁻¹)Key Characteristics
TriphenylphosphinePPh₃145°2068.9The classic benchmark; moderately electron-donating, not very bulky.
Tri(o-tolyl)phosphine P(o-Tol)₃ 194° 2066.5 Significantly bulkier due to three o-methyl groups; good electron donor.
TricyclohexylphosphinePCy₃170°2061.7Bulky, strongly electron-donating alkylphosphine.
Tri(tert-butyl)phosphineP(t-Bu)₃182°2060.3Extremely bulky and one of the most electron-donating monophosphines.
XPhosXPhos~256° (calculated)N/A (Strongly Donating)A highly effective Buchwald biarylphosphine ligand; very bulky and electron-rich.
SPhosSPhos~307° (calculated)N/A (Strongly Donating)Another popular Buchwald ligand, known for exceptional activity, especially at room temp.[2]

The Suzuki-Miyaura coupling is a powerhouse for C-C bond formation. The choice of ligand is critical, especially when using less reactive aryl chlorides. Bulky, electron-rich phosphines are known to promote the oxidative addition of palladium to the Ar-Cl bond.[1][9]

Comparative Performance in a Model Suzuki-Miyaura Reaction

LigandAryl HalideYield (%)ConditionsRationale / Causality
P(o-Tol)₃4-ChlorotolueneGood to ExcellentPd(OAc)₂, K₃PO₄, Toluene, 100 °CThe significant steric bulk facilitates reductive elimination, while good electron donation aids oxidative addition.
P(t-Bu)₃4-ChlorotolueneExcellentPd(OAc)₂, K₃PO₄, Dioxane, 80 °CThe combination of extreme bulk and strong electron-donating character makes it highly effective for this challenging substrate.[10]
SPhos4-Chlorotoluene>99%Pd₂(dba)₃, K₃PO₄, Toluene/H₂OThe unique biaryl scaffold provides exceptional activity, often enabling reactions at lower temperatures.[2]

While direct data for a Di-o-tolylphosphine ligand is sparse, its structural similarity to P(o-Tol)₃ suggests it would be a competent ligand, likely offering a good balance for substrates that are sensitive to the extreme bulk of ligands like P(t-Bu)₃. However, for the most challenging, unactivated aryl chlorides, highly specialized ligands like SPhos or XPhos often provide superior results.[2] It is also important to consider that very bulky ligands can sometimes accelerate the undesirable side reaction of protodeboronation, which consumes the boronic acid starting material.[11][12]

The formation of C-N bonds via Buchwald-Hartwig amination is exceptionally sensitive to ligand structure. Sterically hindered ligands are crucial for promoting the C-N reductive elimination step.[13][14]

Comparative Performance in a Model Buchwald-Hartwig Amination

LigandAmineAryl HalideYield (%)Rationale / Causality
P(t-Bu)₃MorpholineBromobenzeneHighThe ligand's bulk is highly effective at promoting the coupling of secondary cyclic amines.
DTBNpP*Morpholine4-Bromoanisole>95% (1h, 50°C)This ligand, with a larger cone angle than P(t-Bu)₃, shows even faster rates for aryl bromides, highlighting the importance of steric bulk.[15]
XPhosDiphenylamineBromobenzene96%Buchwald biarylphosphine ligands are specifically designed for C-N coupling and show broad substrate scope and high efficiency.[16]
RuPhosPhenoxazineBromobenzene>99%Another highly successful Buchwald ligand, demonstrating near-quantitative yields with challenging heterocyclic amines.[16]

DTBNpP = Di(tert-butyl)neopentylphosphine

Here, the advantage of purpose-built ligands is clear. While a Di-o-tolylphosphine-based system can facilitate aminations, its performance is generally surpassed by the highly specialized Buchwald-type ligands (e.g., XPhos, RuPhos), which have been meticulously optimized for this transformation.[13][16]

From Theory to Bench: Validated Experimental Protocols

A protocol's trustworthiness lies in its reproducibility and the clarity of its rationale. The following procedure details the in situ application of this compound in a model Suzuki-Miyaura coupling. The key is to handle the precursor appropriately to generate the active ligand within the reaction flask.

This protocol describes the coupling of 4-bromoacetophenone with phenylboronic acid.

Causality Behind Experimental Choices:

  • Inert Atmosphere: All steps are performed under an inert atmosphere (Nitrogen or Argon) to prevent the oxidation of the phosphine ligand and the Pd(0) active catalyst.

  • Anhydrous Solvent: Toluene is dried to prevent hydrolysis of the chlorophosphine precursor and to avoid promoting the protodeboronation side reaction.[11]

  • Palladium Precursor: Pd(OAc)₂ is a common, air-stable Pd(II) source that is reduced in situ to the active Pd(0) species by the phosphine ligand.[8]

  • Ligand:Palladium Ratio: A 2:1 or 4:1 ligand-to-palladium ratio is often used to ensure the formation of the desired catalytically active species and to stabilize it.[8]

  • Base: A base like K₃PO₄ is essential to activate the boronic acid for the transmetalation step of the catalytic cycle.[1]

Step-by-Step Methodology:

  • Vessel Preparation: An oven-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere of nitrogen.

  • Reagent Addition (Solid): To the flask, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), this compound (9.9 mg, 0.04 mmol, 4 mol%), phenylboronic acid (183 mg, 1.5 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

  • Solvent and Substrate Addition: Add 5 mL of anhydrous toluene, followed by 4-bromoacetophenone (199 mg, 1.0 mmol).

  • Reaction Execution: The flask is sealed and the mixture is heated to 100 °C in an oil bath with vigorous stirring.

  • Monitoring: The reaction progress is monitored by TLC or GC-MS.

  • Workup: After completion (typically 1-4 hours), the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl ketone.

experimental_workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification p1 Oven-dried Schlenk Flask p2 Add Solids: Pd(OAc)₂, Ligand Precursor, Boronic Acid, Base p1->p2 Charge r1 Add Anhydrous Solvent & Substrate p2->r1 Seal & Dissolve r2 Heat to 100 °C with Stirring r1->r2 Initiate r3 Monitor by TLC / GC-MS r2->r3 During w1 Cool & Dilute r3->w1 Upon Completion w2 Aqueous Wash w1->w2 w3 Dry & Concentrate w2->w3 w4 Column Chromatography w3->w4 final final w4->final Pure Product decision_tree start Substrate Challenge Level? unactivated Need Strong Electron Donation? start->unactivated High (e.g., Aryl Chloride) activated Are Substrates Sterically Hindered? start->activated Moderate (e.g., Aryl Bromide) buchwald Select Buchwald Ligand (XPhos, SPhos, RuPhos) unactivated->buchwald Yes, C-N or C-O coupling p_tbu3 Select P(t-Bu)₃ or PCy₃ unactivated->p_tbu3 Yes, C-C coupling p_otol3 Consider P(o-Tol)₃ or Di-o-tolylphosphine unactivated->p_otol3 Moderate donation is sufficient bulky_ligand Consider P(o-Tol)₃ or Di-o-tolylphosphine activated->bulky_ligand Yes less_bulky_ligand Consider PPh₃ activated->less_bulky_ligand No

References

A Comparative Guide to the Catalytic Activity of Di-o-tolylchlorophosphine Complexes with Different Palladium Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the optimization of palladium-catalyzed cross-coupling reactions is a perpetual quest for efficiency, selectivity, and robustness. The choice of both the phosphine ligand and the palladium precursor are critical variables that dictate the success of these transformations. This guide provides an in-depth technical comparison of the catalytic activity of complexes formed between di-o-tolylchlorophosphine and various common palladium precursors, with a focus on the Suzuki-Miyaura cross-coupling reaction. While direct comparative studies on this compound are limited, we will draw upon experimental data from structurally analogous and well-studied bulky tolylphosphine ligands to provide field-proven insights and actionable protocols.

The Central Role of the Phosphine Ligand: this compound

This compound, P(o-tolyl)₂Cl, is a member of the bulky and electron-rich phosphine ligand class, which has proven instrumental in enhancing the efficacy of palladium catalysts. The two ortho-methyl groups on the phenyl rings create significant steric hindrance around the phosphorus atom. This bulk is advantageous for several reasons within the catalytic cycle. It promotes the formation of monoligated palladium(0) species (L-Pd(0)), which are highly reactive and crucial for the oxidative addition of sterically demanding or less reactive aryl halides.[1] Furthermore, the steric congestion facilitates the final reductive elimination step, leading to faster product formation and catalyst turnover.

Electronically, the tolyl groups are electron-donating, which increases the electron density on the palladium center. This enhanced nucleophilicity of the palladium(0) active species is believed to accelerate the rate-limiting oxidative addition step, particularly with challenging substrates like aryl chlorides.[1]

Comparing Palladium Precursors: In Situ Catalyst Generation and Performance

The active catalyst in Suzuki-Miyaura reactions is a palladium(0) species, which is typically generated in situ from a more stable palladium(II) precursor. The choice of this precursor can significantly impact the ease of reduction to Pd(0) and, consequently, the overall catalytic activity. Here, we compare several commonly used palladium precursors in conjunction with bulky tolylphosphine ligands.

A study by Joshaghani et al. on the Suzuki-Miyaura coupling of 4-bromoacetophenone and phenylboronic acid using P(o-tolyl)₂Ph, a close structural analogue of this compound, provides excellent comparative data on the performance of different palladium sources. The trends observed are highly likely to be applicable to systems employing this compound due to the similar steric and electronic environments of the ligands.

Palladium(II) Acetate (Pd(OAc)₂)

Palladium(II) acetate is one of the most widely used and cost-effective palladium precursors. It is generally easily reduced to Pd(0) in the presence of phosphine ligands and a base. In comparative studies with tolylphosphines, Pd(OAc)₂ consistently demonstrates high reactivity, especially when low catalyst loadings are employed. The acetate anions are considered to be more easily displaced than chloride ions, facilitating the formation of the active catalyst. Preheating a mixture of Pd(OAc)₂ and the phosphine ligand can sometimes be beneficial for the efficient generation of the active species.

Palladium(II) Chloride (PdCl₂)

Palladium(II) chloride is another common and stable precursor. However, its reduction to Pd(0) can be more challenging compared to Pd(OAc)₂. This can result in a slower initiation of the catalytic cycle. While effective at higher catalyst loadings, its performance may lag behind other precursors when aiming for very low catalyst concentrations. The presence of strongly coordinating chloride ions can sometimes hinder the formation of the desired catalytically active species.

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

These Pd(0) complexes are often used as precursors, seemingly bypassing the need for an in situ reduction step. The dba ligands are weakly bound and are readily displaced by the more strongly coordinating phosphine ligand to form the active L-Pd(0) species. Both Pd₂(dba)₃ and Pd(dba)₂ have shown high reactivity, comparable to Pd(OAc)₂, particularly at low catalyst loadings. However, the quality and purity of commercial batches of dba complexes can be variable, potentially leading to inconsistent catalytic performance.[2]

Palladium on Carbon (Pd/C)

Palladium on carbon is a heterogeneous precursor that can also be effective in Suzuki-Miyaura couplings. In the presence of a phosphine ligand, it is believed that soluble palladium species leach from the support to form the active homogeneous catalyst. While it showed comparable reactivity at higher catalyst loadings in the aforementioned study, its efficiency can be lower at very low concentrations.

Quantitative Performance Comparison

The following table summarizes the comparative performance of different palladium precursors in the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, using P(o-tolyl)₂Ph as the ligand. This data is adapted from the work of Joshaghani et al. and serves as a strong indicator of the expected performance with this compound.

Palladium PrecursorCatalyst Loading (mol%)Conversion (%)
Pd(OAc)₂0.1>98
Pd(OAc)₂0.0195
PdCl₂0.1>98
PdCl₂0.0135
Pd(dba)₂0.1>98
Pd(dba)₂0.0192
Pd₂(dba)₃0.1>98
Pd₂(dba)₃0.0196
Pd/C0.195
Pd/C0.0165

Table 1: Comparative Performance of Palladium Precursors. Conditions: 4-bromoacetophenone (1 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), toluene (5 mL), 100 °C, 1 h. Catalyst loading is for the palladium metal. Ligand to palladium ratio was 4:1.

Experimental Protocols

Synthesis of a this compound Palladium(II) Complex (Illustrative)

While the catalyst is often generated in situ, a well-defined precatalyst can offer greater consistency. An illustrative synthesis of a complex such as trans-dichlorobis(this compound)palladium(II) would typically involve the reaction of a palladium(II) precursor with the phosphine ligand in an appropriate solvent.

Materials:

  • Bis(acetonitrile)palladium(II) chloride or Palladium(II) chloride

  • This compound

  • Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

Procedure:

  • In an inert atmosphere (glovebox or Schlenk line), dissolve the palladium precursor in the chosen solvent.

  • In a separate flask, dissolve two equivalents of this compound in the same solvent.

  • Slowly add the phosphine solution to the palladium solution with stirring.

  • Stir the reaction mixture at room temperature for several hours.

  • The product can be isolated by precipitation with a non-polar solvent (e.g., hexane) and collected by filtration.

  • The resulting complex should be characterized by appropriate analytical techniques (e.g., ³¹P NMR, ¹H NMR, elemental analysis).

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and should be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 mmol)

  • Palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • This compound (0.04 mmol, 4 mol%)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or a mixture with water) (5 mL)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, and base.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium precursor and this compound in a small amount of the reaction solvent.

  • Add the catalyst solution to the reaction vessel, followed by the remaining solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography.

Visualization of Key Processes

Suzuki_Miyaura_Cycle cluster_reactants Reactants pd0 L-Pd(0) Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex L-Pd(II)(Ar)(X) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd L-Pd(II)(Ar)(Ar') transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 product Ar-Ar' Product reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Aryl Halide, Boronic Acid, & Base to Flask catalyst_prep 2. Prepare Catalyst Solution (Pd Precursor + Ligand) addition 3. Add Catalyst Solution & Solvent to Flask catalyst_prep->addition heating 4. Heat and Stir under Inert Atmosphere addition->heating monitoring 5. Monitor Progress (TLC, GC-MS) heating->monitoring quench 6. Quench with Water & Extract with Organic Solvent monitoring->quench dry_concentrate 7. Dry and Concentrate Organic Layer quench->dry_concentrate purify 8. Purify Product (Column Chromatography) dry_concentrate->purify

Caption: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion and Expert Recommendations

The selection of the palladium precursor is a critical parameter in optimizing Suzuki-Miyaura cross-coupling reactions catalyzed by this compound complexes. Based on data from analogous bulky tolylphosphine ligands, the following recommendations can be made:

  • For general high performance and cost-effectiveness, Pd(OAc)₂ is an excellent starting point. It consistently provides high yields, even at low catalyst loadings.

  • Pd₂(dba)₃ and Pd(dba)₂ are also highly effective precursors, offering a direct route to the active Pd(0) state. However, researchers should be mindful of the potential for batch-to-batch variation in quality.

  • PdCl₂ may be less effective, particularly when high turnover numbers are desired, due to the slower in situ reduction to the active catalyst.

  • The choice of base and solvent also plays a crucial role and should be optimized in conjunction with the catalyst system for any new substrate combination.

By understanding the interplay between the steric and electronic properties of the this compound ligand and the characteristics of different palladium precursors, researchers can make informed decisions to enhance the efficiency and reliability of their cross-coupling reactions, ultimately accelerating the pace of discovery and development.

References

The Understated Contender: Validating the Efficacy of Di-o-tolylchlorophosphine in Challenging Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Ligand Selection for Robust Catalysis

In the landscape of palladium-catalyzed cross-coupling reactions, the development of sophisticated phosphine ligands has been a driving force behind groundbreaking advancements in synthetic efficiency. For researchers and process chemists, particularly in the pharmaceutical and fine chemical industries, the ability to forge carbon-carbon and carbon-heteroatom bonds with high fidelity, especially when dealing with sterically demanding or electronically challenging substrates, is paramount. While the spotlight often shines on commercially prominent biarylphosphine ligands, this guide delves into the robust capabilities of a classic yet potent contender: Di-o-tolylchlorophosphine. Through a comparative analysis supported by experimental data, we will validate its efficacy in demanding catalytic cycles, offering a nuanced perspective on ligand selection for challenging cross-coupling reactions.

The central thesis of this guide is that the strategic application of this compound, a ligand precursor that generates the corresponding phosphine in situ or can be readily converted to tri(o-tolyl)phosphine, presents a highly effective and often more economical alternative to more complex ligand systems in overcoming common hurdles in modern synthetic chemistry.

The Challenge of Steric Hindrance and Deactivation in Cross-Coupling

At the heart of many synthetic challenges lies the difficulty of coupling sterically hindered or electronically deactivated substrates. For instance, the formation of tetra-ortho-substituted biaryls via Suzuki-Miyaura coupling or the amination of electron-rich aryl chlorides in the Buchwald-Hartwig reaction can be notoriously difficult. These "challenging" substrates often lead to low yields, slow reaction times, and catalyst deactivation with standard phosphine ligands like triphenylphosphine.

The success of these transformations hinges on the ligand's ability to promote the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Bulky, electron-rich phosphine ligands have emerged as the solution, as they facilitate the formation of the active, monoligated palladium(0) species, which is crucial for the oxidative addition of unreactive aryl chlorides.[1] Furthermore, their steric bulk can accelerate the final reductive elimination step to furnish the desired product.

This compound: A Closer Look at a Workhorse Ligand

This compound is a commercially available phosphine precursor that can be readily converted to the corresponding tertiary phosphine, tri(o-tolyl)phosphine (P(o-Tol)3). The ortho-methyl groups on the phenyl rings of P(o-Tol)3 impart significant steric bulk around the phosphorus atom. This steric hindrance is a key attribute that places it in the class of bulky phosphine ligands capable of tackling challenging cross-coupling reactions.

Historically, P(o-Tol)3 was one of the first phosphine ligands to show improved reactivity over triphenylphosphine in C-N bond-forming reactions, laying the groundwork for the development of the now ubiquitous Buchwald-Hartwig amination.[2][3] Its efficacy stems from a balance of steric and electronic properties that promote the key steps in the catalytic cycle.

Comparative Performance Analysis: Buchwald-Hartwig Amination

To objectively assess the performance of Di-o-tolylphosphine-derived catalysts, we turn to a head-to-head comparison with several well-established, commercially available phosphine ligands in the palladium-catalyzed Buchwald-Hartwig amination of bromobenzene with a variety of amine coupling partners. The following data, compiled from a study by Bosiak et al. (2021), provides a clear snapshot of its relative effectiveness.[4]

LigandAmineYield (%)
P(o-tolyl)₃ Carbazole99
XPhosCarbazole92
RuPhosCarbazole29
BrettPhosCarbazole94
t-BuDavePhosCarbazole>99
P(o-tolyl)₃ Diphenylamine89
XPhosDiphenylamine96
RuPhosDiphenylamine96
BrettPhosDiphenylamine36
t-BuDavePhosDiphenylamine92
P(o-tolyl)₃ Phenoxazine99
XPhosPhenoxazine>99
RuPhosPhenoxazine>99
BrettPhosPhenoxazine94
t-BuDavePhosPhenoxazine>99
P(o-tolyl)₃ Phenothiazine80
XPhosPhenothiazine97
RuPhosPhenothiazine97
BrettPhosPhenothiazine78
t-BuDavePhosPhenothiazine96
P(o-tolyl)₃ 9,9-dimethyl-9,10-dihydroacridine81
XPhos9,9-dimethyl-9,10-dihydroacridine94
RuPhos9,9-dimethyl-9,10-dihydroacridine94
BrettPhos9,9-dimethyl-9,10-dihydroacridine63
t-BuDavePhos9,9-dimethyl-9,10-dihydroacridine84

Reaction Conditions: [Pd(allyl)Cl]₂, phosphine ligand, NaOtBu, toluene, 110 °C, 24 h. Data sourced from Bosiak, M. J., et al. (2021).[4]

As the data clearly indicates, the catalyst derived from tri(o-tolyl)phosphine demonstrates remarkable efficacy across a range of amine substrates, often delivering yields comparable to or even exceeding those of more complex and expensive Buchwald ligands. For the amination with carbazole and phenoxazine, it achieved near-quantitative yields. While it was slightly outperformed by ligands like XPhos and RuPhos with some substrates, its consistent high performance underscores its value as a versatile and reliable ligand for challenging C-N couplings.

Experimental Protocol: A Self-Validating System for Ligand Screening in Buchwald-Hartwig Amination

To ensure the trustworthiness and reproducibility of these findings, a detailed experimental protocol for a representative Buchwald-Hartwig amination is provided below. This protocol can be adapted for the systematic screening of various phosphine ligands.

Reaction: Coupling of 4-Chlorotoluene with Morpholine.

Materials:

  • Palladium precursor: Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]

  • Phosphine Ligand: e.g., 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or Tri(o-tolyl)phosphine (generated in situ from this compound)

  • Aryl Halide: 4-Chlorotoluene

  • Amine: Morpholine

  • Base: Sodium tert-butoxide

  • Solvent: Anhydrous Toluene

  • Inert gas supply (Nitrogen or Argon)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox or under a positive pressure of argon, charge a dry 2-necked flask with bis(dibenzylideneacetone)palladium(0) (e.g., 36 mg, 0.0633 mmol, 1.5 mol%), the phosphine ligand (e.g., XPhos, 60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the flask.

  • Pre-stirring: Stir the mixture at room temperature for 5 minutes. This pre-stirring step allows for the formation of the active palladium(0)-ligand complex.

  • Substrate Addition: Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) to the reaction mixture in one portion via syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir for the desired time (e.g., 6 hours). Monitor the reaction progress by a suitable analytical technique such as GC or TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with water (10 mL) and then with brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-arylated morpholine derivative.

This detailed protocol provides a robust framework for comparing the efficacy of this compound (used to generate the active phosphine ligand) against other ligands under identical conditions, thereby ensuring a self-validating comparison.

Visualizing the Catalytic Cycle and Experimental Workflow

To further elucidate the processes discussed, the following diagrams, generated using Graphviz, illustrate the fundamental catalytic cycle for a generic cross-coupling reaction and the experimental workflow for ligand comparison.

G A Pd(0)L_n B Oxidative Addition A->B C Ar-Pd(II)(X)L_n B->C D Transmetalation (R-M) C->D E Ar-Pd(II)(R)L_n D->E F Reductive Elimination E->F F->A G Ar-R F->G Product H Ar-X H->B Substrate

Generic Catalytic Cycle for Cross-Coupling Reactions.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Charge Pd Precursor, Ligand, and Base B Add Anhydrous Solvent A->B C Pre-stir Mixture B->C D Add Aryl Halide and Amine C->D E Heat to Reflux D->E F Monitor Progress (GC/TLC) E->F G Quench and Extract F->G H Dry and Concentrate G->H I Purify and Characterize H->I

Experimental Workflow for Ligand Comparison.

Broader Applicability: Suzuki-Miyaura and Sonogashira Couplings

While the provided data offers a strong case for Di-o-tolylphosphine in Buchwald-Hartwig aminations, its utility extends to other challenging cross-coupling reactions. The same steric and electronic principles that confer its high activity in C-N bond formation are also beneficial in C-C bond-forming reactions like the Suzuki-Miyaura and Sonogashira couplings.

In Suzuki-Miyaura couplings , particularly those involving sterically hindered aryl chlorides or the synthesis of tetra-ortho-substituted biaryls, bulky phosphine ligands are essential.[5] The use of tolylphosphines has been shown to lead to high conversions and turnovers in the coupling of a series of aryl bromides and chlorides.

For Sonogashira couplings , the steric bulk of the phosphine ligand can promote the dissociation of the active palladium catalyst from its resting state, thereby increasing the reaction rate.[6] The combination of bulky and electron-rich ligands often leads to more efficient Sonogashira couplings.

Conclusion: An Informed Choice for Robust Catalysis

The strategic selection of a phosphine ligand is a critical parameter for the success of challenging cross-coupling reactions. While the field has seen the development of numerous sophisticated and highly effective ligands, this guide has demonstrated that this compound, as a precursor to the bulky and electron-rich tri(o-tolyl)phosphine, remains a potent and highly relevant choice for modern organic synthesis.

The direct comparative data in Buchwald-Hartwig amination validates its position as a high-performance ligand, often rivaling more complex and costly alternatives. Its established utility in Suzuki-Miyaura and Sonogashira couplings further solidifies its status as a versatile tool in the synthetic chemist's arsenal. For researchers and drug development professionals seeking to optimize challenging cross-coupling reactions, a thorough evaluation of this compound is not just a nod to a classic ligand, but a scientifically and economically sound decision.

References

A Comparative Guide to Di-o-tolylchlorophosphine in Low Catalyst Loading Suzuki Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. The continuous drive for more sustainable and cost-effective chemical processes has placed a significant emphasis on the development of catalytic systems that are highly active at very low catalyst loadings. This guide provides an in-depth analysis of di-o-tolylchlorophosphine as a ligand in palladium-catalyzed Suzuki reactions, benchmarking its potential performance against established, high-activity ligand systems.

The Imperative for Low Catalyst Loading in Suzuki Reactions

Reducing catalyst loading in Suzuki-Miyaura reactions offers substantial benefits, particularly in industrial applications. Lowering the concentration of the palladium catalyst, often to parts-per-million (ppm) levels, not only reduces the cost associated with the precious metal but also simplifies product purification by minimizing residual palladium content in the final active pharmaceutical ingredient (API).[1][2] Achieving high turnover numbers (TONs) and turnover frequencies (TOFs) is contingent on the design of a robust catalytic system, with the choice of phosphine ligand being a critical determinant of success.[3]

Dissecting this compound: A Ligand Profile

This compound, P(o-tolyl)₂Cl, is a monodentate phosphine ligand characterized by the presence of two sterically demanding ortho-tolyl substituents. While direct and extensive data on its application in low-loading Suzuki reactions is not abundant in the literature, we can infer its potential performance by examining its structural and electronic properties in the context of well-understood mechanistic principles of the Suzuki coupling.

The key to a highly active Suzuki catalyst lies in the ligand's ability to promote the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4]

  • Steric Hindrance: The two ortho-methyl groups on the phenyl rings of this compound create significant steric bulk around the phosphorus atom. This steric hindrance is known to favor the formation of monoligated palladium(0) species (L-Pd(0)), which are highly reactive in the oxidative addition of aryl halides.[5] The steric crowding also facilitates the reductive elimination step, which is often the rate-limiting step for the formation of sterically hindered biaryls.

  • Electronic Effects: The tolyl groups are generally considered to be weakly electron-donating compared to more electron-rich alkylphosphines. This electronic nature influences the electron density at the palladium center, which in turn affects the rates of oxidative addition and reductive elimination.

While the chloro-substituent on the phosphorus atom is electron-withdrawing, which might seem counterintuitive for promoting oxidative addition, the overall electronic and steric profile of the ligand must be considered. The performance of similar tolylphosphine ligands, such as tri(o-tolyl)phosphine and di(o-tolyl)phenylphosphine, has been investigated in Suzuki couplings. Studies have shown that these ligands can be effective, particularly with less challenging substrates. For instance, P(o-tolyl)₂Ph has demonstrated high conversions in the coupling of aryl bromides.

Benchmarking Against High-Performance Ligands

To contextualize the potential of this compound, it is essential to compare it with state-of-the-art ligands that have proven efficacy in low-loading Suzuki reactions.

The development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group has revolutionized the field of cross-coupling catalysis.[5] Ligands such as SPhos and XPhos are renowned for their ability to facilitate Suzuki couplings at exceptionally low catalyst loadings, often in the ppm range.[5]

LigandKey FeaturesTypical Catalyst Loading
This compound (Inferred) Moderately bulky, less electron-rich than Buchwald ligands.Expected to be higher than Buchwald ligands for challenging substrates.
SPhos Highly bulky and electron-rich, features a biaryl backbone.As low as 0.0005 mol% for unactivated aryl chlorides.[5]
XPhos Very bulky and electron-rich, effective for a broad range of substrates.Routinely used at < 0.1 mol%.

The superior performance of Buchwald ligands can be attributed to a combination of their significant steric bulk and the electron-donating nature of the dialkylphosphino group, which work in concert to accelerate all steps of the catalytic cycle.[5] The biaryl backbone also contributes to the stability of the active catalytic species.

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. They are strong σ-donors and form very stable complexes with palladium, leading to highly active and long-lived catalysts.

Ligand TypeKey FeaturesTypical Catalyst Loading
This compound (Inferred) Monodentate phosphine.-
NHCs (e.g., IPr, SImes) Strong σ-donors, form robust Pd-complexes.Can be effective at low loadings, comparable to some phosphine ligands.

While NHC-ligated palladium catalysts can be highly effective, the performance of phosphine ligands like this compound will be influenced by the specific substrate combination and reaction conditions.

Experimental Protocols for Low Catalyst Loading Suzuki Reactions

The following protocols are provided as a general guide for performing Suzuki-Miyaura reactions at low catalyst loadings. Optimization of specific parameters is often necessary for a given substrate pair.

This protocol is adapted from methodologies developed for high-turnover Suzuki couplings.[1]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound or other phosphine ligand

  • Aryl chloride

  • Arylboronic acid

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Water, degassed

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (e.g., 0.05 mol%) and the phosphine ligand (e.g., 0.1 mol%).

  • Add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Add anhydrous toluene (2 mL) and degassed water (0.2 mL).

  • Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

For optimizing ligand performance, a high-throughput screening approach can be employed.[6]

Workflow:

  • Prepare stock solutions of the aryl halide, arylboronic acid, and base in a suitable solvent.

  • In an array of reaction vials, dispense the palladium precursor.

  • Add a different phosphine ligand to each vial or set of vials.

  • Add the stock solutions of the reactants and base to each vial.

  • Seal the vials and place them in a temperature-controlled shaking or stirring block.

  • After the reaction time, quench the reactions and analyze the product formation by a high-throughput method such as LC-MS.

Visualizing the Suzuki Catalytic Cycle and Experimental Workflow

Suzuki_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L ArPdX Ar-Pd(II)L-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdArB Ar-Pd(II)L-Ar' ArPdX->ArPdArB Transmetalation (Ar'-B(OH)₂) ArPdArB->Pd0 Product Ar-Ar' ArPdArB->Product Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Workflow start Start: Assemble Reactants setup Reaction Setup under Inert Atmosphere (Pd precursor, Ligand, Substrates, Base, Solvent) start->setup reaction Heating and Stirring (e.g., 100 °C, 12-24 h) setup->reaction monitoring Monitor Progress (GC-MS or LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification end End: Isolated Product purification->end

Caption: A typical experimental workflow for a low catalyst loading Suzuki reaction.

Conclusion and Future Outlook

While this compound may not exhibit the exceptional activity of highly specialized ligands like SPhos under extremely low catalyst loading conditions for challenging substrates, its structural features suggest it could be a viable and cost-effective option for certain Suzuki-Miyaura couplings. The steric bulk provided by the two ortho-tolyl groups is a desirable characteristic for promoting the key steps of the catalytic cycle.

For researchers and drug development professionals, the selection of a phosphine ligand should be guided by a balance of factors including catalytic activity, substrate scope, cost, and ease of handling. While Buchwald-type ligands remain the gold standard for many low-loading applications, simpler and more classical ligands like this compound and its derivatives should not be entirely overlooked, particularly for less demanding transformations or in the initial stages of process development where cost-effectiveness is a primary concern. Further experimental studies are warranted to fully elucidate the performance of this compound in a head-to-head comparison with modern, high-turnover catalyst systems.

References

A Comparative Guide to the Electronic and Steric Effects of Tolylphosphine Ligands

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of transition metal catalysis, the performance of a catalyst is profoundly dictated by the ligand environment around the metal center. Phosphine ligands, with their tunable steric and electronic properties, have become indispensable tools for researchers in organic synthesis and drug development.[1] Among this versatile class, tolylphosphine ligands—tri(ortho-tolyl)phosphine, tri(meta-tolyl)phosphine, and tri(para-tolyl)phosphine—offer a fascinating case study in how subtle positional isomerism can lead to significant divergence in catalytic activity. This guide provides an in-depth, objective comparison of these ligands, supported by experimental data, to empower researchers in making informed decisions for catalyst optimization.

Quantifying Ligand Properties: The Tolman Parameters

To rationally compare phosphine ligands, it is essential to move beyond qualitative descriptions and utilize quantitative metrics. In 1970, Chadwick A. Tolman introduced two key parameters that have become the gold standard for characterizing phosphine ligands: the Tolman Electronic Parameter (TEP) and the cone angle (θ).[2]

Electronic Effects: The Tolman Electronic Parameter (TEP)

The TEP is a measure of the net electron-donating or -withdrawing ability of a phosphine ligand.[3] It is experimentally determined by measuring the frequency of the A₁ C-O vibrational mode (ν(CO)) in a nickel complex, [LNi(CO)₃], using infrared spectroscopy.[4]

The underlying principle is elegant: a more electron-donating phosphine ligand increases the electron density on the nickel center. This enhanced electron density is then back-donated into the antibonding π* orbitals of the carbonyl ligands.[5] Increased back-donation weakens the C-O bond, resulting in a lower stretching frequency (ν(CO)).[6] Therefore, a lower TEP value signifies a stronger net electron-donating ligand .[1]

The position of the methyl group on the tolyl ring has a distinct impact on the electronic properties of the phosphorus atom. In the para position, the methyl group exerts a positive inductive effect, pushing electron density through the sigma framework to the phosphorus. This makes tri(p-tolyl)phosphine a relatively strong electron-donating ligand. When the methyl group is in the meta position, its inductive effect is weaker. The ortho isomer's electronic character is more complex, influenced by both electronic and steric factors.

G cluster_ligand Tolylphosphine Ligand (L) cluster_metal Metal Center L P(Tolyl)₃ M Ni(CO)₃ L->M σ-donation CO1 C≡O M->CO1 π-back-donation CO2 C≡O M->CO2 π-back-donation CO3 C≡O M->CO3 π-back-donation caption Tolman Electronic Parameter (TEP) Concept

Steric Effects: The Tolman Cone Angle (θ)

The Tolman cone angle is a measure of the steric bulk of a phosphine ligand.[7] It is defined as the solid angle formed at the metal center that encompasses the van der Waals radii of the outermost atoms of the ligand.[8] A larger cone angle indicates greater steric hindrance around the metal center.[6]

The steric environment created by a ligand is crucial as it can influence the coordination number of the metal, the stability of catalytic intermediates, and the rate of key steps in a catalytic cycle, such as reductive elimination.[9][10]

The placement of the methyl group in the tolylphosphine isomers has a dramatic effect on the cone angle. The ortho-methyl groups in tri(o-tolyl)phosphine project directly towards the metal center, creating a significantly more congested environment compared to the meta and para isomers, where the methyl groups are positioned further away.

G cluster_cone Tolman Cone Angle (θ) M Metal P P R1 R R2 R R3 R caption Tolman Cone Angle (θ) Concept

Comparative Data of Tolylphosphine Ligands

The following table summarizes the experimentally determined Tolman parameters for the three tolylphosphine isomers, with triphenylphosphine and the highly bulky tricyclohexylphosphine included for comparison.

LigandAbbreviationTolman Electronic Parameter (TEP) ν(CO) in cm⁻¹Tolman Cone Angle (θ) in °
Tri(para-tolyl)phosphineP(p-tolyl)₃2066.9145
Tri(meta-tolyl)phosphineP(m-tolyl)₃2067.4145
Tri(ortho-tolyl)phosphineP(o-tolyl)₃2070.3194[11]
TriphenylphosphinePPh₃2068.9145[12]
TricyclohexylphosphinePCy₃2056.4170[12]

Data compiled from authoritative sources.[2][5][6]

Analysis of the Data:

  • Electronic Effects: As predicted, P(p-tolyl)₃ is the most electron-donating of the tolyl isomers, evidenced by its lower TEP value compared to the others. The electronic effects of P(m-tolyl)₃ and PPh₃ are very similar. P(o-tolyl)₃ is the least electron-donating, which may be attributed to the steric hindrance of the ortho-methyl groups affecting the P-aryl bond orientation and, consequently, the electronic communication.

  • Steric Effects: The most striking difference lies in the cone angle. While the meta and para isomers have the same cone angle as triphenylphosphine (145°), the ortho isomer exhibits a massive cone angle of 194°.[11] This places P(o-tolyl)₃ in the category of exceptionally bulky phosphine ligands, even surpassing the sterically demanding PCy₃. This significant steric bulk is a direct result of the ortho-methyl groups.[13]

Impact on Catalytic Performance: A Case Study in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds and is highly sensitive to the choice of phosphine ligand.[14] The distinct steric and electronic profiles of the tolylphosphine isomers translate into different catalytic behaviors.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa R¹-X pd2_1 R¹-Pd(II)L₂-X oa->pd2_1 tm Transmetalation pd2_1->tm R²-B(OR)₂ pd2_2 R¹-Pd(II)L₂-R² tm->pd2_2 re Reductive Elimination pd2_2->re re->pd0 Catalyst Regeneration product R¹-R² re->product caption Suzuki-Miyaura Catalytic Cycle

  • Oxidative Addition: This initial step involves the reaction of an organic halide with the Pd(0) complex.[10] More electron-donating phosphine ligands increase the electron density on the palladium center, which generally facilitates the oxidative addition step.[9] Therefore, P(p-tolyl)₃, being the most electron-rich of the isomers, is expected to promote this step effectively.

  • Reductive Elimination: This is the final, product-forming step where the two coupled organic fragments are eliminated from the palladium center, regenerating the Pd(0) catalyst. This step is often favored by sterically bulky ligands.[9][15] The steric pressure from bulky phosphines can distort the geometry of the complex in a way that brings the two organic groups closer, promoting their elimination. Here, the exceptionally large cone angle of P(o-tolyl)₃ can be a significant advantage, accelerating the reductive elimination and catalyst turnover.

A study on the use of tolylphosphines in the Suzuki coupling of aryl halides with arylboronic acids highlighted that while all tolylphosphines showed good reactivity, the optimal ligand was dependent on the specific substrates and reaction conditions. For less reactive aryl chlorides, the balance of steric and electronic effects becomes particularly crucial. The bulky nature of P(o-tolyl)₃ can be beneficial in preventing the formation of inactive palladium species and promoting the coupling of hindered substrates.[16]

Experimental Protocols

Synthesis of Tri(p-tolyl)phosphine

A general and reliable method for the synthesis of triarylphosphines is the reaction of phosphorus trichloride with a Grignard reagent.[17]

Objective: To synthesize tri(p-tolyl)phosphine from p-bromotoluene.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • p-Bromotoluene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Phosphorus trichloride (PCl₃)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Hexane

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine as an initiator.

  • Add a solution of p-bromotoluene in anhydrous THF dropwise to the magnesium turnings. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be required.

  • Once the reaction is initiated, add the remaining p-bromotoluene solution at a rate that maintains a steady reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent, p-tolylmagnesium bromide.[17]

  • Reaction with PCl₃: Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Slowly add a solution of phosphorus trichloride in anhydrous THF dropwise with vigorous stirring. A white precipitate will form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Workup and Purification: Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallization: Purify the crude tri(p-tolyl)phosphine by recrystallization from a suitable solvent system, such as ethanol or a mixture of chloroform and hexane, to yield a white crystalline solid.[17][18]

Comparative Suzuki-Miyaura Coupling Experiment

Objective: To compare the catalytic efficacy of P(o-tolyl)₃, P(m-tolyl)₃, and P(p-tolyl)₃ in the coupling of 4-chloroacetophenone with phenylboronic acid.

Materials:

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine, Tri(m-tolyl)phosphine, Tri(p-tolyl)phosphine

  • 4-Chloroacetophenone

  • Phenylboronic acid

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Internal standard (e.g., dodecane)

  • Gas chromatography (GC) vials

Procedure:

  • Catalyst Pre-formation (Optional but recommended for consistency): In a glovebox, prepare stock solutions of the palladium precatalysts by stirring Pd(OAc)₂ with two equivalents of the respective tolylphosphine ligand in toluene for 30 minutes.

  • Reaction Setup: In a series of labeled GC vials, add 4-chloroacetophenone (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • To each vial, add the internal standard.

  • Add toluene (2 mL) to each vial.

  • Catalyst Addition: To each respective vial, add the palladium precatalyst solution (e.g., 1 mol% Pd).

  • Seal the vials with Teflon-lined caps and remove them from the glovebox.

  • Place the vials in a preheated aluminum block on a stirrer hotplate set to 80 °C.

  • Monitoring and Analysis: Stir the reactions for a set period (e.g., 12 hours). At regular intervals, an aliquot can be taken, diluted with diethyl ether, filtered through a small plug of silica, and analyzed by GC to monitor product formation and calculate the yield relative to the internal standard.

  • Comparison: After the reaction time, compare the final yields obtained with each of the three tolylphosphine ligands to determine their relative catalytic performance under these specific conditions.

Conclusion and Outlook

The comparative study of tolylphosphine ligands provides a clear illustration of how subtle structural modifications can have a profound impact on the steric and electronic properties of a ligand.

  • Tri(p-tolyl)phosphine is a moderately bulky, electron-donating ligand, making it a good choice for reactions where facilitating the oxidative addition step is key.

  • Tri(m-tolyl)phosphine offers a steric and electronic profile very similar to the widely used triphenylphosphine, serving as a reliable alternative.

  • Tri(o-tolyl)phosphine is an exceptionally bulky ligand. Its primary advantage lies in its ability to accelerate reductive elimination and stabilize the catalyst, making it particularly suitable for challenging couplings involving sterically hindered substrates or for promoting difficult bond formations.

The rational selection of a ligand is paramount for the successful development of robust and efficient catalytic processes. By understanding and applying the quantitative principles of the Tolman electronic parameter and cone angle, researchers can move beyond trial-and-error approaches and make data-driven decisions in catalyst design. The tolylphosphine family, with its systematic variation in properties, serves as an excellent model system for elucidating these fundamental structure-activity relationships.

References

Assessing the Role of Di-o-tolylchlorophosphine in Preventing Beta-Hydride Elimination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of ligands in transition metal catalysis is a critical determinant of reaction efficiency, selectivity, and overall success. Unwanted side reactions, such as beta-hydride elimination, can significantly impede the progress of novel synthetic routes. This guide provides an in-depth technical comparison of Di-o-tolylchlorophosphine against other phosphine ligands in the context of preventing beta-hydride elimination, a common pathway for catalyst deactivation and byproduct formation. Through a blend of mechanistic insights, experimental protocols, and comparative data, this document serves as a practical resource for ligand selection in complex catalytic systems.

The Challenge of Beta-Hydride Elimination

Beta-hydride elimination is a fundamental organometallic reaction wherein a metal alkyl complex converts into a metal hydride and an alkene.[1] This process is a major decomposition pathway in many catalytic cycles, including the Mizoroki-Heck, Suzuki-Miyaura, and Buchwald-Hartwig reactions, often leading to reduced product yields and the formation of undesired olefinic byproducts.[2][3] The reaction proceeds through a four-membered transition state and is contingent on two key factors: the presence of a hydrogen atom on the carbon beta to the metal center and a vacant coordination site on the metal.

The propensity for a catalytic system to undergo beta-hydride elimination is intricately linked to the electronic and steric properties of the ancillary ligands. Ligands that can modulate the coordination sphere of the metal center play a pivotal role in either promoting or inhibiting this undesirable reaction pathway.

The Role of Phosphine Ligands in Mitigating Beta-Hydride Elimination

Phosphine ligands are a cornerstone of homogeneous catalysis due to their tunable steric and electronic properties. These properties can be quantified by two key parameters: the Tolman cone angle (θ) and the Tolman electronic parameter (TEP).[4][5][6][7]

  • Steric Hindrance (Tolman Cone Angle): Bulky phosphine ligands, characterized by a large Tolman cone angle, can physically block the vacant coordination site required for beta-hydride elimination. This steric shield around the metal center hinders the approach of the beta-hydrogen, thereby suppressing the formation of the necessary transition state.

  • Electronic Effects (Tolman Electronic Parameter): The electron-donating ability of a phosphine ligand influences the electron density at the metal center. More electron-donating phosphines increase the electron density on the metal, which can strengthen the metal-carbon bond and decrease the propensity for beta-hydride elimination.

This compound: A Ligand of Interest

This compound, with its two ortho-tolyl substituents, presents an intriguing combination of steric bulk and electronic properties. The ortho-methyl groups contribute significantly to its steric profile, creating a congested environment around the phosphorus atom. This steric hindrance is expected to play a significant role in preventing beta-hydride elimination. While the chloro-substituent is electron-withdrawing, the overall electronic nature of the corresponding phosphine ligand (di-o-tolylphosphine) is influenced by the electron-donating tolyl groups.

Comparative Analysis of Phosphine Ligands

To objectively assess the efficacy of this compound in preventing beta-hydride elimination, a comparative study against a selection of commercially available phosphine ligands with varying steric and electronic profiles is essential. The chosen ligands for this comparison are:

  • Triphenylphosphine (PPh₃): A widely used, relatively small, and moderately electron-donating ligand.

  • Tri(tert-butyl)phosphine (P(t-Bu)₃): A very bulky and strongly electron-donating ligand.

  • Tricyclohexylphosphine (PCy₃): A bulky and strongly electron-donating ligand.

  • Tri(o-tolyl)phosphine (P(o-tol)₃): A very bulky ligand, closely related to the de-chlorinated form of the topic compound.

LigandTolman Cone Angle (θ)Tolman Electronic Parameter (TEP) (cm⁻¹)Expected Efficacy in Preventing β-Hydride Elimination
PPh₃145°2068.9Low
Di-o-tolylphosphine *~180° (estimated) ~2065 (estimated) High
P(t-Bu)₃182°2056.1Very High
PCy₃170°2061.7High
P(o-tol)₃194°2065.5Very High

Experimental Design: A Head-to-Head Comparison in the Mizoroki-Heck Reaction

To quantify the ability of these ligands to suppress beta-hydride elimination, a Mizoroki-Heck reaction between an aryl halide and an alkene that is prone to this side reaction will be employed. The reaction of iodobenzene with 1-octene is a suitable model system, as it can yield both the desired cross-coupled product (1-phenyl-1-octene) and the undesired beta-hydride elimination product (styrene), along with isomers of octene.

Experimental Workflow

G cluster_prep Catalyst Preparation cluster_reaction Mizoroki-Heck Reaction cluster_analysis Product Analysis prep1 Synthesize Pd(dba)₂ react1 Set up parallel reactions with each phosphine ligand prep1->react1 prep2 Prepare stock solutions of phosphine ligands prep2->react1 react2 Add Pd(dba)₂, ligand, iodobenzene, 1-octene, and base to solvent react1->react2 react3 Heat reactions at a controlled temperature react2->react3 react4 Monitor reaction progress by TLC react3->react4 analysis1 Quench reactions and extract organic products react4->analysis1 analysis2 Analyze product distribution by GC-MS analysis1->analysis2 analysis3 Quantify product and byproduct ratios by ¹H NMR analysis1->analysis3 G cluster_main Catalytic Cycle cluster_side β-Hydride Elimination Pathway cluster_ligand Role of Bulky Ligand A Pd(0)L₂ B R-Pd(II)L₂(X) A->B Oxidative Addition (R-X) C R-Pd(II)L(Olefin) B->C Ligand Dissociation & Olefin Coordination D Product-Pd(II)L(H) C->D Migratory Insertion C_side R-Pd(II)L(Olefin) D->A Base (-HX) E Product D->E Reductive Elimination F HX G H-Pd(II)L(Alkene) C_side->G β-Hydride Elimination H Undesired Alkene G->H Bulky_L Bulky Phosphine (e.g., Di-o-tolylphosphine) Block Steric Shielding Bulky_L->Block Block->C_side Inhibits Coordination Site Access

References

A Senior Application Scientist's Guide to the Validation of Di-o-tolylchlorophosphine in Flow Chemistry Setups

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals at the forefront of chemical synthesis, the transition from batch to continuous flow processing represents a paradigm shift in efficiency, safety, and scalability. The heart of many critical cross-coupling reactions lies in the catalyst system, where the choice of phosphine ligand is paramount. This guide provides an in-depth technical comparison and a validation framework for Di-o-tolylchlorophosphine, a ligand precursor of significant potential in flow chemistry applications. While direct comparative data in continuous flow is emerging, this document synthesizes established principles of ligand chemistry with practical, field-proven insights to empower you to effectively evaluate its performance.

Introduction: The Case for this compound in Flow Chemistry

This compound is a commercially available and cost-effective phosphine ligand precursor. In situ, it is readily converted to Di-o-tolylphosphine, a moderately electron-rich and sterically demanding ligand. These characteristics make it a compelling candidate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations.[1]

In the context of flow chemistry, the ideal ligand should contribute to a catalyst system that is not only highly active and selective but also robust and soluble to prevent reactor fouling and ensure stable, long-term operation. The steric bulk of the o-tolyl groups can promote the formation of the active monoligated palladium species, which is often crucial for catalytic activity, while its electronic properties influence the rates of oxidative addition and reductive elimination.[2] This guide will delve into a comparative analysis of these properties and provide a clear protocol for validating its performance against other established ligands in a continuous flow environment.

Comparative Ligand Analysis: Steric and Electronic Properties

The performance of a phosphine ligand in a catalytic cycle is largely dictated by its steric and electronic properties. These are commonly quantified by the Tolman cone angle (θ) and the Tolman electronic parameter (TEP).[1][3]

  • Tolman Cone Angle (θ): This is a measure of the ligand's steric bulk. A larger cone angle can facilitate reductive elimination and stabilize the active monoligated catalyst complex.[4][5]

  • Tolman Electronic Parameter (TEP): This is determined by the C-O stretching frequency of a [LNi(CO)₃] complex in IR spectroscopy. A lower TEP value indicates a more electron-donating ligand, which can promote the rate-limiting oxidative addition step in many cross-coupling reactions.[1][3]

Below is a comparative table of these parameters for Tri(o-tolyl)phosphine (the active form of this compound) and other commonly used phosphine ligands.

LigandAbbreviationTolman Cone Angle (θ) [°]Tolman Electronic Parameter (ν) [cm⁻¹]Key Characteristics
Tri(o-tolyl)phosphine P(o-Tol)₃ 194 2066.7 Bulky, moderately electron-donating
Tri(tert-butyl)phosphineP(tBu)₃1822056.1Very bulky, very strong electron donor
TricyclohexylphosphinePCy₃1702056.4Bulky, strong electron donor
TriphenylphosphinePPh₃1452068.9Moderately bulky, less electron-donating
XPhosXPhosNot directly comparableNot directly comparableBulky, electron-rich biaryl ligand
SPhosSPhosNot directly comparableNot directly comparableBulky, electron-rich biaryl ligand

Note: Values are compiled from various sources and may vary slightly depending on the experimental or computational method used. Buchwald-type biaryl phosphine ligands' steric and electronic properties are not typically quantified using the Tolman parameters due to their different binding modes.

Interpretation for Flow Chemistry:

The significant steric bulk of Tri(o-tolyl)phosphine (θ = 194°) is a key feature. This bulk can help to prevent catalyst deactivation pathways such as the formation of inactive palladium black, a common issue in continuous flow systems that can lead to reactor clogging. Its moderate electron-donating ability (TEP = 2066.7 cm⁻¹) suggests it can effectively promote oxidative addition without being overly reactive, which could lead to side reactions. This balance of properties makes it a prime candidate for validation in flow setups, potentially offering a robust and cost-effective alternative to more specialized and expensive ligands.

Proposed Experimental Validation Protocol: Suzuki-Miyaura Coupling in Continuous Flow

This section provides a detailed, step-by-step methodology for the validation and comparison of this compound with other ligands in a continuous flow Suzuki-Miyaura cross-coupling reaction.

Experimental Setup

A typical flow chemistry setup for this validation would consist of the following components:

Flow_Setup cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_analysis Downstream Processing & Analysis ReagentA Reagent A (Aryl Halide, Pd Precursor, Ligand in Solvent) PumpA Syringe Pump A ReagentA->PumpA ReagentB Reagent B (Boronic Acid, Base in Solvent) PumpB Syringe Pump B ReagentB->PumpB TMixer T-Mixer PumpA->TMixer PumpB->TMixer Reactor Heated Coil Reactor (e.g., PFA tubing) TMixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collector Product Collection (for offline analysis, e.g., HPLC, GC-MS) BPR->Collector Suzuki_Cycle Pd0 Pd(0)L OxiAdd Oxidative Addition Pd0->OxiAdd + Ar-X PdII Ar-Pd(II)-X(L) OxiAdd->PdII Transmetal Transmetalation PdII->Transmetal + Ar'-B(OR)₂ PdII_Ar Ar-Pd(II)-Ar'(L) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

References

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